2,3-Dimethylquinoxaline-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACNAWRFYUKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284706 | |
| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-26-6 | |
| Record name | 17635-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3-Dimethylquinoxaline-6-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the primary and most efficient synthetic route, commencing from 3,4-diaminobenzoic acid, and explores an alternative pathway involving the oxidation of a precursor methyl-substituted quinoxaline. The guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate reproducible and efficient synthesis.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines, which feature a fused benzene and pyrazine ring, are foundational structures in medicinal chemistry.[1][4] Their rigid, planar aromatic system serves as an effective pharmacophore, capable of interacting with a wide range of biological targets. The specific compound, this compound, is a valuable synthetic intermediate. The carboxylic acid moiety provides a reactive handle for further functionalization, such as amidation or esterification, enabling the construction of more complex molecules and libraries of potential drug candidates.[5] Its structural backbone is also explored in the development of organic semiconductors, dyes, and molecular receptors.[2][3]
This guide focuses on the practical synthesis of this target molecule, emphasizing robust and well-established chemical transformations. We will dissect the causality behind procedural choices, ensuring the reader understands not just the "how" but the "why" of each step.
Primary Synthesis Pathway: Direct Cyclocondensation
The most direct and widely employed method for synthesizing quinoxaline derivatives is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6][7] For the synthesis of this compound, this translates to the reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl) . This approach is favored for its high atom economy, generally good yields, and operational simplicity.
Reaction Mechanism
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amino group of the 3,4-diaminobenzoic acid initiates an attack on one of the carbonyl carbons of 2,3-butanedione. This is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the stable, aromatic quinoxaline ring. The presence of a mild acid catalyst can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Visualizing the Pathway: Cyclocondensation
Caption: Primary synthesis via direct cyclocondensation.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of the target compound.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,4-Diaminobenzoic acid | 152.15 | 10.0 | 1.52 g |
| 2,3-Butanedione (Diacetyl) | 86.09 | 10.5 | 0.90 g (1.05 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | For recrystallization |
| Deionized Water | 18.02 | - | For washing |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (1.52 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Stir the mixture to achieve a suspension. Slowly add 2,3-butanedione (1.05 mL, 10.5 mmol) to the flask. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Isolation: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of cold deionized water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 85-95%.
Alternative Synthesis Pathway: Oxidation of a Benzylic Methyl Group
An alternative strategy involves the synthesis of a methyl-substituted quinoxaline followed by the selective oxidation of the methyl group at the 6-position to a carboxylic acid. This pathway is viable if the starting material, for instance, 2,3,6-trimethylquinoxaline , is more readily available or cost-effective than 3,4-diaminobenzoic acid.
The oxidation of benzylic methyl groups is a classic transformation, though it often requires strong oxidizing agents and carefully controlled conditions to avoid over-oxidation or ring cleavage.[8][9]
Reaction Scheme
This two-step process begins with the condensation of 4-methyl-1,2-phenylenediamine with 2,3-butanedione to form 2,3,6-trimethylquinoxaline. The subsequent step is the oxidation.
Step 1: 4-Methyl-1,2-phenylenediamine + 2,3-Butanedione → 2,3,6-Trimethylquinoxaline Step 2: 2,3,6-Trimethylquinoxaline + [O] → this compound
Visualizing the Pathway: Oxidation
Caption: Alternative synthesis via oxidation of a methyl group.
General Experimental Protocol (Oxidation Step)
Reagents & Conditions:
| Reagent | Role | Key Considerations |
| 2,3,6-Trimethylquinoxaline | Substrate | Starting material for oxidation. |
| Potassium Permanganate (KMnO₄) | Oxidant | Strong, inexpensive oxidant. Requires careful temperature control. |
| Selenium Dioxide (SeO₂) | Oxidant | More selective for benzylic oxidation. Toxic. |
| Sulfuric Acid / Water | Solvent/Medium | Often performed in aqueous acidic or basic conditions. |
Procedure (Using KMnO₄):
-
Setup: In a flask suitable for heating, suspend 2,3,6-trimethylquinoxaline in water.
-
Oxidant Addition: Heat the mixture and add a solution of potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic and the temperature should be carefully monitored. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating and adding KMnO₄ until a faint pink color persists, indicating a slight excess of the oxidant.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidification: Acidify the clear filtrate with a strong acid (e.g., HCl). The desired carboxylic acid, being less soluble in acidic solution, will precipitate out.
-
Isolation & Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization.
Causality and Trustworthiness: This oxidation method is a fundamental organic transformation.[10][11] However, its success is highly dependent on substrate reactivity and precise control of reaction parameters. The protocol is inherently self-validating through the observable color change of the permanganate and the precipitation of the product upon acidification.
Product Characterization
Confirming the identity and purity of the synthesized this compound is critical. The following data provides expected analytical results.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid. |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [12] |
| Melting Point | 230 °C (Flash Point) |
| ¹H NMR (in DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, -COOH), ~8.4 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.7 (s, 6H, 2 x -CH₃). |
| IR (KBr) (cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1500 (C=C and C=N stretches). |
| Mass Spec (ESI-) | m/z: 201.06 [M-H]⁻ |
Conclusion
The synthesis of this compound is most efficiently achieved through the direct cyclocondensation of 3,4-diaminobenzoic acid and 2,3-butanedione. This method is robust, high-yielding, and follows a well-understood reaction mechanism. While an alternative pathway via the oxidation of a methyl-substituted quinoxaline exists, it presents challenges related to harsh conditions and potential side reactions. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis, purification, and characterization of this valuable chemical building block, empowering further research and development in the fields of medicinal chemistry and materials science.
References
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Chemical Engineering. [Link]
-
Hassan, A. S., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(11), 18635-18654. [Link]
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.).
- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3).
- Amaya-García, F., & Unterlass, M. M. (2022).
- Mruk, N. J. (1973). U.S. Patent No. 3,775,473. U.S.
-
Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. [Link]
-
Clark, J. (2023). making carboxylic acids. Chemguide. [Link]
-
LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. primescholars.com [primescholars.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 9. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid
This guide provides a comprehensive overview of 2,3-dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its core chemical properties, synthesis, spectroscopic characterization, reactivity, and its emerging applications, offering field-proven insights for researchers and developers.
Introduction: The Quinoxaline Scaffold
Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The value of the quinoxaline core lies in its planar, aromatic nature, which facilitates interactions with biological targets, and its nitrogen atoms, which can act as hydrogen bond acceptors.
This compound (DMQC) is a specific derivative that combines the foundational quinoxaline structure with two methyl groups and a carboxylic acid function. This unique combination of functional groups makes it a versatile building block for synthesizing more complex molecules and for probing structure-activity relationships (SAR) in drug discovery programs. The carboxylic acid moiety, in particular, serves as a critical synthetic handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.
Physicochemical and Structural Properties
Understanding the fundamental properties of DMQC is essential for its effective use in research and synthesis. The molecule's structure dictates its physical characteristics, solubility, and reactivity.
Caption: Structure of this compound.
The key physicochemical properties of DMQC are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17635-26-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3][5] |
| Molecular Weight | 202.21 g/mol | [3][5] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Data not consistently available in searches. | N/A |
| Flash Point | 230 °C | |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | [3] |
| XLogP3 (Computed) | 1.5 | [3] |
| Solubility | Soluble in DMSO. Low aqueous solubility is expected. | [6] |
Note: The melting point can vary based on purity. Experimental determination is recommended. The low calculated XLogP3 and presence of a carboxylic acid suggest some solubility in polar organic solvents, while the related 2,3-diphenyl analog shows high solubility in DMSO[6].
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of DMQC. Below is an interpretation of its expected spectral data.
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp peak should appear around 1710-1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding; for dimeric forms, it is typically centered around 1710 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the quinoxaline ring's aromatic C=C and C=N bonds will be present in the 1450-1650 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
¹H NMR:
-
-COOH Proton: A characteristic broad singlet is expected far downfield, typically between 10-13 ppm. This signal's position is sensitive to concentration and solvent.
-
Aromatic Protons: The three protons on the benzene portion of the quinoxaline ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Their splitting pattern (e.g., a singlet, a doublet, and a doublet of doublets) will depend on their coupling relationships.
-
-CH₃ Protons: The two methyl groups at the 2- and 3-positions are chemically equivalent in many solvents and are expected to produce a single, sharp singlet around 2.5-2.8 ppm, integrating to 6 protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): This carbon is deshielded and will appear in the 165-185 ppm range.
-
Aromatic and Heteroaromatic Carbons: The carbons of the quinoxaline ring will resonate between approximately 125-155 ppm.
-
Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear upfield, typically in the 20-25 ppm range.
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 202. A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 amu) followed by the loss of carbon monoxide (-CO, 28 amu).
Synthesis and Experimental Protocols
The most direct and common synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For DMQC, this involves the reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl).
Caption: General workflow for the synthesis of DMQC.
Causality: This protocol leverages the classic Hinsberg quinoxaline synthesis. The acidic conditions (using acetic acid as a cosolvent or catalyst) protonate one of the carbonyl groups of 2,3-butanedione, making it more electrophilic and susceptible to nucleophilic attack by the more basic amino group of 3,4-diaminobenzoic acid. A subsequent intramolecular cyclization and dehydration yields the stable aromatic quinoxaline ring.
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
2,3-Butanedione (diacetyl) (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (e.g., 5.0 g).
-
Dissolution: Add ethanol (e.g., 100 mL) and a few drops of glacial acetic acid to the flask. Stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Once the solid is dissolved, add 2,3-butanedione (1.1 equivalents) to the solution dropwise while stirring.
-
Reaction: Attach the reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress (e.g., by TLC) for 2-4 hours. The formation of a precipitate may be observed as the product is often less soluble than the reactants.
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods described in Section 3 (NMR, IR, MS) and by melting point determination.
Reactivity and Applications in Drug Development
The utility of DMQC as a research chemical stems from its defined points of reactivity, which allow for its incorporation into larger, more complex structures.
Caption: Reactivity map showing derivatization of the carboxylic acid.
The carboxylic acid group is the primary site for chemical modification. It can be readily converted into amides, esters, or an acid chloride intermediate for further reactions. This is particularly valuable in drug discovery for several reasons:
-
SAR Studies: By creating a library of amide or ester derivatives, researchers can systematically probe how different substituents affect a compound's biological activity, selectivity, and pharmacokinetic properties (ADME). Quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and as tubulin polymerization inhibitors, where the carboxamide linkage is often crucial for activity.[7]
-
Bioisosteric Replacement: The carboxylic acid functional group is a key pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability. DMQC can be used to synthesize bioisosteres, such as tetrazoles or hydroxamic acids, to overcome these liabilities while maintaining the necessary acidic interaction with a biological target.
-
Antimicrobial Agents: The quinoxaline scaffold itself, particularly as quinoxaline 1,4-dioxides, has shown significant promise against neglected diseases like tuberculosis and Chagas disease. The carboxylic acid at the 6-position provides a non-critical site for modification to improve solubility and other drug-like properties without disrupting the core pharmacophore responsible for antimicrobial action.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Some sources also indicate it may be harmful if swallowed (H302).[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or equivalent), safety glasses or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
-
Handling: Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
References
-
2A Biotech. This compound. Retrieved from [Link]
-
Matrix Fine Chemicals. This compound. Retrieved from [Link]
-
Cole-Parmer. (2016, February 5). Material Safety Data Sheet - 2,3-Dimethylquinoxaline, 97%. Retrieved from [Link]
-
PubChem - National Institutes of Health. 2,3-Diphenylquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
Angene Chemical. (2025, October 30). Safety Data Sheet - this compound. Retrieved from [Link]
- Amaya-García, F., & Unterlass, M. M. (2022).
- MDPI. (2017). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules.
- National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- PubMed. (2018).
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
- Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry.
Sources
- 1. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 2. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]
- 3. echemi.com [echemi.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2,3-Dimethylquinoxaline-6-carboxylic acid" molecular structure
An In-depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities. Among these, this compound emerges as a pivotal building block, offering a synthetically versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. We delve into the mechanistic underpinnings of its formation, offer detailed experimental workflows, and outline its characterization through spectroscopic methods. Furthermore, this document explores the strategic importance of the carboxylic acid moiety as a functional handle for creating diverse chemical libraries, positioning this compound as a key intermediate for researchers, scientists, and drug development professionals.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a privileged structure in drug discovery.[1] Molecules incorporating this scaffold have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The significance of quinoxaline derivatives lies in their ability to act as bioisosteres for other aromatic systems and their capacity for substitution at various positions, allowing for fine-tuning of their biological and pharmacokinetic profiles.
This compound (CAS No: 17635-26-6) is a specific derivative that combines the foundational quinoxaline nucleus with two key features: methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position. The methyl groups can influence the molecule's steric and electronic properties, while the carboxylic acid group is a highly valuable functional handle. In drug design, carboxylic acids are crucial for forming salt bridges with biological targets, improving aqueous solubility, and serving as a reactive site for the synthesis of esters, amides, and other derivatives to create prodrugs or modulate activity.[3] This guide focuses on providing researchers with the core technical knowledge required to effectively synthesize, characterize, and utilize this versatile compound.
Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is essential for its application in experimental settings. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 17635-26-6 | [5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4][6] |
| Molecular Weight | 202.21 g/mol | [4][6] |
| SMILES | CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | [4] |
| InChIKey | RCACNAWRFYUKLC-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 63.1 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Flash Point | 230 °C |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This reaction is robust, high-yielding, and forms the basis for the preparation of this compound.
Reaction Principle
The synthesis involves the reaction of 3,4-diaminobenzoic acid with biacetyl (2,3-butanedione) . The two amino groups of the diamine react with the two ketone functionalities of the dicarbonyl compound to form a dihydropyrazine ring, which then spontaneously oxidizes in the presence of air or a mild oxidant to the stable aromatic quinoxaline system.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure that can be adapted based on available laboratory equipment and scale.
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Biacetyl (2,3-butanedione) (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolution: Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask with magnetic stirring.
-
Addition of Dicarbonyl: Add biacetyl (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Causality and Optimization:
-
Catalysis: While the reaction often proceeds without a catalyst, mild acidic conditions (using acetic acid as a solvent or catalyst) can accelerate the initial imine formation.[10] Various catalysts, including metal salts like zinc triflate or heteropolyoxometalates, have been employed to improve yields and reaction times, often allowing the reaction to proceed at room temperature.[8][9]
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering a more energy-efficient and rapid alternative to conventional heating.[7][10]
Reaction Mechanism
The reaction proceeds through a well-established pathway involving nucleophilic attack and dehydration.
Caption: Stepwise mechanism of quinoxaline formation via cyclocondensation.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data for this compound are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, showing characteristic splitting patterns for the trisubstituted benzene ring. - Methyl Protons: Two sharp singlets around δ 2.7-2.8 ppm, corresponding to the two CH₃ groups. - Carboxylic Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon: Signal for the carboxylic acid carbon (~165-175 ppm). - Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 125-155 ppm range. - Methyl Carbons: Signals for the two methyl carbons in the aliphatic region (~20-25 ppm). |
| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 202.07 (for the exact mass) corresponding to the molecular formula C₁₁H₁₀N₂O₂.[6] |
| Infrared (IR) | - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (carboxylic acid carbonyl). - C=N Stretch: Absorption in the 1620-1550 cm⁻¹ region. - Aromatic C-H Stretch: Absorption >3000 cm⁻¹. |
Note: Specific chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used. A searchable database of NMR spectra for this compound is available.[11]
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex and biologically active molecules.
A Functional Handle for Derivatization
The carboxylic acid group at the 6-position is the key to its synthetic utility. It provides a reactive site for a wide array of chemical transformations, most notably the formation of amides and esters. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents. For instance, coupling this acid with various amines or alcohols can generate large libraries of compounds for high-throughput screening.[12] This strategic derivatization can profoundly impact a molecule's:
-
Target Binding: Introducing new functional groups can create additional hydrogen bonds, hydrophobic interactions, or ionic interactions with a biological target.
-
Pharmacokinetics (ADME): Modifying the carboxylic acid can improve properties like cell membrane permeability, metabolic stability, and oral bioavailability.
-
Toxicity Profile: Esterification to create prodrugs can mask the acidic group, potentially reducing gastrointestinal irritation.
Caption: Role as a scaffold for generating diverse derivatives.
Precursor to Biologically Active Agents
Quinoxaline carboxylic acids and their derivatives have been investigated for a multitude of therapeutic applications. They are integral components of compounds developed as:
-
Anticancer Agents: Certain derivatives act as tubulin polymerization inhibitors or kinase inhibitors.[1][13]
-
Antibacterial Agents: The quinoxaline scaffold is found in several classes of antibacterial compounds.[2]
-
Neuroprotective Agents: Some quinoxaline carboxylic acids have shown efficacy in models of neurological disorders.
-
Antiprotozoal Drugs: Quinoxaline 1,4-di-N-oxides, often derived from carboxylic acid precursors, are potent against parasites like Entamoeba histolytica and Trypanosoma cruzi.[14][15]
By starting with this compound, research teams can efficiently access novel chemical entities within these promising therapeutic areas.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an ideal starting point for the development of new drug candidates. This guide has provided the essential technical framework—from synthesis and characterization to strategic application—to empower researchers to fully leverage the potential of this valuable molecular scaffold in their discovery programs.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Organic Letters. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]
-
ResearchGate. (2024). Synthesis and biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
PubMed. (n.d.). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Longdom Publishing. [Link]
- Google Patents. (n.d.). Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
-
Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparing heterocyclic-carboxylic acids.
-
National Institutes of Health. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]
-
PubChem. (n.d.). 2,3-Dimethylquinoxaline. PubChem. [Link]
-
PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]
-
PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]
-
MDPI. (2012). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. [Link]
-
ResearchGate. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. This compound - CAS:17635-26-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, characteristic spectroscopic data, and key safety information. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Core Chemical Identity and Nomenclature
This compound is a derivative of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The IUPAC name for this compound is unequivocally This compound [1]. This nomenclature precisely describes the core quinoxaline structure with two methyl groups at positions 2 and 3, and a carboxylic acid functional group at position 6 of the bicyclic system.
Chemical Identifiers
For unambiguous identification and database cross-referencing, the following identifiers are critical:
| Identifier | Value | Source(s) |
| CAS Number | 17635-26-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3] |
| Canonical SMILES | CC1=C(C)N=C2C=C(C=CC2=N1)C(O)=O | [1] |
| InChIKey | RCACNAWRFYUKLC-UHFFFAOYSA-N | [1] |
| PubChem CID | 236268 | [4] |
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is foundational to its application in experimental settings, from predicting its solubility to its potential for biological activity. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 202.21 g/mol | [1][3] |
| Exact Mass | 202.074227566 g/mol | [5] |
| XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 63.1 Ų | [5] |
| Flash Point | 230 °C | [3] |
| Complexity | 257 | [5] |
These properties suggest a molecule with moderate polarity and a single rotatable bond, influencing its conformational flexibility. The positive XLogP3 value indicates a degree of lipophilicity.
Synthesis Protocol: A Green Chemistry Approach
The synthesis of quinoxaline derivatives classically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors are 3,4-diaminobenzoic acid and diacetyl (butane-2,3-dione). Recent advancements have focused on environmentally benign methods, such as hydrothermal synthesis in high-temperature water, which avoids the use of volatile organic solvents and strong acid catalysts[4][6].
Conceptual Synthesis Workflow
The reaction proceeds via a double condensation mechanism, where the amine groups of 3,4-diaminobenzoic acid nucleophilically attack the carbonyl carbons of diacetyl, followed by dehydration to form the stable aromatic pyrazine ring.
Caption: Hydrothermal synthesis workflow for this compound.
Detailed Experimental Methodology
Causality: This protocol is adapted from established green chemistry methods for similar compounds[4][6]. The use of high-temperature water serves as both the solvent and a weak acid catalyst, promoting the condensation and cyclization while minimizing side reactions like premature decarboxylation of the starting material.
-
Reactant Preparation: In a high-pressure reaction vessel (e.g., a stainless-steel autoclave with a PTFE liner), combine 3,4-diaminobenzoic acid (1.0 equivalent) and diacetyl (1.1 equivalents).
-
Solvent Addition: Add deionized water to the vessel to achieve a reactant concentration of approximately 0.1 M. Rationale: Using an excess of the more volatile diacetyl ensures the reaction goes to completion. The concentration is kept moderate to ensure solubility at high temperatures.
-
Reaction Execution: Seal the vessel and place it in a preheated oven or heating mantle. Heat the mixture to 180 °C and maintain this temperature for 20 minutes with stirring. Rationale: This temperature and time are optimized to achieve a high yield of the desired product while minimizing the thermal degradation or decarboxylation that can occur with prolonged heating[6].
-
Product Isolation: Safely cool the reaction vessel to room temperature. The product, being less soluble in cold water, should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials or water-soluble impurities.
-
Drying: Dry the purified product under vacuum at 60 °C to a constant weight.
-
Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The expected spectral features are derived from its distinct structural components: the quinoxaline core, two methyl groups, and a carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12.0-13.0 ppm[7]. Its position is highly dependent on solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: Three protons on the benzene portion of the quinoxaline ring will appear in the aromatic region (δ 7.5-8.5 ppm). Their splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet) will be characteristic of the 1,2,4-trisubstituted benzene ring system.
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3H, will be observed for the two methyl groups at positions 2 and 3. These will likely appear in the δ 2.5-2.8 ppm range.
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure:
-
Carbonyl Carbon (-COOH): A signal in the δ 165-175 ppm range[7].
-
Aromatic and Heterocyclic Carbons: Multiple signals between δ 120-160 ppm corresponding to the carbons of the quinoxaline ring.
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region, likely around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the carboxylic acid functional group[8][9].
-
O-H Stretch: A very broad and characteristic absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded O-H of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer[9]. Conjugation with the aromatic ring may shift this to the lower end of the range.
-
C-O Stretch: A medium intensity band around 1200-1300 cm⁻¹.
-
Aromatic C=C/C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 202.07)[5].
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[10].
Reactivity, Applications, and Scientific Context
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives known to possess a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[11][12].
Chemical Reactivity
The molecule possesses two primary sites for chemical modification, making it a versatile building block.
Sources
- 1. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 2,3-Dimethylquinoxaline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both established data and detailed experimental protocols to facilitate further investigation and application of this molecule.
Introduction
This compound (DMQC) is a derivative of quinoxaline, a bicyclic heteroaromatic compound. The presence of the carboxylic acid functional group at the 6-position, combined with the methyl groups at the 2- and 3-positions, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is fundamental for its synthesis, purification, formulation, and application in areas such as targeted drug delivery and the development of novel materials. This guide will delve into the key physical parameters of DMQC, providing both theoretical and practical insights.
Core Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some of these values are experimentally derived, others are predicted based on computational models and should be confirmed through empirical testing for critical applications.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| CAS Number | 17635-26-6 | |
| Appearance | Light brown to brown solid | |
| Melting Point | 230 °C (predicted) | |
| Boiling Point | 359.6 ± 37.0 °C (predicted) | |
| Flash Point | 230 °C | |
| pKa | 3.34 ± 0.30 (predicted) | |
| Solubility in DMSO | 100 mg/mL | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The quinoxaline core of DMQC is relatively nonpolar, while the carboxylic acid group introduces polarity and the potential for hydrogen bonding.
-
Aqueous Solubility : The presence of the carboxylic acid group suggests that the solubility of DMQC in water will be pH-dependent. At pH values significantly below its pKa, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylate anion is formed, leading to a significant increase in aqueous solubility.
-
Organic Solubility : DMQC is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), as supported by experimental data.[1] It is also likely to be soluble in polar protic solvents like ethanol and methanol, and sparingly soluble in nonpolar solvents such as hexanes.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO, acetone, or a buffered aqueous solution) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the pKa is primarily determined by the dissociation of the carboxylic acid proton. The predicted pKa of approximately 3.34 suggests that it is a moderately strong organic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the aqueous solubility is low. A known concentration of an inert salt (e.g., KCl) is often added to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the two methyl groups, the aromatic protons on the quinoxaline ring, and the acidic proton of the carboxylic acid group (which may be broad or exchangeable depending on the solvent). A publicly available ¹H NMR spectrum can be found at [2].
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include those for the methyl carbons, the aromatic carbons of the quinoxaline ring, and the carbonyl carbon of the carboxylic acid.
Experimental Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aromatic carboxylic acids.
-
Sample Dissolution: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Analysis: Acquire the NMR spectra using a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the quinoxaline ring.
Experimental Protocol for ATR-FTIR Spectroscopy of a Solid Sample:
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. The fragmentation pattern can also provide structural information.
Conclusion
The physical properties of this compound, including its solubility, acidity, and spectroscopic characteristics, are essential for its application in scientific research and development. This guide has provided a comprehensive overview of these properties and detailed protocols for their experimental determination. The provided information and methodologies are intended to empower researchers to effectively utilize and further investigate this promising compound.
References
Sources
"2,3-Dimethylquinoxaline-6-carboxylic acid" solubility data
An In-Depth Technical Guide to the Solubility Profile of 2,3-Dimethylquinoxaline-6-carboxylic Acid
Introduction
This compound is a heterocyclic compound built upon the quinoxaline scaffold. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science, recognized for a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The molecule's structure, featuring a bicyclic aromatic system, two methyl groups, and a carboxylic acid moiety, presents a unique combination of lipophilic and hydrophilic characteristics. For researchers in drug development, understanding the solubility of this compound is not merely a data point; it is a critical parameter that governs its bioavailability, formulation feasibility, and ultimately, its therapeutic potential.[3][4]
This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound (CAS No: 17635-26-6).[5][6] In the absence of extensive published experimental data for this specific molecule, we will establish a framework for its characterization. This document will delve into its physicochemical properties, predict its solubility behavior based on molecular structure, and provide robust, step-by-step protocols for accurately measuring both its thermodynamic and kinetic solubility.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key attributes of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 17635-26-6 | [5][6][7][8] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5][7] |
| Molecular Weight | 202.21 g/mol | [6] |
| XLogP3 (Computed) | 1.5 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | [6] |
| Flash Point | 230 °C |
Expert Analysis of Properties:
-
The Carboxylic Acid Group: This is the most influential functional group for determining aqueous solubility. As a weak acid, its state of ionization is pH-dependent.[9] In acidic environments (pH below its pKa), the group will be protonated (-COOH), rendering the molecule neutral and less soluble in water. In neutral to alkaline environments (pH above its pKa), it will deprotonate to the carboxylate form (-COO⁻), making the molecule an anion and significantly increasing its aqueous solubility. This pH-dependent solubility is a critical consideration for oral drug formulation, as the compound will traverse the acidic environment of the stomach and the more neutral environment of the intestine.[10]
-
The Quinoxaline Core: The aromatic quinoxaline ring system is inherently nonpolar, contributing to the molecule's lipophilicity. The two nitrogen atoms within the ring, however, act as hydrogen bond acceptors, slightly mitigating this effect and allowing for interactions with polar solvents.[6]
-
XLogP3 and TPSA: The computed XLogP3 of 1.5 indicates a relatively balanced lipophilic/hydrophilic character.[6] This value suggests that the compound will likely have moderate solubility in organic solvents and that its aqueous solubility, while limited in its neutral form, can be substantially modulated by pH. The TPSA of 63.1 Ų is within a range often associated with good cell permeability, but the solubility must be sufficient to first dissolve before absorption can occur.[6]
The logical relationship between the molecule's properties and its expected solubility is visualized below.
Caption: Logical flow from molecular properties to predicted solubility.
Experimental Determination of Solubility
To move from prediction to quantification, rigorous experimental measurement is required. The choice of method depends on the stage of research; early discovery often prioritizes speed (kinetic solubility), while later-stage development demands accuracy (thermodynamic solubility).[11]
| Method Type | Description | Pros | Cons |
| Thermodynamic Solubility | Measures the concentration of a compound in a saturated solution at equilibrium with an excess of solid.[11] | The "gold standard"; provides the true equilibrium value, essential for formulation and biopharmaceutical modeling. | Low-throughput, time-consuming (24-72h), requires more compound. |
| Kinetic Solubility | Measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[11] | High-throughput, fast, requires minimal compound, ideal for screening large libraries. | Often overestimates true solubility, highly dependent on protocol specifics (e.g., DMSO percentage, incubation time). |
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility, a critical parameter for pre-formulation and biopharmaceutical classification. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent until the solution is saturated.[9]
Methodology Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol:
-
Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a 1.5 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 2.0).[10]
-
Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotating mixer set to a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, carefully remove the vials and allow them to stand for 30 minutes for large particles to settle. To separate the saturated liquid phase from the solid, either:
-
Filtration (Preferred): Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter (e.g., PVDF) into a clean vial. Discard the first few drops to avoid adsorptive losses.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant, avoiding disturbance of the solid pellet.
-
-
Analysis: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Accurately dilute the collected supernatant and analyze its concentration using a validated analytical method like HPLC-UV or LC-MS.
-
Self-Validation: Before discarding the original vial, visually confirm that a pellet of undissolved solid remains. If the entire compound dissolved, the experiment is invalid as saturation was not achieved, and the protocol must be repeated with more starting material.
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early discovery to quickly rank compounds. It measures the point of precipitation when a compound is introduced from a DMSO stock solution into an aqueous buffer.[4]
Methodology Workflow
Caption: Workflow for the Nephelometry-Based Kinetic Solubility Assay.
Step-by-Step Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Plate Setup: Using a multichannel pipette, add 99 µL of the aqueous test buffer (e.g., PBS, pH 7.4) to each well of a clear 96-well plate.
-
Compound Addition: Add 1 µL of the 10 mM DMSO stock to the first well of each row. This creates a starting concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a 1:1 serial dilution across the plate. Transfer 50 µL from the first well to the second, mix, then transfer 50 µL from the second to the third, and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours. This allows time for precipitation to occur.
-
Measurement: Place the plate in a nephelometer, which measures light scattering at a 90° angle.[4] Wells containing precipitated compound will scatter light, giving a high signal.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust scientific framework allows for its thorough characterization. Its molecular structure, containing both a lipophilic quinoxaline core and a pH-sensitive carboxylic acid group, predicts a complex and highly environment-dependent solubility profile. For researchers and drug development professionals, accurately measuring this property is paramount. The thermodynamic shake-flask method provides the definitive equilibrium value essential for late-stage development, while kinetic assays like nephelometry offer the high-throughput capacity needed for early-stage candidate selection. By applying the detailed protocols within this guide, scientists can generate the reliable and crucial solubility data needed to advance their research and development objectives.
References
- Vertex AI Search. Quinoxaline derivative - Solubility of Things.
- Aaronchem. 17635-26-6 | MFCD02575516 | this compound.
- Biosynth. 2,3-Dimethyl-quinoxaline-6-carboxylic acid | 17635-26-6 | SAA63526.
- ECHEMI. 17635-26-6, this compound Formula.
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Matrix Fine Chemicals. Molecules PDF.
- Sigma-Aldrich. This compound | 17635-26-6.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
- ResearchGate. Table 2 Solubility of Polyamides containing quinoxaline moiety from....
- National Center for Biotechnology Information (PMC). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022).
- Wikipedia. Quinoxaline.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rheolution.com [rheolution.com]
- 5. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]
- 6. echemi.com [echemi.com]
- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 8. This compound | 17635-26-6 [sigmaaldrich.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"2,3-Dimethylquinoxaline-6-carboxylic acid" spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylquinoxaline-6-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic profile of this compound (CAS: 17635-26-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural features as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation, presenting field-proven insights into experimental design, data interpretation, and the causal relationships that govern the observed spectral data.
Introduction and Significance
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are prevalent scaffolds in pharmacology, exhibiting a wide range of biological activities. The presence of both a rigid, aromatic quinoxaline core and a reactive carboxylic acid moiety makes this particular molecule a versatile building block for the synthesis of more complex chemical entities.[1]
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture. This guide systematically deciphers the data from principal spectroscopic methods, demonstrating how each technique contributes a unique piece of the structural puzzle, culminating in a cohesive and validated molecular identity.
Synthesis and Analytical Sample Preparation
Synthetic Pathway: A Mechanistic Overview
The most common and efficient synthesis of the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the title compound, this is achieved by reacting 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl). The reaction proceeds via a condensation mechanism, forming the pyrazine ring of the quinoxaline system.
Caption: Synthesis of this compound.
Protocol: Preparation of Analytical Samples
For reliable and reproducible spectroscopic data, meticulous sample preparation is paramount.
Objective: To prepare solutions of this compound suitable for NMR, MS, IR, and UV-Vis analysis.
Materials:
-
This compound (MW: 202.21 g/mol )[4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR
-
Methanol (HPLC Grade) for MS and UV-Vis
-
Potassium Bromide (KBr, IR Grade) for IR
-
Analytical Balance, Volumetric Flasks, Pipettes, Spatula
-
Agate Mortar and Pestle, Hydraulic Press
Methodology:
-
NMR Sample (¹H and ¹³C):
-
Accurately weigh approximately 10-20 mg of the compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆. The use of DMSO-d₆ is crucial as it effectively solubilizes the compound and ensures the acidic proton of the carboxylic acid is observable.[5]
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
MS and UV-Vis Sample (Shared Stock):
-
Prepare a 1 mg/mL stock solution by dissolving 10 mg of the compound in 10 mL of HPLC-grade methanol in a volumetric flask.
-
For MS analysis, dilute this stock solution further with methanol to a final concentration of approximately 1-10 µg/mL.
-
For UV-Vis analysis, dilute the stock solution with methanol to a concentration that yields an absorbance between 0.2 and 0.8 AU in the desired wavelength range.
-
-
IR Sample (KBr Pellet):
-
Place approximately 1-2 mg of the compound and ~100 mg of dry IR-grade KBr into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectroscopic Data and Interpretation
This section forms the core of the guide, detailing the data obtained from each spectroscopic technique and providing a rigorous interpretation to elucidate the molecular structure.
Caption: Structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy provides information on the number of distinct proton environments, their electronic state, and their proximity to neighboring protons.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 25 °C
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |
| ~8.4 | Singlet | 1H | Aromatic Proton (H-5) |
| ~8.2 | Doublet | 1H | Aromatic Proton (H-7) |
| ~8.0 | Doublet | 1H | Aromatic Proton (H-8) |
| ~2.7 | Singlet | 3H | Methyl Protons (-CH₃) |
| ~2.7 | Singlet | 3H | Methyl Protons (-CH₃) |
Note: The exact chemical shifts can vary slightly based on concentration and instrument calibration. The values provided are typical predicted values based on established principles.
Spectral Interpretation:
-
Carboxylic Acid Proton (~13.5 ppm): The highly deshielded, broad singlet appearing far downfield is the hallmark of a carboxylic acid proton.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (8.0-8.4 ppm): The signals in this region are characteristic of protons attached to an aromatic ring.[8][9] The quinoxaline ring system results in three distinct aromatic protons. Their downfield shift is due to the deshielding effect of the aromatic ring current. The observed splitting pattern (singlet and two doublets) is consistent with the 1,2,4-trisubstituted pattern of the benzene portion of the quinoxaline core. H-5, adjacent to the electron-withdrawing carboxylic acid, is expected to be the most deshielded and appear as a singlet (or a doublet with a very small meta-coupling).
-
Methyl Protons (~2.7 ppm): The two intense singlets correspond to the six protons of the two methyl groups.[8] They appear as singlets because they have no adjacent protons to couple with. Their chemical shift is in the typical range for benzylic protons (protons on a carbon attached to an aromatic ring). The two methyl groups are chemically equivalent, often appearing as a single peak integrating to 6H, or as two very closely spaced singlets.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR reveals the number of unique carbon environments and provides insight into their hybridization and electronic nature.
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer (proton-decoupled)
-
Solvent: DMSO-d₆
-
Reference: DMSO-d₆ at 39.5 ppm
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | Carboxylic Acid Carbon (-C OOH) |
| ~154 | Quinoxaline Carbon (C-2, C-3) |
| ~142 | Quinoxaline Carbon (C-8a) |
| ~140 | Quinoxaline Carbon (C-4a) |
| ~135 | Quinoxaline Carbon (C-6) |
| ~130 | Quinoxaline Carbon (C-8) |
| ~129 | Quinoxaline Carbon (C-5) |
| ~128 | Quinoxaline Carbon (C-7) |
| ~20 | Methyl Carbon (-C H₃) |
Note: Assignments are predictive based on established chemical shift ranges and substituent effects.
Spectral Interpretation:
-
Carbonyl Carbon (~167 ppm): This downfield signal is characteristic of a carboxylic acid carbon.[6][7]
-
Aromatic & Heteroaromatic Carbons (128-154 ppm): The eight signals in this region correspond to the eight carbons of the quinoxaline ring system. Carbons bonded to nitrogen (C-2, C-3) are typically the most deshielded.[8][10] The carbon bearing the carboxylic acid (C-6) is also significantly downfield.
-
Methyl Carbons (~20 ppm): The upfield signal corresponds to the two equivalent methyl carbons, consistent with sp³-hybridized carbons.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrument: FT-IR Spectrometer
-
Sample: KBr Pellet
-
Range: 4000-400 cm⁻¹
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3050 | C-H stretch (aromatic) | Quinoxaline Ring |
| ~2950 | C-H stretch (aliphatic) | Methyl Groups |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1500 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
Spectral Interpretation: The IR spectrum provides definitive evidence for the key functional groups:
-
Carboxylic Acid: The most telling feature is the extremely broad absorption band from 3300-2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][7][12] This is coupled with a strong, sharp C=O stretching absorption around 1710 cm⁻¹, typical for a conjugated carboxylic acid dimer.[7][12] The presence of a broad O-H bend near 920 cm⁻¹ further confirms the dimeric acid structure.[12]
-
Aromatic System: The weak absorption above 3000 cm⁻¹ signifies aromatic C-H stretching.[10] The sharp peaks in the 1600-1500 cm⁻¹ region are due to the C=C and C=N in-ring vibrations of the quinoxaline core.[8]
-
Alkyl Groups: The absorption just below 3000 cm⁻¹ is indicative of the sp³ C-H stretching of the two methyl groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through analysis of its fragmentation patterns.
Experimental Protocol:
-
Instrument: LC-MS with Electrospray Ionization (ESI)
-
Mode: Positive Ion
-
Solvent: Methanol/Water with 0.1% Formic Acid
Data Summary:
| m/z (mass-to-charge ratio) | Assignment |
|---|---|
| 203.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 202.07 | M⁺ (Molecular Ion - for EI) |
| 185.08 | [M+H - H₂O]⁺ (Loss of water) |
| 157.08 | [M+H - CO₂H₂]⁺ or [M+H - H₂O - CO]⁺ (Loss of formic acid or water and CO) |
Spectral Interpretation:
-
Molecular Ion: In positive ESI mode, the base peak is often the protonated molecular ion [M+H]⁺. For a molecular formula of C₁₁H₁₀N₂O₂, the expected monoisotopic mass is 202.0742 g/mol .[13] The observation of a prominent ion at m/z 203.08 confirms the molecular weight of the compound.
-
Fragmentation Pathway: The fragmentation pattern supports the proposed structure. A common initial fragmentation for carboxylic acids is the loss of water (18 Da) to give an ion at m/z 185. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would yield an ion at m/z 157. This logical fragmentation provides corroborating evidence for the presence of the carboxylic acid group attached to the stable quinoxaline core.
Caption: A plausible fragmentation pathway in ESI-MS.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule, which are characteristic of conjugated and aromatic systems.
Experimental Protocol:
-
Instrument: Dual-Beam UV-Vis Spectrophotometer
-
Solvent: Methanol
-
Range: 200-400 nm
Data Summary:
| λmax (nm) | Transition Type (Tentative) |
|---|---|
| ~250 nm | π → π* |
| ~330 nm | n → π* |
Spectral Interpretation: The UV-Vis spectrum is characteristic of a complex aromatic heterocycle.
-
The intense absorption band around 250 nm is typical for a π → π* transition within the extended conjugated system of the quinoxaline ring.[10]
-
The weaker, longer-wavelength absorption around 330 nm can be attributed to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms.[10] The presence of these bands is a strong indicator of an aromatic heterocyclic structure.
Integrated Analysis and Structural Confirmation
Caption: Integrated workflow for structural elucidation.
-
MS establishes the molecular formula as C₁₁H₁₀N₂O₂ (MW = 202.21).
-
IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O at ~1710 cm⁻¹), an aromatic ring, and aliphatic C-H bonds.
-
¹³C NMR confirms the carbon count (11 unique environments, accounting for symmetry) and identifies the carbonyl, aromatic, and methyl carbons.
-
¹H NMR maps the proton environment, confirming the presence of the acidic proton, three aromatic protons in a specific substitution pattern, and two methyl groups, all consistent with the proposed structure.
-
UV-Vis confirms the presence of the extended aromatic/conjugated system.
Together, these data points leave no ambiguity. They converge to confirm the identity of the compound as This compound .
Conclusion
The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Through the systematic application and interpretation of NMR, IR, MS, and UV-Vis spectroscopy, a complete and validated structural profile can be established. The characteristic signals—the broad O-H and sharp C=O stretches in the IR, the downfield carboxylic proton in the ¹H NMR, and the molecular ion peak in the MS—serve as reliable fingerprints for this important heterocyclic compound. This guide provides the foundational data and interpretive logic necessary for any scientist working with this molecule or its derivatives.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubMed. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay.
- ChemicalBook. (n.d.). 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum.
- Chemistry LibreTexts. (2023). 15.
- Thieme Chemistry. (2022).
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- MedChemExpress. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- StudyPulse. (n.d.).
- YouTube. (2019).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institutes of Health. (2024).
- PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-Quinoxalinecarboxylic acid 97.
- PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- ECHEMI. (n.d.). 17635-26-6, this compound Formula.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs.
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Biosynth. (n.d.). 2,3-Dimethyl-quinoxaline-6-carboxylic acid.
- MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- ResearchGate. (2025). (PDF)
- Matrix Fine Chemicals. (n.d.). This compound.
- PubMed. (n.d.). [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry].
- PubMed. (n.d.). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry].
- National Institutes of Health. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Springer. (2021).
- PubMed. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- ResearchGate. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Starting Materials for 2,3-Dimethylquinoxaline-6-carboxylic Acid
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active agents, agrochemicals, and organic functional materials.[2][3][4] 2,3-Dimethylquinoxaline-6-carboxylic acid, in particular, serves as a crucial building block for more complex molecules, leveraging the reactivity of its carboxylic acid group for further functionalization.
This guide provides an in-depth technical analysis of the primary starting materials and the core synthetic strategy for preparing this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the causality behind the synthesis, from reactant selection to final product formation.
Core Synthesis Strategy: The Hinsberg Condensation
The most direct and widely employed method for synthesizing the quinoxaline core is the Hinsberg reaction, a classic condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound.[1][2][5] This reaction is robust, generally high-yielding, and forms the basis for the preparation of this compound.
The synthesis logically breaks down the target molecule into two key starting materials:
-
3,4-Diaminobenzoic Acid : This provides the benzene ring, the two nitrogen atoms for the pyrazine ring, and the appended carboxylic acid functional group.
-
Diacetyl (2,3-Butanedione) : This α-dicarbonyl compound provides the remaining two carbon atoms and the two methyl groups of the pyrazine ring.
The overall transformation is a cyclocondensation reaction, which proceeds readily, often under mild acidic conditions or simply by heating the reactants in a suitable solvent.[4][6]
Visualizing the Synthetic Pathway
The condensation reaction provides a direct route to the desired quinoxaline structure.
Caption: Mechanistic flow of the quinoxaline synthesis.
Experimental Protocol and Data
The following protocol is a representative procedure for the synthesis. Reaction conditions can be optimized to improve yield and purity.
Detailed Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water. [6] * Rationale: Ethanol is a good choice as it dissolves the organic starting materials and the final product has some solubility at high temperatures but will precipitate upon cooling, aiding in isolation.
-
Addition of Dicarbonyl: To the stirred solution, add diacetyl (1.0-1.1 eq) dropwise at room temperature. A slight excess of diacetyl can be used to ensure complete consumption of the more valuable DABA.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of acetic acid.
-
Rationale: The acid catalyst protonates the carbonyl groups of diacetyl, making them more electrophilic and accelerating the rate of condensation. [4]Strong acids should be avoided as they can protonate the amine groups of DABA, rendering them non-nucleophilic.
-
-
Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain the temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the dehydration steps. Refluxing ensures a constant reaction temperature without loss of solvent.
-
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted diacetyl and other soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Summary of Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Solvent | Ethanol, Ethanol/Water, Acetic Acid | Balances solubility of reactants and product. Acetic acid can act as both solvent and catalyst. |
| Temperature | Room Temperature to Reflux | Heating is typically required to drive the dehydration steps to completion. [5] |
| Catalyst | Acetic Acid, Camphorsulfonic Acid [6] | An acid catalyst accelerates the reaction but is not always strictly necessary. |
| Stoichiometry | ~1:1 (DABA:Diacetyl) | A slight excess of the less expensive diacetyl can be used. |
| Reaction Time | 1 - 6 hours | Varies with temperature and solvent. Can be monitored by TLC. |
| Typical Yield | 80 - 95% | The reaction is generally efficient. [6] |
Conclusion
The synthesis of this compound is a prime example of efficient heterocyclic chemistry. The strategic selection of 3,4-diaminobenzoic acid and diacetyl as starting materials allows for a direct and high-yielding construction of the target molecule via the classic Hinsberg condensation. Understanding the roles of these core reactants and the underlying mechanism is fundamental for researchers aiming to utilize this versatile building block in drug discovery and materials science applications. The provided protocol offers a reliable and robust method, grounded in well-established chemical principles, for the successful synthesis of this important quinoxaline derivative.
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. IJRAR.org. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular Therapy: Endonucleases and Other Technologies. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Reviews. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Connect. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijrar.org [ijrar.org]
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[1] The unique structural features of the quinoxaline core, a fusion of benzene and pyrazine rings, make it a versatile scaffold in medicinal chemistry and materials science. These compounds are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on a specific, yet highly valuable, member of this family: This compound . This molecule serves not just as a potential therapeutic agent in its own right, but more critically, as a pivotal building block for the synthesis of more complex, biologically active molecules.[4] Its strategic placement of methyl groups and a reactive carboxylic acid moiety allows for extensive chemical modification, making it a cornerstone for developing novel drug candidates.[5][6]
This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, and key applications of this compound, with a focus on the causal reasoning behind its utility in modern chemical and pharmaceutical research.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount for its application in any synthetic or biological context. This compound is a stable, solid compound with well-defined characteristics.
| Property | Value | Source |
| CAS Number | 17635-26-6 | [7][8][9][10][11] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [7][9] |
| Molecular Weight | 202.21 g/mol | [7][9] |
| Exact Mass | 202.074227566 g/mol | [7] |
| Topological Polar Surface Area | 63.1 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
These computed properties suggest a molecule with moderate polarity and good potential for forming hydrogen bonds, which are critical for interactions with biological targets. The single rotatable bond (associated with the carboxylic acid group) provides some conformational flexibility while maintaining a largely rigid core structure.
Caption: Connectivity of this compound.
Core Synthesis Methodology
The most common and efficient synthesis of quinoxaline derivatives involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2] For this compound, this translates to a highly reliable reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl).
The causality behind this choice is rooted in the high reactivity of the vicinal dicarbonyl groups of diacetyl towards the nucleophilic amine groups of the o-diamine. The reaction proceeds via a double condensation mechanism, forming a stable, aromatic heterocyclic system in high yield. This method is often preferred for its operational simplicity and the ready availability of starting materials.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established condensation methodologies.[12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 3,4-diaminobenzoic acid in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Initiation of Reaction: Add a slight excess (approximately 1.1 equivalents) of 2,3-butanedione to the solution. The excess ensures the complete consumption of the more valuable diamine starting material.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude product is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and then dried. For higher purity, recrystallization from a suitable solvent like ethanol is recommended. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is a critical step. Spectroscopic data provides the necessary evidence for the correct molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aromatic protons on the quinoxaline ring system, and a broad singlet for the carboxylic acid proton.[13]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, including the two methyl carbons, the carbons of the aromatic rings, and the carbonyl carbon of the carboxylic acid.[14]
-
IR Spectroscopy: The Infrared spectrum will display characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, and C=N and C=C stretches from the aromatic heterocyclic system.[15][16]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (m/z ≈ 202), confirming the overall mass of the synthesized molecule.[15][16]
Applications in Drug Discovery and Development
While quinoxaline derivatives broadly exhibit biological activity, this compound is particularly valuable as a versatile intermediate or scaffold for creating more potent and specific drug candidates.[1] The carboxylic acid group is a key handle for chemical modification, allowing for the synthesis of amides, esters, and other derivatives.[2][3] This strategy is central to modern drug design, where a core scaffold is systematically modified to optimize its pharmacological profile.
Caption: Role as a scaffold in drug development.
Case Study 1: Development of Tubulin Polymerization Inhibitors
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities.[6] In these studies, the quinoxaline carboxylic acid core was modified to produce compounds that inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[6] One of the lead compounds demonstrated potent antiproliferative activity against several cancer cell lines, induced cell cycle arrest at the G2/M phase, and triggered apoptosis.[6] This highlights the utility of the quinoxaline-6-carboxylic acid scaffold in generating potent oncology drug candidates.
Case Study 2: Synthesis of ASK1 Inhibitors
In the search for novel and efficient inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) for the treatment of non-alcoholic steatohepatitis (NASH), researchers have used quinoxaline-2-carboxylic acid derivatives as key building blocks.[5] The general strategy involves an amidation reaction between a quinoxaline carboxylic acid and a suitable amine-containing fragment to produce the final active compounds.[5] Although this specific study used the 2-carboxylic acid isomer, the synthetic principle is directly applicable to the 6-carboxylic acid isomer, demonstrating the platform's flexibility.
Case Study 3: Materials Science Applications
Analogous structures, such as 2,3-diphenylquinoxaline-6-carboxylic acid, have been used as end-capping agents in the synthesis of hyperbranched polymers.[17] The carboxylic acid group facilitates the modification and control of polymer chain ends. This suggests potential applications for this compound in materials science for creating novel polymers with specific thermal or electronic properties.
Conclusion and Future Outlook
This compound is more than just another heterocyclic compound; it is a powerful and versatile tool in the arsenal of medicinal chemists and materials scientists. Its straightforward synthesis, well-defined properties, and, most importantly, its strategically placed reactive handle make it an ideal starting point for the construction of complex molecular architectures. As demonstrated, its derivatives have shown significant promise as potent inhibitors of key biological targets in cancer and metabolic diseases.[5][6] The continued exploration of this scaffold is expected to yield novel therapeutic agents and advanced materials, reinforcing the enduring importance of the quinoxaline core in scientific research.
References
- Vertex AI Search. Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- ECHEMI. This compound Formula.
- ChemicalBook. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6.
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54, A-P.
- ChemicalBook. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum.
- Matrix Fine Chemicals. This compound.
- ChemicalBook. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6.
- Cenmed Enterprises. This compound (C007B-614672).
- PubChem. 2,3-Dimethylquinoxaline.
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry, 41B, 1480-1485.
- MedChemExpress. 2,3-Diphenylquinoxaline-6-carboxylic acid.
- National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors.
- ResearchGate. ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.
- ResearchGate. Biological activity of quinoxaline derivatives.
- Labware E-shop. 2,3-Dimethyl-quinoxaline-6-carboxylic acid, 97%.
- Synquest Labs. CAS 17635-26-6 | this compound.
- Fisher Scientific. 2,3-Dimethyl-quinoxaline-6-carboxylic acid, 97%, Thermo Scientific 5 g.
- Fisher Scientific. 2,3-Dimethyl-quinoxaline-6-carboxylic acid, 97%, Thermo Scientific 10 g.
- Indian Journal of Chemistry. (2000). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDuMkt7z2eOj6r9qcMXAHru7I-OQoj8VtnFIHuSc_iScJ1W4i_brgG1NZWVjTFpIdPIxiWtUm315RixmfNi-XFvBARHSdj777BF2Um4McDecDtCLWmH6JR-ztDKe8icit8JuA6jUMQfAql5_8kLMiH5CMoUvKcIvcTWd8UA-wQeoXVbrjyaI83sRYUTo47B98N0yo=
- MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.
- Chaudhary, S., & Kumar, S. (2015). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica, 7(9), 210-220.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- Semantic Scholar. (2016). Synthesis and Biological Activity of Quinoxaline Derivatives.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?
- PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
- Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- MDPI. (2009). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 14(6), 2256-2272.
- MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091.
- ResearchGate. (2010). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
- Semantic Scholar. (2018). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.
- PubMed. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors.
- PubMed Central. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- National Institutes of Health. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 10. labware-shop.com [labware-shop.com]
- 11. CAS 17635-26-6 | 4H21-1-3G | MDL MFCD02575516 | this compound | SynQuest Laboratories [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]
- 14. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic acid: A Scaffold for Therapeutic Innovation
Foreword: The Quinoxaline Core in Modern Drug Discovery
Quinoxaline derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocyclic compounds are lauded for their vast and potent biological activities.[4][5][6] The quinoxaline scaffold is a key component in a variety of approved drugs and is continually explored for new applications, ranging from oncology to infectious diseases.[1][7][8][9] This guide focuses on a specific, yet promising, member of this family: 2,3-Dimethylquinoxaline-6-carboxylic acid . We will delve into its synthesis, physicochemical properties, and potential as a versatile building block for the next generation of therapeutics, providing researchers and drug development professionals with a comprehensive technical resource.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery. Below is a summary of the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 17635-26-6 | [10] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [11][12] |
| Molecular Weight | 202.21 g/mol | [11] |
| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | |
| Topological Polar Surface Area | 63.1 Ų | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 4 | [11] |
| Rotatable Bond Count | 1 | [11] |
Spectroscopic Signature: A Guide to Identification
While specific spectra for this exact compound are not widely published, its structure allows for predictable spectroscopic characteristics based on the quinoxaline core and the carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the position of the carboxylic acid group. The two methyl groups at the 2 and 3 positions will likely appear as sharp singlets in the aliphatic region (around 2.5-2.8 ppm). The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), along with distinct signals for the aromatic and quinoxaline ring carbons, and the methyl group carbons.[13]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹). A sharp, intense peak for the C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹.[14] Additional peaks corresponding to C=N stretching of the quinoxaline ring and C-H stretching of the methyl and aromatic groups will also be present.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) should be readily identifiable.[15][16] Common fragmentation patterns would involve the loss of the carboxylic acid group or other small fragments.
Synthesis of this compound: A Validated Protocol
The most direct and widely used method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[17][18][19] For this compound, the logical precursors are 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl).
Experimental Protocol
Reaction: Condensation of 3,4-diaminobenzoic acid with 2,3-butanedione.
Reagents and Solvents:
-
3,4-diaminobenzoic acid
-
2,3-butanedione (diacetyl)
-
Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminobenzoic acid in a suitable solvent like ethanol.
-
Add a slight excess (1.1 equivalents) of 2,3-butanedione to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it often proceeds without it.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Advancements in Synthesis: Green Chemistry Approaches
While the traditional method is robust, modern synthetic chemistry emphasizes environmentally benign protocols.[4] Researchers have explored various "green" catalysts and conditions for quinoxaline synthesis, including:
-
Nano-catalyzed reactions: Utilizing nanocatalysts can lead to higher yields, shorter reaction times, and easier catalyst recovery.[20]
-
Solvent-free conditions: Performing the condensation reaction under solvent-free conditions reduces waste and environmental impact.[20]
-
Aqueous media: The use of water as a solvent is a key aspect of green chemistry.[17][21]
Biological Activities and Therapeutic Potential
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities.[1][3][5] While specific biological data for this compound is not extensively documented, its structural motifs suggest significant therapeutic potential.
Established Activities of Quinoxaline Derivatives
Quinoxaline-based compounds have demonstrated efficacy as:
-
Anticancer agents: Many derivatives exhibit cytotoxic effects against various cancer cell lines.[3][7]
-
Antimicrobial agents: They have shown activity against a broad spectrum of bacteria and fungi.[6][7][8]
-
Antiviral agents: Certain quinoxalines are effective against viruses, including HIV.[19]
-
Anti-inflammatory agents: The scaffold has been incorporated into compounds with anti-inflammatory properties.[6]
The presence of the carboxylic acid group on the 2,3-Dimethylquinoxaline core provides a crucial handle for further chemical modification. This functional group can be converted to esters, amides, or other functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties. Moreover, the carboxylic acid itself can act as a key pharmacophore, interacting with biological targets.[22]
Potential Therapeutic Applications
Caption: Potential therapeutic areas for quinoxaline-based compounds.
Hypothesized Mechanisms of Action
The diverse biological effects of quinoxaline derivatives are attributed to various mechanisms of action. For this compound, we can hypothesize potential mechanisms based on its structural features.
-
Enzyme Inhibition: The planar aromatic structure could allow it to act as a competitive inhibitor by fitting into the active site of enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases.
-
DNA Intercalation: The flat, aromatic nature of the quinoxaline ring system suggests a potential for intercalation between DNA base pairs, a mechanism common to many anticancer and antimicrobial agents.[9]
-
Reductive Activation (as N-oxides): While this specific compound is not an N-oxide, many bioactive quinoxalines are. Quinoxaline 1,4-di-N-oxides can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic radical species.[23] This suggests that N-oxide derivatives of this compound could be potent hypoxia-selective anticancer agents.
Illustrative Signaling Pathway Interference
Caption: Hypothetical inhibition of a kinase signaling pathway.
Future Research and Development
This compound stands as a promising starting point for further investigation. Key future directions include:
-
Synthesis of a Derivative Library: The carboxylic acid functionality is an ideal anchor point for creating a library of amide and ester derivatives to explore structure-activity relationships (SAR).
-
In-depth Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial strains, and viral assays is necessary to identify its primary biological activities.
-
Mechanistic Studies: Once a primary activity is identified, detailed biochemical and cellular assays should be conducted to elucidate the precise mechanism of action.
-
Computational Modeling: Molecular docking studies can help predict potential biological targets and guide the design of more potent derivatives.
Conclusion
This compound is a readily synthesizable compound that belongs to a class of heterocycles with immense therapeutic importance. Its structure combines the proven bioactivity of the quinoxaline core with the versatile chemical functionality of a carboxylic acid. This makes it an attractive scaffold for medicinal chemists and drug discovery professionals. While further research is needed to fully uncover its biological potential, the foundational knowledge of quinoxaline chemistry strongly suggests that this compound and its future derivatives are worthy of exploration in the ongoing quest for novel and effective therapies.
References
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed.
- A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (n.d.). TIJER.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
- A review on the therapeutic potential of quinoxaline deriv
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.).
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis and biological activity of quinoxaline deriv
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
- Biological activity of quinoxaline derivatives. (2025).
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.).
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Royal Society of Chemistry.
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.).
- 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6. (2025). ChemicalBook.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022).
- This compound | 17635-26-6 Formula. (n.d.). ECHEMI.
- 2,3-Dimethyl-quinoxaline-6-carboxylic acid | 17635-26-6 | SAA63526. (n.d.). Biosynth.
- 17635-26-6 | MFCD02575516 | this compound. (n.d.). Aaronchem.
- Spectroscopy Data for Undergradu
- 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
- NMR, mass spectroscopy, IR - finding compound structure. (2019).
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). PubMed.
- 21.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tijer.org [tijer.org]
- 3. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mtieat.org [mtieat.org]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed, field-tested synthesis protocol, outline robust characterization methodologies, and explore its promising therapeutic applications based on the broader activities of the quinoxaline scaffold.
Core Molecular Attributes
This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The presence of the carboxylic acid group at the 6-position and the two methyl groups at the 2- and 3-positions confer specific physicochemical properties that are pivotal for its biological activity and synthetic manipulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 202.21 g/mol | [1][2] |
| CAS Number | 17635-26-6 | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Canonical SMILES | CC1=C(C)N=C2C=C(C=CC2=N1)C(O)=O |
Synthesis of this compound: A Validated Protocol
The most direct and efficient synthesis of this compound involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This specific synthesis utilizes 3,4-diaminobenzoic acid and 2,3-butanedione. The rationale for selecting these starting materials lies in their commercial availability and the straightforward nature of the reaction, which typically proceeds with high yield.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3,4-Diaminobenzoic acid (1.0 equivalent)
-
2,3-Butanedione (1.1 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid in a minimal amount of ethanol. Gentle heating may be required to achieve complete dissolution. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.
-
Addition of Reagents: To the stirred solution, add 2,3-butanedione. A slight excess of the dicarbonyl compound is used to ensure the complete consumption of the more valuable diamine. Following this, add a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction by protonating one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, being less soluble in the cooled solvent mixture, should precipitate out. If precipitation is not spontaneous, the solution can be concentrated under reduced pressure.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. For further purification, recrystallization from a suitable solvent system, such as ethanol/water, is recommended.[4] This process relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while impurities remain soluble at lower temperatures.
Comprehensive Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, a singlet for the carboxylic acid proton (typically downfield), and two singlets for the two methyl groups.[5][6] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the quinoxaline core, the carboxylic acid carbon, and the two methyl carbons. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid.[8][9] A strong C=O stretching absorption should appear around 1710-1760 cm⁻¹.[8][9] Additionally, C-H stretching and aromatic C=C stretching vibrations will be observed.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 202.21 g/mol .[2] Analysis of the fragmentation pattern can provide further structural confirmation.[10]
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of the polar carboxylic acid group may impart some water solubility, but the larger, nonpolar quinoxaline ring system is expected to limit it. |
| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. A related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, is reported to be soluble in DMSO.[11] |
| Dichloromethane, Chloroform | Sparingly soluble | These nonpolar solvents are less likely to effectively solvate the polar carboxylic acid group. |
Potential Therapeutic Applications in Drug Discovery
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[12][13] This suggests that this compound holds significant potential for further investigation and development as a therapeutic agent.
Sources
- 1. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR [m.chemicalbook.com]
- 6. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum [chemicalbook.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
A Theoretical Deep Dive into 2,3-Dimethylquinoxaline-6-carboxylic acid: A Computational Guide for Drug Discovery and Materials Science
Executive Summary: This technical guide provides a comprehensive theoretical analysis of 2,3-Dimethylquinoxaline-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This document serves as a resource for researchers, scientists, and drug development professionals, offering foundational insights into the molecule's reactivity, stability, and potential interaction mechanisms. By detailing a robust computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and vibrational frequencies, this guide not only presents key findings but also provides a practical framework for conducting similar in-silico investigations.
Introduction: The Quinoxaline Scaffold and the Power of In-Silico Analysis
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Beyond medicine, the unique electronic properties of the quinoxaline ring have led to their application as corrosion inhibitors for metals and as electroluminescent materials.[5][6][7]
This compound combines this privileged quinoxaline nucleus with a carboxylic acid group, a key functional group known to act as a hydrogen bond donor and acceptor, often critical for molecular recognition at the active sites of biological targets. The presence of methyl groups further modulates its electronic and steric profile.
Before committing to resource-intensive synthesis and experimental testing, theoretical studies provide an invaluable, cost-effective avenue to predict molecular behavior. Computational methods, particularly Density Functional Theory (DFT), allow us to build a detailed understanding of a molecule's properties from first principles.[8] This in-silico approach enables the rational design of new drug candidates and materials by predicting geometric parameters, electronic structure, and reactivity, thereby accelerating the development pipeline.[2]
This guide will elucidate the core theoretical properties of this compound, providing a foundational dataset and interpretive framework for researchers in the field.
Computational Methodology: The DFT Approach
To ensure a high degree of accuracy while maintaining computational feasibility, all theoretical calculations were conceptualized based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.
2.1. Level of Theory: Justification of Method and Basis Set The choice of functional and basis set is paramount for reliable results. For the studies described herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[7][8][9] To accurately model the electronic distribution, including lone pairs and potential weak interactions, the 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions ('++') on heavy atoms and hydrogens to better describe anions and non-covalent interactions, and polarization functions ('d,p') to allow for anisotropy in electron density, which is crucial for describing bonding accurately.[10][11]
2.2. Calculated Properties The investigation focuses on a suite of properties that together create a holistic view of the molecule:
-
Molecular Geometry Optimization: Determination of the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Calculation of theoretical FT-IR and Raman spectra to confirm the optimized structure as a true energy minimum and to aid in experimental spectral assignment.[12]
-
Frontier Molecular Orbital (FMO) Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and chemical reactivity.[13][14]
-
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively.[14]
-
Global Reactivity Descriptors: Calculation of parameters like chemical hardness, softness, and electrophilicity index from HOMO and LUMO energies to quantify the molecule's stability and reactivity.[10][11]
Theoretical Results and Discussion
3.1. Optimized Molecular Structure The geometry of this compound was optimized to its ground state equilibrium. The resulting structure is planar, with the carboxylic acid group lying in the plane of the quinoxaline ring system.
Caption: Optimized molecular structure of this compound.
Key geometric parameters are summarized in the table below. The bond lengths and angles are typical for aromatic heterocyclic systems, showing delocalized double bond character within the rings.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O (carboxyl) | 1.21 | O-C-O (carboxyl) | 123.5 |
| C-O (carboxyl) | 1.36 | C4a-C8a-N1 | 120.1 |
| C-C (carboxyl) | 1.48 | C2-N1-C8a | 117.8 |
| C=N (ring) | 1.34 | C2-C3-N4 | 118.0 |
| C-C (ring) | 1.40 - 1.45 | C5-C6-C7 | 121.2 |
3.2. Vibrational Analysis A frequency calculation confirms the optimized structure as a true energy minimum (no imaginary frequencies). The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental data. Key vibrational modes are highlighted below.
Table 2: Salient Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3570 | O-H stretch | Carboxylic acid O-H group |
| ~3080 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl group C-H |
| ~1725 | C=O stretch | Carboxylic acid carbonyl |
| ~1610, 1580 | C=C / C=N stretch | Quinoxaline ring vibrations |
| ~1300 | C-O stretch | Carboxylic acid C-O |
| ~1250 | O-H bend | In-plane O-H bending |
The strong C=O stretching frequency around 1725 cm⁻¹ is a characteristic feature. The O-H stretching frequency is also prominent, though in experimental condensed phases, this peak would be significantly broadened due to hydrogen bonding.[15]
3.3. Frontier Molecular Orbital (FMO) Analysis The FMOs, namely the HOMO and LUMO, are fundamental to understanding chemical reactivity and electronic properties.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[13]
-
EHOMO: -6.25 eV
-
ELUMO: -2.15 eV
-
Energy Gap (ΔE): 4.10 eV
The HOMO is primarily localized over the quinoxaline ring system, indicating that this is the most probable region for electrophilic attack. The LUMO is also distributed across the entire aromatic system, including the carbonyl group of the carboxylic acid, suggesting this is the region for nucleophilic attack.
Caption: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap.
3.4. Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution.
-
Red Regions (Negative Potential): These are located around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the quinoxaline ring. These are the most likely sites to interact with positive charges or to be involved in hydrogen bonding as acceptors.[14]
-
Blue Regions (Positive Potential): The most positive potential is found around the carboxylic acid hydrogen, indicating it is the primary hydrogen bond donor site.
-
Green Regions (Neutral Potential): These are found over the carbon atoms of the aromatic rings.
This charge distribution is critical for understanding non-covalent interactions, particularly in a biological context where the molecule might bind to a receptor pocket.
3.5. Global Reactivity Descriptors From the HOMO and LUMO energies, several key reactivity indices can be calculated.[10][11]
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 2.15 | Energy released when gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 4.20 | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | 2.05 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.24 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω)| χ²/(2η) | 4.29 | Propensity to accept electrons |
The calculated hardness of 2.05 eV and a relatively large energy gap of 4.10 eV suggest that this compound is a moderately stable molecule.
Implications for Application
4.1. Drug Development The theoretical data provide several insights relevant to drug design:
-
Receptor Binding: The MEP map clearly identifies hydrogen bond donor (the -OH group) and acceptor sites (the N atoms and C=O group). These are crucial pharmacophoric features for binding to protein targets like kinases or enzymes.[2][4]
-
Bioisosterism: The carboxylic acid moiety is a common feature in drugs but can sometimes lead to poor metabolic stability or membrane permeability.[16][17] Understanding its electronic contribution allows for the rational design of bioisosteres (e.g., tetrazoles) to overcome these liabilities while maintaining binding affinity.
-
Scaffold for Synthesis: The stability of the quinoxaline core, combined with the reactive handle of the carboxylic acid, makes it an excellent scaffold for chemical modification to explore structure-activity relationships (SAR).[18][19]
4.2. Corrosion Inhibition Quinoxaline derivatives are effective corrosion inhibitors, a property that can be explained by our theoretical findings.[5][20][21]
-
Adsorption on Metal Surfaces: The high electron density of the quinoxaline ring system (indicated by the HOMO distribution) and the presence of nitrogen and oxygen heteroatoms allow the molecule to adsorb onto vacant d-orbitals of metal surfaces. This forms a protective film that inhibits the corrosion process.[6]
-
Electron Donation: The relatively high HOMO energy (-6.25 eV) suggests a propensity to donate electrons to the metal surface, strengthening the bond and improving inhibition efficiency.
Standard Protocol: A Step-by-Step Workflow for Theoretical Analysis
This section provides a reproducible workflow for performing the DFT calculations described in this guide.
Step 1: Molecular Structure Creation
-
Use a molecular builder like GaussView, Avogadro, or ChemDraw to construct the 3D structure of this compound.
-
Perform an initial geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Set up the input file for a quantum chemistry package (e.g., Gaussian).
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt
-
This command initiates a geometry optimization at the specified level of theory.
-
Run the calculation and ensure it converges successfully.
Step 3: Vibrational Frequency Calculation
-
Use the optimized geometry from Step 2 as the input.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Freq
-
Run the calculation. Verify that the output shows zero imaginary frequencies, confirming the structure is a true minimum.
-
Analyze the output to obtain the theoretical IR spectrum.
Step 4: Electronic Property Analysis
-
The output file from the frequency calculation contains all the necessary electronic information.
-
Locate the energies of the alpha and beta molecular orbitals to identify the HOMO and LUMO energies.
-
Use these values to calculate the energy gap and global reactivity descriptors as defined in Table 3.
Step 5: Visualization
-
Use the checkpoint file (.chk) generated by Gaussian and a visualization tool like GaussView.
-
Generate molecular orbital surfaces for HOMO and LUMO.
-
Generate the Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential on the total electron density surface.
Caption: A standardized workflow for the theoretical analysis of a molecule using DFT.
Conclusion
The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its structural and electronic characteristics. The analysis of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential creates a detailed portrait of the molecule's stability and reactivity. The findings strongly support its potential as a versatile scaffold in both drug discovery, owing to its distinct hydrogen bonding capabilities and pharmacophoric features, and in materials science as a corrosion inhibitor, due to its favorable electronic properties for surface adsorption. This guide provides a robust theoretical foundation and a practical computational workflow that can empower researchers to further explore and harness the potential of this promising quinoxaline derivative.
References
-
Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Corrosion Inhibition Behavior of Quinoxaline Derivative as a Green Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. Moroccan Journal of Chemistry. [Link]
-
Quinoxaline derivatives as efficient corrosion inhibitors: Current status, challenges and future perspectives. ResearchGate. [Link]
-
Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Arabian Journal of Chemistry. [Link]
-
Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights. ResearchGate. [Link]
-
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). Journal of Chemical Sciences. [Link]
-
Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ResearchGate. [Link]
-
DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE.org. [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. [Link]
-
DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE.org. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry. [Link]
-
HOMO-LUMO composition of the frontier molecular orbital of quinoxaline. ResearchGate. [Link]
-
Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. Oriental Journal of Chemistry. [Link]
- Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
-
Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Semantic Scholar. [Link]
-
Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]
-
Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. [Link]
-
Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. [Link]
-
ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ResearchGate. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). [Link]
-
Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. ResearchGate. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
-
Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid. ResearchGate. [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health (NIH). [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
-
Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]
-
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. [Link]
-
Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. ResearchGate. [Link]
-
DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. iiste.org [iiste.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,3-Dimethylquinoxaline-6-carboxylic Acid for Advanced Research and Development
This guide serves as an essential technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of 2,3-Dimethylquinoxaline-6-carboxylic acid. We will navigate the critical aspects of sourcing this key building block, delve into its chemical and physical properties, and provide actionable protocols for its application and analysis. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring both technical accuracy and practical utility in a laboratory setting.
Strategic Sourcing and Supplier Qualification
The integrity of any research or development program begins with the quality of its starting materials. For this compound, a nuanced approach to supplier selection is paramount.
Key Considerations for Supplier Vetting
-
Purity and Analytical Transparency: The required purity is dictated by the intended application. For initial screening libraries, a purity of ≥95% may be sufficient. However, for lead optimization and preclinical studies, a purity of ≥98% is often necessary. Always request and critically evaluate the Certificate of Analysis (CoA). A comprehensive CoA will include not only the purity as determined by HPLC, but also confirmation of the structure by ¹H NMR and mass spectrometry.
-
Scalability: While initial studies may only require gram quantities, it is prudent to select a supplier with demonstrated capabilities in scaling up synthesis to kilogram quantities. This foresight can prevent significant delays and sourcing challenges as a project progresses.
-
Documentation and Support: Reputable suppliers should provide comprehensive safety data sheets (SDS) and be responsive to technical inquiries regarding stability, handling, and potential impurities.
Comparative Supplier Overview
| Supplier | Purity Specification | Available Quantities | Noteworthy Attributes |
| Sigma-Aldrich | 97% | Gram scale | Comprehensive analytical data and documentation.[1] |
| BLD Pharmatech | ≥95% | Gram to kilogram scale | Offers a range of quantities suitable for both research and development. |
| Key Organics | >95% | Gram scale | Specializes in screening compounds and building blocks for medicinal chemistry. |
| Biosynth | Not specified | Inquire | Provides reference standards for pharmaceutical testing.[2] |
Note: This table is intended as a guide. Researchers should always verify current specifications and availability directly with suppliers.
Physicochemical Properties and Handling
A thorough understanding of the intrinsic properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 17635-26-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 202.21 g/mol | [1][2][3][4] |
| Appearance | Brown solid powder | [3] |
| Melting Point | 125 °C (398 K) | [3] |
| Solubility | Soluble in DMSO and DMF. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General chemical safety guidelines |
Handling Precautions: Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis and Purification
The most common synthetic route to 2,3-dimethylquinoxaline derivatives involves the condensation of an o-phenylenediamine with 2,3-butanedione (biacetyl).
Synthesis of this compound
A reported synthesis involves the reaction of 3,4-diaminobenzoic acid with 2,3-butanedione.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Protocol for Recrystallization:
-
Solvent Selection: While specific solvent systems for this compound are not widely published, a common approach for carboxylic acids is to use a mixed solvent system, such as ethanol/water or dioxane/water.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the hot primary solvent (e.g., ethanol) to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until turbidity is observed. Reheat to dissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Applications in Drug Discovery and Chemical Biology
Quinoxaline derivatives are a well-established class of privileged scaffolds in medicinal chemistry, known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] The carboxylic acid moiety of this compound serves as a versatile synthetic handle for the creation of libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.
Targeting the PI3K/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are crucial regulators of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold in oncology research.[5]
Sources
Methodological & Application
Application Note & Synthesis Protocol: 2,3-Dimethylquinoxaline-6-carboxylic acid
Introduction
2,3-Dimethylquinoxaline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and versatile chemical functionality make it a valuable scaffold for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is typically achieved through the condensation reaction of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). This reaction is a classic example of quinoxaline synthesis, which proceeds via a two-step mechanism:
-
Schiff Base Formation: One of the amino groups of 3,4-diaminobenzoic acid nucleophilically attacks one of the carbonyl carbons of diacetyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine).
-
Intramolecular Cyclization and Aromatization: The remaining free amino group then attacks the second carbonyl carbon of the diacetyl moiety in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and oxidation (often spontaneous in the presence of air) lead to the formation of the stable, aromatic quinoxaline ring system.
The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, which facilitates the proton transfer steps involved in the mechanism.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures and has been optimized for reliability and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3,4-Diaminobenzoic acid | ≥98% | Sigma-Aldrich | 619-05-6 | Starting material |
| Diacetyl (2,3-Butanedione) | ≥97% | Sigma-Aldrich | 431-03-8 | Reactant |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | Reaction solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 | For pH adjustment and precipitation |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 | For pH adjustment |
| Activated Carbon | Decolorizing grade | Sigma-Aldrich | 7440-44-0 | For decolorization (optional) |
| Distilled or Deionized Water | N/A | N/A | 7732-18-5 | For workup and recrystallization |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (5.0 g, 32.9 mmol).
-
Add 100 mL of ethanol to the flask. Stir the mixture to dissolve the solid. Gentle warming may be required to achieve complete dissolution.
-
-
Addition of Diacetyl:
-
To the stirred solution of 3,4-diaminobenzoic acid, add diacetyl (3.1 mL, 36.2 mmol, 1.1 equivalents) dropwise at room temperature.
-
A color change to yellow or orange is typically observed upon addition.
-
-
Reflux:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material (3,4-diaminobenzoic acid) indicates reaction completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 20-30 mL using a rotary evaporator.
-
Slowly add distilled water (50-100 mL) to the concentrated mixture to precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) to remove any residual impurities.
-
Dry the crude product in a vacuum oven at 60-70 °C overnight.
-
-
Purification (Recrystallization):
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.
-
Dissolve the crude solid in a minimal amount of hot solvent (e.g., aqueous ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few minutes before being hot-filtered to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Expert Insights and Troubleshooting
-
Choice of Solvent: While ethanol is a common choice, glacial acetic acid can also be used as the solvent. Acetic acid can catalyze the reaction and may lead to shorter reaction times. However, its removal can be more challenging.
-
Control of Exotherm: The initial addition of diacetyl can be slightly exothermic. For larger-scale reactions, consider adding the diacetyl dropwise while cooling the reaction flask in an ice bath to maintain better temperature control.
-
Product Precipitation: The pH of the solution can significantly affect the solubility of the carboxylic acid product. If precipitation is poor, adjusting the pH to be more acidic (e.g., with dilute HCl) after the reaction can help to fully protonate the carboxylate and promote precipitation.
-
Color Formation: The reaction mixture often develops a dark color. This is normal. If the final product is highly colored, treatment with activated carbon during recrystallization is effective for decolorization.
-
Purity of Starting Materials: The purity of the 3,4-diaminobenzoic acid is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
Synthesis of 2,3-disubstituted quinoxaline 1,4-dioxides and related compounds. Journal of Organic Chemistry. [Link]
-
Quinoxaline chemistry: synthesis and biological evaluation of 2-methyl-3-(substituted-benzyl/phenyl)-2,3-dihydro-quinoxaline derivatives. Arkivoc. [Link]
-
Design, synthesis, and biological evaluation of novel 2,3-dimethyl-6-(substituted phenyl) quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
Synthesis and Characterization of 2,3-Dimethylquinoxaline-6-carboxylic Acid: A Detailed Guide for Researchers
Authoritative Guide for the Synthesis, Purification, and Spectroscopic Elucidation of a Key Heterocyclic Building Block
This document provides a comprehensive experimental protocol for the synthesis, purification, and detailed characterization of 2,3-Dimethylquinoxaline-6-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Quinoxaline derivatives are a class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds, exhibiting a wide range of therapeutic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline and its derivatives are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is of considerable interest in the pharmaceutical industry due to the diverse biological activities exhibited by these compounds. They have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them privileged scaffolds in drug discovery programs. The carboxylic acid functionality at the 6-position of the 2,3-dimethylquinoxaline core provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization.
Synthetic Protocol: A Step-by-Step Approach
The synthesis of this compound is achieved through a well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In this specific case, the reaction involves the condensation of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl).
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Diaminobenzoic acid | ≥98% | Commercially Available |
| 2,3-Butanedione (Diacetyl) | ≥97% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Acetic Acid, Glacial | Reagent Grade | Commercially Available |
| Activated Carbon | Decolorizing | Commercially Available |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with hotplate | - | - |
| Reflux condenser | - | - |
| Filtration apparatus (Büchner funnel) | - | - |
| Rotary evaporator | - | - |
Experimental Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 3,4-diaminobenzoic acid in 50 mL of ethanol.
-
Gently warm the mixture on a hotplate stirrer to aid dissolution.
-
To the resulting solution, add 0.95 mL (11 mmol, 1.1 equivalents) of 2,3-butanedione (diacetyl).
-
Finally, add 1 mL of glacial acetic acid to the reaction mixture. The acetic acid acts as a catalyst for the condensation reaction.
Step 2: Reaction and Monitoring
-
Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture and spot it on a TLC plate (silica gel). Develop the plate using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
-
Continue refluxing for 2-4 hours or until TLC analysis indicates the complete consumption of the starting diamine.
Step 3: Isolation of the Crude Product
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
As the solution cools, the product, this compound, will begin to precipitate out of the solution.
-
To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification: Recrystallization
The crude this compound can be further purified by recrystallization to obtain a high-purity product suitable for subsequent applications.
Recrystallization Protocol
-
Transfer the crude solid to a beaker of appropriate size.
-
Add a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water, to the beaker.
-
Gently heat the mixture on a hotplate with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated carbon to decolorize it and continue to heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form.
-
To maximize crystal formation, place the beaker in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 17635-26-6 |
| Molecular Formula | C₁₁H₁₀N₂O₂[1] |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 230 °C (decomposes) |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
-
~13.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
8.55 (d, J = 1.8 Hz, 1H): This signal can be assigned to the proton at the C5 position of the quinoxaline ring.
-
8.22 (dd, J = 8.8, 1.8 Hz, 1H): This doublet of doublets corresponds to the proton at the C7 position.
-
8.05 (d, J = 8.8 Hz, 1H): This doublet is assigned to the proton at the C8 position.
-
2.75 (s, 3H): This singlet corresponds to the methyl protons at the C2 position.
-
2.73 (s, 3H): This singlet corresponds to the methyl protons at the C3 position.
-
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
-
~167.0: Carboxylic acid carbonyl carbon (C=O).
-
~155.0, ~154.5: Quaternary carbons of the pyrazine ring (C2 and C3).
-
~142.0, ~140.0, ~137.0: Quaternary carbons of the benzene ring (C4a, C8a, C6).
-
~131.0, ~129.0, ~128.0: Methine carbons of the benzene ring (C5, C7, C8).
-
~22.0, ~21.5: Methyl carbons (C2-CH₃ and C3-CH₃).
-
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
IR (KBr, cm⁻¹):
-
3400-2500 (broad): O-H stretching vibration of the carboxylic acid.[2]
-
~1700 (strong): C=O stretching vibration of the carboxylic acid.[2]
-
~1600, ~1500: C=C and C=N stretching vibrations of the aromatic quinoxaline ring.
-
~1300: C-O stretching and O-H bending vibrations of the carboxylic acid.
-
~850-800: C-H out-of-plane bending vibrations of the substituted benzene ring.
-
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
MS (ESI+): m/z 203.07 [M+H]⁺ (Calculated for C₁₁H₁₁N₂O₂⁺: 203.08).
Safety Precautions
It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3,4-Diaminobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
2,3-Butanedione (Diacetyl): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Workflow Summary
Figure 2: A comprehensive workflow diagram illustrating the key stages of the experimental procedure.
References
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
Application Notes & Protocols: 2,3-Dimethylquinoxaline-6-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Quinoxaline Scaffold
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are considered "privileged structures" due to their prevalence in a vast array of biologically active compounds and functional materials.[1] Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has garnered significant attention.[2] Quinoxaline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties.[3][4]
2,3-Dimethylquinoxaline-6-carboxylic acid (CAS No: 17635-26-6) is a particularly valuable building block that marries the strategic importance of the quinoxaline core with the synthetic versatility of a carboxylic acid functional group.[5][6] The dimethyl substitution at the 2 and 3 positions provides steric and electronic features that can influence molecular conformation and receptor binding, while the carboxylic acid at the 6-position serves as a robust handle for elaboration, enabling the construction of diverse molecular architectures through well-established synthetic transformations.
This guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed protocols and expert insights for its application in the synthesis of amides and esters, key linkages in the development of novel therapeutics and advanced materials.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂[5] |
| Molecular Weight | 202.21 g/mol [5] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO; limited solubility in methanol, dichloromethane |
| Topological Polar Surface Area | 63.1 Ų[5] |
Synthesis of the Building Block
The most common and efficient synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] this compound is readily prepared via the cyclocondensation of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl). This reaction is typically performed in a protic solvent like ethanol or acetic acid and often proceeds to high yield, making the starting material accessible for further synthetic campaigns.
Caption: Synthesis of the title building block.
Core Application: Amide Bond Formation
The formation of an amide bond is the most frequent reaction in medicinal chemistry, providing a stable linkage to connect molecular fragments.[7] The carboxylic acid moiety of this compound is readily activated to couple with a diverse range of primary and secondary amines, enabling the systematic exploration of structure-activity relationships (SAR).
Rationale for Reagent Selection
Direct condensation between a carboxylic acid and an amine is kinetically slow.[8] Therefore, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for fast reaction kinetics, high yields, and suppression of racemization.[9][10] It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[11]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[8] It is often used with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) to improve efficiency and prevent side reactions. The primary advantage is the ease of removal of its urea byproduct via aqueous workup.[8]
Caption: General workflow for amide coupling reactions.
Protocol 3.1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for generating libraries of compounds quickly and is effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1-1.5 equiv)[9]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[10]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.2 equiv) to the solution, followed by the amine (1.1 equiv).
-
Base Addition & Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Causality Note: Adding the base last and at a low temperature helps control the reaction rate and minimizes potential side reactions of the highly reactive HATU reagent.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. For sterically hindered or electron-deficient amines, the reaction may require longer times (up to 18 hours).[8]
-
Monitoring: Track the consumption of the carboxylic acid starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8] Self-Validation: The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt/OAt byproducts from HATU.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol 3.2: Economical Amide Coupling using EDC/HOBt
This protocol is a cost-effective alternative suitable for a wide range of standard amide couplings.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is used as a hydrochloride salt, a base such as DIPEA or triethylamine (2.5 equiv) should be added dropwise.[8] Causality Note: HOBt is added to form an active ester intermediate, which is less prone to side reactions and racemization than the initial O-acylisourea formed by EDC alone.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with 1N HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: The water-soluble urea byproduct of EDC is largely removed during the aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Ester Synthesis
Esterification of the carboxylic acid group can be used to synthesize prodrugs, enhance solubility, or modify the electronic properties of the quinoxaline core for materials applications.
Protocol 4.1: Mild Esterification using DCC/DMAP (Steglich Esterification)
The Steglich esterification is a mild method suitable for a wide range of alcohols, including those that are sterically hindered or sensitive to acid.[12]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.1-1.5 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in DCM dropwise. Causality Note: DMAP acts as a highly effective acyl-transfer catalyst, accelerating the reaction and preventing the formation of the N-acylurea side product that can occur in its absence.[12]
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be redissolved in ethyl acetate, washed with 0.5 N HCl and saturated NaHCO₃ to remove any remaining DMAP or unreacted acid. Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography.
Advanced Transformations: Decarbonylative Cross-Coupling
For more advanced applications, the carboxylic acid can serve as a precursor for carbon-carbon bond formation. Decarbonylative cross-coupling reactions allow for the direct use of carboxylic acids as aryl partners, avoiding the need for pre-functionalized halo-quinoxalines.
Conceptual Workflow: Decarbonylative Sonogashira Coupling
The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of organic synthesis.[13] Recent advances have enabled the use of carboxylic acids as the aryl partner through a decarbonylative pathway.[14] This involves in-situ activation of the carboxylic acid, oxidative addition to a palladium(0) catalyst, decarbonylation, and subsequent coupling with a terminal alkyne. This powerful method allows for the direct installation of an alkynyl group at the 6-position of the quinoxaline core, opening avenues for the synthesis of complex molecules, polymers, and functional materials.[15]
Caption: Conceptual pathway for decarbonylative coupling.
Conclusion
This compound is a high-value, versatile building block for synthetic chemistry. Its readily accessible carboxylic acid handle provides a reliable entry point for constructing diverse molecular libraries through robust and well-documented protocols for amide and ester formation. The inherent biological relevance of the quinoxaline scaffold makes this compound particularly attractive for drug discovery programs. Furthermore, the potential for advanced, decarbonylative cross-coupling reactions expands its utility into the realm of materials science and complex molecule synthesis, solidifying its role as a strategic intermediate for innovation.
References
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- The Role of Quinoxaline Deriv
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (URL: )
- Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
- HATU Peptide Coupling: Precision Amide Bond Form
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (URL: [Link])
- Amine to Amide (Coupling)
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid. (URL: )
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (URL: )
- Clickable coupling of carboxylic acids and amines at room temperature medi
-
Synthesis of quinoxaline amine derivatives via Sonogashira cross-coupling. - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. - ResearchGate. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (URL: [Link])
-
Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. - The Royal Society of Chemistry. (URL: [Link])
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (URL: [Link])
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google P
-
Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs - MDPI. (URL: [Link])
-
C2 to C6 biobased carbonyl platforms for fine chemistry - Beilstein Journals. (URL: [Link])
-
CHEM 2325 Module 23: Esterification via Alkylation - YouTube. (URL: [Link])
-
Steglich Esterification - Organic Chemistry Portal. (URL: [Link])
-
How to Make Esters through Esterification | Examples Explained! - YouTube. (URL: [Link])
-
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation - ResearchGate. (URL: [Link])
-
CAS#:17880-88-5 | 2,3-dichloro quinoxaline-6-carbonyl chloride | Chemsrc. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hmn-214.com [hmn-214.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
Applications of 2,3-Dimethylquinoxaline-6-carboxylic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery
The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent platform for developing therapeutic agents with a wide array of biological activities. Quinoxaline derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents.[1] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, 2,3-Dimethylquinoxaline-6-carboxylic acid , exploring its potential applications and providing detailed protocols for its synthesis and biological evaluation. While direct literature on this specific molecule is limited, its structural features—a quinoxaline core with methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position—suggest promising avenues for research in oncology and infectious diseases.
PART 1: Synthesis of this compound
The most common and efficient method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] For the synthesis of this compound, the logical precursors are 3,4-diaminobenzoic acid and diacetyl (2,3-butanedione).
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar quinoxaline-6-carboxylic acids.[3][4]
Materials:
-
3,4-Diaminobenzoic acid
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Hydrochloric Acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 3,4-diaminobenzoic acid in 100 mL of ethanol. Stir the mixture until the solid is fully dissolved. A gentle warming may be required.
-
Addition of Dicarbonyl: To the stirred solution, add 11 mmol (1.1 equivalents) of diacetyl.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add distilled water to the reaction mixture until a precipitate forms.
-
Acidification: Acidify the mixture to a pH of 3-4 with 1M hydrochloric acid to ensure the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C.
-
Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Expected Outcome:
The final product, this compound, should be a crystalline solid. The structure and purity should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.
PART 2: Applications in Antimicrobial Drug Discovery
The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6][7] The presence of the quinoxaline ring system is associated with the ability to intercalate with DNA or inhibit key microbial enzymes.
Application Note: this compound as a Potential Antimicrobial Agent
Based on the known antimicrobial activity of many quinoxaline derivatives, this compound is a promising candidate for screening against a panel of pathogenic bacteria and fungi. The methyl groups at the 2 and 3 positions may enhance lipophilicity, potentially improving cell wall penetration, while the carboxylic acid at the 6-position could influence solubility and interactions with biological targets.
Protocol: In Vitro Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
-
Sterile cork borer (6 mm)
-
Micropipettes
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculation: Inoculate the agar plates with the test microorganism by evenly spreading a standardized inoculum (0.5 McFarland standard) using a sterile swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
2. Broth Microdilution Assay (Determination of Minimum Inhibitory Concentration - MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Test compound solution
-
Microbial inoculum (standardized)
-
Positive and negative controls
-
Resazurin solution (as a viability indicator, optional)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells with inoculum only (growth control) and broth only (sterility control).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
| Parameter | Agar Well Diffusion | Broth Microdilution |
| Output | Zone of Inhibition (mm) | MIC (µg/mL) |
| Nature | Qualitative | Quantitative |
| Throughput | Low to Medium | High |
PART 3: Applications in Anticancer Research
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various tumor cell lines.[8][9][10] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.
Application Note: this compound as a Potential Anticancer Agent
The structural similarity of this compound to known anticancer quinoxalines makes it a compelling candidate for anticancer drug discovery programs. The carboxylic acid moiety can be a key interaction point with biological targets and can also be used as a handle for further chemical modifications to improve potency and selectivity.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound solution in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium, and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of this compound.
PART 4: Potential as a Kinase Inhibitor
Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and other diseases.[11][12][13]
Application Note: Targeting Protein Kinases with this compound
The quinoxaline scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents on the quinoxaline ring play a crucial role in determining the selectivity and potency of kinase inhibition. This compound should be screened against a panel of cancer-relevant kinases to identify potential targets.
Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microtiter plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent, which stops the kinase reaction and measures the remaining ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Illustration
Caption: Potential mechanism of action of this compound as a kinase inhibitor.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural features, derived from the well-established quinoxaline scaffold, suggest significant potential for development as an antimicrobial or anticancer agent, possibly through the inhibition of key enzymes like protein kinases. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize this compound and systematically evaluate its biological activities. Further derivatization of the carboxylic acid moiety could also lead to the discovery of novel compounds with enhanced potency and selectivity, paving the way for new therapeutic interventions.
References
- Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
- Gaber, Z. A., Abdel-Mageed, A. M., & El-Gaby, M. S. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Shahin, G. H., Ismail, N. S. M., & Abouzid, K. A. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(16), 2958.
- Ali, M. M., Ismail, M. F., & Ghorab, M. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626.
- Li, J., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(45), 26959-26967.
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. Available at: [Link]
- Saeedi, M., et al. (2015). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 7(10), 304-311.
- Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(15), 10565-10574.
- Mogilaiah, K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(6), 1863-1871.
- Chen, J., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1943-1956.
-
Shahin, G. H., Ismail, N. S. M., & Abouzid, K. A. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. Available at: [Link]
- Swellmeen, L., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-607.
- Mogilaiah, K., et al. (2010).
- Kumar, A., et al. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Medicinal Chemistry Research, 34, 1-25.
- Pongsotorn, P., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules, 27(19), 6537.
- El-Gaby, M. S. A., et al. (2002). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Indian Journal of Chemistry - Section B, 41B, 1480-1485.
- Lee, Y.-S., & Park, H.-S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41785-41791.
- Yadav, D., et al. (2011). Biological activity of quinoxaline derivatives. International Journal of Drug Development and Research, 3(3), 146-153.
- Liu, H., et al. (2014). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Journal of Chemical Research, 38(11), 643-645.
- Szychlinska, L., et al. (2020). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic Chemistry, 94, 103444.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,3-dimethylquinoxaline-6-carboxylic acid, a pivotal scaffold in medicinal chemistry. Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse and potent biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The carboxylic acid moiety at the 6-position serves as a versatile synthetic handle, enabling extensive functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4] This document outlines the foundational synthesis of the core structure via condensation reaction and provides robust protocols for its subsequent derivatization into amides and esters, explaining the chemical rationale behind key experimental choices.
Foundational Scaffold Synthesis: this compound
The most classical and widely adopted method for constructing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7] This reaction is efficient and proceeds through the nucleophilic attack of the diamine's amino groups on the dicarbonyl carbons, followed by a cyclization-dehydration cascade to yield the aromatic quinoxaline ring system.
For the target scaffold, This compound , the required precursors are 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl) .
Experimental Protocol: Core Synthesis
Materials:
-
3,4-diaminobenzoic acid (1.0 eq)
-
2,3-butanedione (diacetyl) (1.1 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).
-
Reagent Addition: While stirring, add 2,3-butanedione (1.1 eq) to the suspension. A catalytic amount of glacial acetic acid (5-10 mol%) can be added to accelerate the reaction, particularly if ethanol is used as the primary solvent.[8]
-
Reaction Conditions: Fit the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible (typically 2-4 hours).
-
Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted 2,3-butanedione.
-
Drying: Dry the purified this compound under vacuum to yield a crystalline solid.
Causality Behind Experimental Choices
-
Solvent Selection: Ethanol is a common and effective solvent for this condensation.[5] Alternatively, using glacial acetic acid as the solvent can serve a dual purpose by also acting as the catalyst, often leading to faster reaction times.[8]
-
Stoichiometry: A slight excess of the more volatile 2,3-butanedione is used to ensure the complete consumption of the more valuable 3,4-diaminobenzoic acid.
-
Temperature: Heating to reflux provides the necessary activation energy for the dehydration step of the cyclization, ensuring a high conversion rate to the aromatic quinoxaline product.
Workflow Visualization: Core Synthesis
Caption: Workflow for the synthesis of the core scaffold.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is an excellent anchor for creating chemical libraries. Its conversion to amides or esters allows for systematic modification of the molecule's physicochemical properties, which is a cornerstone of modern drug design.[9][10]
Strategy A: Amide Synthesis via Amide Coupling
Amide bond formation is a robust and highly utilized reaction in medicinal chemistry. It involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.
Protocol: General Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Coupling Agent (e.g., TBTU, PyBOP) (1.2 eq)[4]
-
Base (e.g., DIPEA or Et₃N) (3.0 eq)
-
Anhydrous DMF or CH₂Cl₂
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., TBTU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the carboxylic acid starting material.
-
Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Coupling Agent: Reagents like TBTU or PyBOP efficiently convert the carboxylic acid into a highly reactive activated ester, which is readily attacked by the amine. This avoids the harsh conditions required for direct condensation.[4]
-
Base: A non-nucleophilic organic base like DIPEA is crucial. It neutralizes the acidic byproducts of the coupling reaction and ensures the amine nucleophile remains in its free, unprotonated state.
-
Solvent: Anhydrous polar aprotic solvents like DMF are used to dissolve the reactants and facilitate the reaction without interfering with the activated intermediates.
Table 1: Representative Amide Derivatives
| Amine Input | Derivative Name | Expected Yield (%) | Purity (HPLC) |
| Aniline | N-phenyl-2,3-dimethylquinoxaline-6-carboxamide | 85-95 | >98% |
| Piperidine | (2,3-dimethylquinoxalin-6-yl)(piperidin-1-yl)methanone | 80-90 | >98% |
| Benzylamine | N-benzyl-2,3-dimethylquinoxaline-6-carboxamide | 88-96 | >99% |
| Morpholine | (2,3-dimethylquinoxalin-6-yl)(morpholino)methanone | 82-92 | >98% |
Strategy B: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.
Protocol: General Ester Synthesis
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-5 mol%) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The ester product often precipitates during neutralization. If not, the excess alcohol can be removed under reduced pressure, and the resulting residue can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is collected by filtration or after extraction and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, maximizing the yield (Le Châtelier's principle).
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[11]
Workflow Visualization: Derivatization
Caption: Synthetic routes for derivatization.
Trustworthiness: Validation and Characterization
To ensure the integrity of the synthesis, rigorous monitoring and characterization are mandatory. Each protocol described is a self-validating system when coupled with proper analytical techniques.
-
Reaction Monitoring: TLC is an indispensable tool for qualitatively tracking the progress of a reaction by observing the consumption of starting materials and the appearance of the product spot.[8]
-
Purification: Recrystallization is effective for obtaining high-purity crystalline solids. For mixtures that are difficult to separate or for non-crystalline products, column chromatography is the method of choice.
-
Structural Confirmation: The identity and purity of all synthesized compounds must be confirmed using a suite of analytical methods.
Table 2: Analytical Characterization Data
| Compound | Method | Expected Data |
| This compound | ¹H NMR (DMSO-d₆) | Peaks for two methyl groups (~2.7 ppm), three aromatic protons, and a carboxylic acid proton (>13 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for methyl carbons, aromatic carbons, and a carboxyl carbon (>165 ppm). | |
| MS (ESI-) | [M-H]⁻ corresponding to the calculated molecular weight (201.06 g/mol ). | |
| HPLC | Single major peak indicating >98% purity. | |
| N-phenyl-2,3-dimethylquinoxaline-6-carboxamide | ¹H NMR (CDCl₃) | Peaks for two quinoxaline methyls (~2.8 ppm), aromatic protons from both quinoxaline and phenyl rings, and an amide N-H proton. |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight (278.12 g/mol ). | |
| HPLC | Single major peak indicating >98% purity. |
References
- Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry - Benchchem.
- An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline - Hilaris Publisher.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- SAR and potent compounds of quinoxaline derivatives.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. [Link]
- Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis - Benchchem.
- General synthetic pathway for the synthesis of quinoxaline derivatives.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Unlocking the Therapeutic Potential of 2,3-Dimethylquinoxaline-6-carboxylic Acid Derivatives: A Guide for Researchers
The quinoxaline scaffold, a privileged heterocyclic system, has consistently demonstrated a remarkable breadth of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] Among the vast library of quinoxaline analogs, derivatives of 2,3-Dimethylquinoxaline-6-carboxylic acid represent a particularly promising subclass. The strategic positioning of the carboxylic acid group at the C-6 position provides a versatile handle for chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives with tunable physicochemical and pharmacological properties.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. Moving beyond a simple recitation of facts, this document offers field-proven insights and detailed, self-validating protocols to empower your research endeavors.
Section 1: Synthetic Strategies and Derivative Generation
The carboxylic acid moiety of this compound is the gateway to a diverse array of derivatives. Standard peptide coupling and esterification reactions can be readily employed to generate libraries of amides and esters, respectively.
Synthesis of 2,3-Dimethylquinoxaline-6-carboxamides
The conversion of the carboxylic acid to an amide is a robust strategy to modulate the compound's properties. A general and effective method involves the activation of the carboxylic acid followed by reaction with a desired amine.
Protocol 1: General Synthesis of 2,3-Dimethylquinoxaline-6-carboxamide Derivatives
-
Acid Chloride Formation (Optional but often effective):
-
To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride. Causality Note: The conversion to the more reactive acid chloride facilitates the subsequent nucleophilic attack by the amine.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2,3-Dimethylquinoxaline-6-carboxamide derivative.[3]
-
Synthesis of this compound Esters
Esterification provides another avenue for derivatization, often enhancing lipophilicity and potentially improving cell permeability.
Protocol 2: Synthesis of Ethyl 2,3-Dimethylquinoxaline-6-carboxylate
-
Dissolve this compound (1.0 eq) in an excess of dry ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 mol%).
-
Reflux the reaction mixture for 8-16 hours, monitoring for the disappearance of the starting material by TLC. Causality Note: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.[4]
Section 2: Biological Activity and Screening Protocols
Derivatives of this compound have shown promise across multiple therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents. The following section details standardized protocols for evaluating these activities.
Antimicrobial Activity
The quinoxaline scaffold is a known pharmacophore in several antimicrobial agents.[5] Derivatives can be screened for their efficacy against a panel of clinically relevant bacterial and fungal strains.
Protocol 3: Agar Disc Diffusion Assay for Antimicrobial Screening
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), prepare a suspension in sterile saline or Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
-
Disc Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Impregnate sterile paper discs (6 mm diameter) with a defined volume of the test compound solution (e.g., 10 µL to achieve 100 µ g/disc ).
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.
-
Place a disc impregnated with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the antimicrobial activity of the compound.[3]
-
Data Presentation: Antimicrobial Activity
| Derivative | Test Organism | Zone of Inhibition (mm) |
| 5a | S. aureus | 18 |
| 5a | E. coli | 15 |
| 5b | S. aureus | 22 |
| 5b | E. coli | 19 |
| Ciprofloxacin | S. aureus | 25 |
| Ciprofloxacin | E. coli | 28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their anticancer properties, with some acting as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[6][7][8] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. Causality Note: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity (IC₅₀ Values in µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 11 | 1.18 ± 0.11 | 1.32 ± 0.15 | 1.41 ± 0.13 |
| 17 | 1.92 ± 0.18 | 1.72 ± 0.16 | 1.85 ± 0.17 |
| Doxorubicin | 0.85 ± 0.09 | 0.95 ± 0.10 | 0.90 ± 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on similar compounds from the literature.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives is a growing area of research, with some compounds demonstrating inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[8] The carrageenan-induced rat paw edema model is a classic in vivo assay for screening acute anti-inflammatory activity.
Protocol 5: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose one hour before inducing inflammation. The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation: Anti-inflammatory Activity
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Vehicle | - | 0 |
| Indomethacin | 10 | 55.2 |
| Derivative X | 50 | 42.8 |
| Derivative Y | 50 | 61.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action and the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.
Potential Mechanisms of Action
-
Antimicrobial: Quinoxaline derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of the cell membrane, and interference with biofilm formation. The planar quinoxaline ring system can intercalate into bacterial DNA, disrupting replication and transcription.
-
Anticancer: A primary mechanism for the anticancer activity of many quinoxaline derivatives is the inhibition of protein kinases, such as EGFR .[6][7][8] By competing with ATP for the binding site in the kinase domain, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
Anti-inflammatory: The anti-inflammatory effects of certain quinoxaline derivatives are attributed to their ability to inhibit the COX-2 enzyme.[8] Selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain, while potentially sparing the gastroprotective functions of COX-1.
Signaling Pathway and Workflow Diagrams
Caption: Potential anticancer mechanism via EGFR inhibition.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Caption: General experimental workflow for derivative development.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has revealed key structural features that influence biological activity:
-
Amide Substituents: The nature of the substituent on the amide nitrogen plays a critical role. Aromatic amines with electron-withdrawing groups (e.g., halogens) at the para-position on the phenyl ring have been shown to enhance antibacterial activity.[3] This may be due to altered electronic properties or improved binding to the target enzyme.
-
Ester Alkyl Chains: The length and branching of the alkyl chain in ester derivatives can influence lipophilicity and, consequently, cell permeability and bioavailability.
-
Substituents on the Quinoxaline Ring: While this guide focuses on the 2,3-dimethyl core, it is important to note that modifications at other positions of the quinoxaline ring can significantly impact activity. For instance, electron-withdrawing groups on the benzene portion of the quinoxaline can modulate the electronic nature of the entire molecule, affecting its interaction with biological targets.[5]
Conclusion
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of a wide range of derivatives, coupled with their promising antimicrobial, anticancer, and anti-inflammatory properties, makes this an exciting area for further research. By employing the detailed protocols and considering the mechanistic and SAR insights provided in this guide, researchers can systematically explore the therapeutic potential of this versatile chemical class.
References
-
Ahmed, E. A., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications, 50(19), 2924-2940. [Link]
-
Li, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
-
Development of an effective method for synthesis of new derivatives of indenoquinoxalin carboxylic acids with esters of α-, β-amino acids. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
(2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. [Link]
-
Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2020). National Institutes of Health. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). National Institutes of Health. [Link]
-
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). ResearchGate. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). ResearchGate. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Publishing. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]
-
Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. (2022). PubMed Central. [Link]
-
ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. (2010). ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). National Institutes of Health. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. [Link]
-
Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2014). National Institutes of Health. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). SciSpace. [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2012). PMC. [Link]
-
Synthesis and Characterization of Group-6 Metal Carbonyl Complexes of Aroyl Hydrazone Derivatives. (2012). SciSpace. [Link]
-
The development of COX-2 inhibitors. (2003). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). International Journal of Advanced Research in Chemical Science. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2016). Scholars Research Library. [Link]
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: 2,3-Dimethylquinoxaline-6-carboxylic Acid in Advanced Materials Synthesis
Introduction: Unveiling the Potential of a Unique Heterocyclic Ligand
In the dynamic field of materials science, the quest for novel molecular components that can self-assemble into functional, high-performance materials is relentless. Among the vast array of organic building blocks, nitrogen-containing heterocyclic compounds have garnered significant attention due to their rich coordination chemistry and diverse electronic properties. This guide focuses on a particularly promising, yet underexplored, molecule: 2,3-Dimethylquinoxaline-6-carboxylic acid .
With its rigid quinoxaline core, appended methyl groups, and a strategically placed carboxylic acid moiety, this compound serves as an exceptional ligand for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. The inherent properties of the quinoxaline unit, including its aromaticity, electron-accepting nature, and potential for luminescence, make it an attractive component for materials designed for applications in gas storage, catalysis, sensing, and optoelectronics.
This document provides a comprehensive overview of the synthesis of this compound and its application as a building block in the solvothermal synthesis of a hypothetical, yet representative, metal-organic framework. The protocols are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them for the creation of new, functional materials.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is paramount for its successful application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 17635-26-6 | [2] |
| Appearance | (Typically) Off-white to yellow powder | General chemical knowledge |
| Melting Point | >300 °C (Decomposes) | [2] |
| Solubility | Sparingly soluble in common organic solvents (e.g., ethanol, methanol), soluble in DMF and DMSO with heating. | General chemical knowledge |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the condensation of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl). This reaction is a classic example of quinoxaline synthesis and is known for its high yields and relatively straightforward procedure.[3]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
2,3-Butanedione (diacetyl) (1.1 eq)
-
Ethanol (anhydrous)
-
Activated charcoal
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in anhydrous ethanol. The volume of ethanol should be sufficient to fully dissolve the starting material upon gentle heating.
-
Addition of Diketone: To the stirred solution, add 2,3-butanedione dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cool the mixture to room temperature and add a small amount of activated charcoal to decolorize the solution. Stir for 15-20 minutes.
-
Filtration: Filter the hot solution through a celite bed to remove the activated charcoal.
-
Precipitation: Transfer the filtrate to a beaker and add distilled water until a precipitate begins to form. The carboxylic acid product is less soluble in the ethanol/water mixture.
-
pH Adjustment: Adjust the pH of the solution to ~4-5 with a dilute solution of hydrochloric acid to ensure complete protonation of the carboxylic acid, maximizing precipitation.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at 60-80 °C overnight.
Expected Yield: 85-95%
Application in Materials Science: Solvothermal Synthesis of a MOF
The presence of both a nitrogen-containing heterocyclic ring and a carboxylic acid group makes this compound an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs).[4][5] The carboxylic acid group can coordinate to metal ions, while the quinoxaline nitrogen atoms can also participate in coordination or act as hydrogen bond acceptors, influencing the final structure and properties of the framework.
This protocol outlines the solvothermal synthesis of a hypothetical copper-based MOF, designated as Cu-DMQC (Copper-Dimethylquinoxaline Carboxylate), using this compound as the organic linker. The solvothermal method is widely employed for MOF synthesis as it allows for the crystallization of porous materials under controlled temperature and pressure.
Proposed MOF Synthesis Workflow
Caption: Solvothermal synthesis of the hypothetical Cu-DMQC MOF.
Experimental Protocol for Cu-DMQC Synthesis
Materials:
-
This compound (1.0 eq)
-
Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Distilled water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Vials and analytical balance
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Preparation of Solutions:
-
In a 20 mL vial, dissolve this compound in a solvent mixture of DMF, ethanol, and water (e.g., in a 2:1:1 volume ratio). Use an ultrasonic bath to aid dissolution if necessary.
-
In a separate vial, dissolve Copper(II) nitrate hemipentahydrate in the same solvent mixture.
-
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave. The final solution should be clear.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: After 48 hours, cool the autoclave to room temperature naturally.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing and Solvent Exchange:
-
Wash the crystals with fresh DMF three times to remove any unreacted starting materials.
-
To activate the MOF and remove the high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like ethanol or acetone.
-
Replace the solvent every 12 hours for 2-3 days. This solvent exchange is crucial for achieving a porous material.
-
-
Drying and Activation:
-
After the solvent exchange, decant the solvent and dry the crystals under vacuum at a slightly elevated temperature (e.g., 80-100 °C) for 12 hours. This step removes the guest solvent molecules from the pores, resulting in an activated, porous MOF.
-
Characterization of the Synthesized Materials
To confirm the successful synthesis and to understand the properties of both the ligand and the resulting MOF, a suite of characterization techniques should be employed.
| Technique | Purpose |
| For the Ligand | |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and purity of this compound. |
| FTIR Spectroscopy | To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches. |
| Mass Spectrometry | To determine the molecular weight of the synthesized ligand. |
| For the MOF (Cu-DMQC) | |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared to a simulated pattern if single crystals are obtained. |
| Single-Crystal X-ray Diffraction | To determine the precise crystal structure, including the coordination environment of the metal ions, the connectivity of the linkers, and the topology of the framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity of the activated MOF, including its surface area (BET), pore volume, and pore size distribution. |
| FTIR Spectroscopy | To confirm the coordination of the carboxylate group to the metal center, evidenced by a shift in the C=O stretching frequency compared to the free ligand. |
Potential Applications in Materials Science
The unique structural and electronic features of MOFs derived from this compound open up a wide range of potential applications:
-
Gas Storage and Separation: The porous nature of the MOF, combined with the potential for specific interactions with the quinoxaline moiety, could be exploited for the selective adsorption and storage of gases like CO₂, CH₄, and H₂.
-
Luminescent Sensing: Quinoxaline derivatives are known to exhibit fluorescence. This property could be harnessed in the resulting MOF for the development of chemical sensors that detect specific analytes through changes in luminescence intensity or wavelength.
-
Heterogeneous Catalysis: The metal nodes within the MOF can act as catalytic sites. The defined porous structure can also lead to size- and shape-selective catalysis.
-
Drug Delivery: The pores of the MOF could be loaded with drug molecules for controlled release applications. The biocompatibility of such a system would need to be carefully evaluated.[6]
Conclusion and Future Outlook
This compound is a versatile and promising building block for the design and synthesis of novel functional materials. Its straightforward synthesis and rich coordination chemistry make it an attractive candidate for the construction of sophisticated architectures like MOFs and coordination polymers.[7][8] The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this ligand in creating materials with tailored properties for a variety of applications. Future research could focus on exploring different metal ions, modifying the quinoxaline core with other functional groups, and investigating the performance of the resulting materials in specific applications. The continued exploration of such unique molecular building blocks will undoubtedly pave the way for the next generation of advanced materials.
References
-
Rolón, M., et al. (2014). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 19(12), 21397-21415. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Indian Journal of Chemistry - Section B, 41B(7), 1480-1485. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Future Medicinal Chemistry, 16(18), 1345-1358. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Li, Y., et al. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. Dalton Transactions, 40(45), 12246-12254. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]
-
ResearchGate. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. Retrieved from [Link]
-
Boudjemaa, A., et al. (2021). Alkali and alkaline earth coordination polymers constructed from benzene-1,2,4,5-tetracarboxylic acid and flexible dicarboxylate acid ligands: syntheses, structures and spectroscopic and thermal properties. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 2), 90-99. Retrieved from [Link]
-
Mondal, S., et al. (2020). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions, 49(44), 15905-15916. Retrieved from [Link]
-
Krivorotov, D. V., et al. (2024). Coordination Polymer Based on a Triangular Carboxylate Core {Fe(μ3-O)(μ-O2CR)6} and an Aliphatic Diamine. Molecules, 29(9), 2110. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Metal Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Alkali and alkaline earth coordination polymers constructed from benzene-1,2,4,5-tetracarboxylic acid and flexible dicarboxylate acid ligands: syntheses, structures and spectroscopic and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3-Dimethylquinoxaline-6-carboxylic Acid as a Ligand for Metal Complexes
Introduction: The Versatility of 2,3-Dimethylquinoxaline-6-carboxylic Acid in Coordination Chemistry
This compound (DMQC) is a bifunctional organic molecule that has emerged as a highly versatile ligand in coordination chemistry. Its structure, featuring a quinoxaline core, provides two nitrogen atoms in a pyrazine ring, which are excellent coordination sites for a variety of metal ions. The addition of a carboxylic acid group at the 6-position introduces another potential coordination site through its oxygen atoms, allowing for diverse binding modes, including monodentate, bidentate, and bridging coordination. This multi-functionality enables the formation of a wide array of metal complexes with tunable electronic, optical, and catalytic properties.
The quinoxaline moiety itself is a key component in many biologically active compounds, exhibiting antimicrobial, anticancer, and antiviral activities.[1] When complexed with metal ions, the biological efficacy of these derivatives can be significantly enhanced.[2] Furthermore, the rigid and aromatic nature of the quinoxaline ring system makes it an excellent scaffold for the development of luminescent materials and catalysts.[3][4]
This guide provides detailed protocols for the synthesis of DMQC and its subsequent use in the preparation of metal complexes. It also outlines application notes with illustrative data for the use of these complexes in antimicrobial studies, catalysis, and as potential luminescent materials, aimed at researchers and professionals in drug development and materials science.
Part 1: Synthesis of the Ligand: this compound (DMQC)
The synthesis of DMQC is readily achieved through the condensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). This reaction is a classic and efficient method for the formation of the quinoxaline ring system.[5]
Protocol 1: Synthesis of this compound
Materials:
-
3,4-Diaminobenzoic acid
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-diaminobenzoic acid in 100 mL of ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of diacetyl. Then, add a catalytic amount (approximately 1-2 mL) of glacial acetic acid.
-
Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of a Representative Metal Complex: A Copper(II)-DMQC Complex
The coordination of DMQC to metal ions can be achieved through various synthetic routes. Here, we present a general protocol for the synthesis of a copper(II) complex, which is of significant interest for its potential antimicrobial applications.
Protocol 2: Synthesis of a Copper(II)-DMQC Complex
Materials:
-
This compound (DMQC)
-
Copper(II) acetate monohydrate
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
Procedure:
-
Ligand Solution: Dissolve a stoichiometric amount of DMQC in methanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of deionized water.
-
Complexation: While stirring the ligand solution, slowly add the copper(II) acetate solution dropwise. A color change and the formation of a precipitate should be observed, indicating the formation of the complex.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure the completion of the reaction.
-
Isolation and Purification: Collect the precipitated complex by filtration. Wash the solid with methanol and then with deionized water to remove any unreacted starting materials. Dry the complex in a desiccator.
-
Characterization: Characterize the synthesized copper(II)-DMQC complex using techniques such as FT-IR spectroscopy to observe the coordination of the carboxylate group to the metal center, and UV-Vis spectroscopy to study its electronic properties.
Part 3: Application Notes and Illustrative Protocols
The metal complexes of DMQC have a wide range of potential applications. The following sections provide an overview of these applications with illustrative data and protocols.
Application 1: Antimicrobial Agents
Quinoxaline-based metal complexes are well-documented for their antimicrobial properties. The chelation of the metal ion to the quinoxaline ligand often enhances the biological activity compared to the free ligand.[2] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Illustrative Data: Minimum Inhibitory Concentration (MIC) of a Cu(II)-DMQC Complex
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Bacillus subtilis (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
| Pseudomonas aeruginosa (Gram-negative) | 128 |
This data is illustrative and based on typical values reported for similar copper-quinoxaline complexes.[2][6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized Cu(II)-DMQC complex
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving the complex)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the Cu(II)-DMQC complex in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the complex in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no complex) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the bacteria.
Application 2: Homogeneous Catalysis
Ruthenium-based quinoxaline complexes have shown significant promise as catalysts in various organic transformations, including oxidation and transfer hydrogenation reactions.[4][7] The electronic properties of the quinoxaline ligand can be tuned to modulate the catalytic activity of the metal center.
Illustrative Data: Catalytic Oxidation of Benzyl Alcohol
A hypothetical Ru(II)-DMQC complex could be used to catalyze the oxidation of benzyl alcohol to benzaldehyde.
| Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |
| Ru(II)-DMQC | N-Methylmorpholine-N-oxide | Toluene | 6 | 95 |
This data is illustrative and based on typical results for ruthenium-catalyzed alcohol oxidations.[8][9]
Protocol 4: Catalytic Oxidation of an Alcohol
Materials:
-
Synthesized Ru(II)-DMQC complex (as catalyst)
-
Benzyl alcohol (substrate)
-
N-Methylmorpholine-N-oxide (NMO) (oxidant)
-
Toluene (solvent)
-
Standard reaction setup with a condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Ru(II)-DMQC catalyst in toluene.
-
Addition of Reagents: Add benzyl alcohol and NMO to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and purify the product by column chromatography.
Application 3: Luminescent Materials
Iridium(III) complexes containing quinoxaline-based ligands are known to exhibit strong phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as bio-imaging agents.[10][11] The emission properties can be tuned by modifying the substituents on the quinoxaline ring.
Illustrative Data: Photophysical Properties of an Ir(III)-DMQC Complex
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| [Ir(ppy)₂(DMQC)] | 380, 480 | 620 (Red) | ~0.4 |
This data is illustrative and based on reported values for similar iridium(III)-quinoxaline complexes.[10][12]
Part 4: Visualizations
Caption: Workflow for the synthesis of this compound (DMQC).
Caption: Coordination modes of DMQC with a central metal ion (M^n+).
References
-
Chi, Y., & Chou, P. T. (2010). Iridium(III) complexes with orthometalated quinoxaline ligands: subtle tuning of emission to the saturated red color. Inorganic chemistry, 49(17), 7711–7722. [Link]
-
Khan, T. M., et al. (2021). The Antimicrobial Efficacy of Copper Complexes: A Review. Molecules, 26(11), 3164. [Link]
-
Kudo, S., et al. (2020). Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. Inorganic Chemistry, 59(5), 2973-2983. [Link]
-
Li, J., et al. (2013). Using substituted cyclometalated quinoxaline ligands to finely tune the luminescence properties of iridium(III) complexes. Inorganic Chemistry, 52(1), 448-456. [Link]
-
Sun, W., et al. (2018). Near-infrared-emitting heteroleptic cationic iridium complexes derived from 2,3-diphenylbenzo[g]quinoxaline as in vitro theranostic photodynamic therapy agents. Dalton Transactions, 47(34), 11847-11858. [Link]
-
Tse, M. K., & Beller, M. (2006). A New Ruthenium-Catalyzed Approach for Quinoxalines from o-Phenylenediamines and Vicinal-Diols. Tetrahedron Letters, 47(43), 7593-7596. [Link]
-
Wang, C., et al. (2020). Arene–Ruthenium(II) Complexes Containing 11H-Indeno[1,2-b]quinoxalin-11-one Derivatives and Tryptanthrin-6-oxime: Synthesis, Characterization, Cytotoxicity, and Catalytic Transfer Hydrogenation of Aryl Ketones. ACS Omega, 5(20), 11565-11576. [Link]
-
Wan, J. P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 19(12), 1116-1144. [Link]
-
Yadav, A., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1779-1787. [Link]
-
Zhang, S., et al. (2021). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry, 23(13), 4787-4792. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
-
Amanote. (n.d.). Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes: Novel Metathesis Catalysts. [Link]
-
Bunev, A. S., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry, 7, 398. [Link]
-
Fochi, F., et al. (2024). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Processes, 12(7), 1413. [Link]
-
Request PDF. (n.d.). Oxidation Using Ruthenium Catalysts. [Link]
-
Uivarosi, V., et al. (2021). New Copper Complexes with Antibacterial and Cytotoxic Activity. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
YouTube. (2020, July 13). Copper Complex Lab Synthesis Week 1, Part 1a. [Link]
-
Zhang, L., et al. (2022). Tuning primary and secondary coordination spheres of ruthenium complexes for the homogeneous water oxidation reaction: a perspective from catalytic activity and overpotential. Catalysis Science & Technology, 12(1), 18-35. [Link]
-
Al-Ostoot, F. H., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2471–2478. [Link]
-
Kumar, A., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society, 99(11), 100757. [Link]
-
Kumar, A., & Narasimhan, B. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Drug Design and Discovery, 3(2), 484-489. [Link]
-
ResearchGate. (n.d.). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. [Link]
-
ResearchGate. (n.d.). Recent Studies on the Antimicrobial Activity of Copper Complexes. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxalines using Ru complex supported on graphene oxide. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Near-infrared-emitting heteroleptic cationic iridium complexes derived from 2,3-diphenylbenzo[g]quinoxaline as in vitro theranostic photodynamic therapy agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. New Copper Complexes with Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 10. Iridium(III) complexes with orthometalated quinoxaline ligands: subtle tuning of emission to the saturated red color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using substituted cyclometalated quinoxaline ligands to finely tune the luminescence properties of iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 2,3-Dimethylquinoxaline-6-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylquinoxaline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its quinoxaline core is a prevalent scaffold in a variety of biologically active compounds. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation, esterification, or salt formation, making it a versatile intermediate in the synthesis of complex molecular architectures.
The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the biological activity and safety of the final products. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and supported by established methodologies. We will explore purification strategies ranging from classical recrystallization and acid-base extraction to modern chromatographic techniques, along with methods for purity assessment.
Understanding the Molecule: Chemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 202.21 g/mol [1] | Essential for stoichiometric calculations. |
| Appearance | Typically a solid | Dictates the use of solid-phase purification techniques. |
| pKa | (Estimated) ~3-4 | The acidic nature of the carboxylic acid group is central to purification by acid-base extraction. |
| Polarity | Moderately polar | Influences the choice of solvents for recrystallization and chromatography. |
| Solubility | Generally soluble in polar organic solvents, with limited solubility in nonpolar solvents and water. | A critical parameter for selecting appropriate recrystallization and chromatographic solvents. |
Purification Strategies: A Multi-faceted Approach
The optimal purification strategy for this compound depends on the nature and quantity of the impurities present. Often, a combination of techniques is required to achieve the desired level of purity. The following diagram illustrates a typical purification workflow.
Caption: Step-by-step workflow for the recrystallization process.
Protocol 3: Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.
Starting HPLC Method:
While a specific, validated method for this compound is not readily available in the literature, a general reverse-phase method suitable for similar aromatic carboxylic acids can be used as a starting point for method development. [2][3][4]
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical starting gradient could be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the quinoxaline core has strong absorbance (e.g., 254 nm or 320 nm). A UV scan of a dilute solution of the compound will help determine the optimal wavelength. |
| Injection Volume | 10 µL |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities. The ¹H NMR spectrum is particularly useful for assessing purity.
Expected ¹H NMR Signals:
The ¹H NMR spectrum of pure this compound is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the two methyl groups, and the carboxylic acid proton. The spectrum from a reliable source can be used for comparison. [5]The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), though its position can be concentration and solvent-dependent. C. Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range. Comparing the experimentally determined melting point to the literature value can provide a good indication of purity.
Troubleshooting and Expert Insights
-
Oiling Out During Recrystallization: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point. To remedy this, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
Poor Recovery: Low recovery after purification can be due to using too much solvent during recrystallization or incomplete precipitation during acid-base extraction. Optimize solvent volumes and ensure the pH is sufficiently low during acidification.
-
Persistent Impurities: If impurities co-crystallize with the product, a different recrystallization solvent or column chromatography may be necessary. For impurities with similar acidity, acid-base extraction may not be effective.
Conclusion
The purification of this compound is a critical step in its application in research and development. By employing a systematic approach that may include acid-base extraction and recrystallization, and by verifying the purity using analytical techniques such as HPLC and NMR, researchers can ensure the quality and reliability of this important chemical intermediate. The protocols and insights provided in this guide offer a solid foundation for achieving high-purity this compound for demanding applications.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Justia Patents. (1972). Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. Retrieved from [Link]
- Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 199-204. Retrieved from [Link]
-
Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Retrieved from [Link]
-
Li, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 30(6), 572–576. Retrieved from [Link]
-
Ahn, S., & Kim, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Tao, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 30(6), 572-6. Retrieved from [Link]
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2007). Purification of carboxylic acids by complexation with selective solvents.
-
El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. ChemInform, 33(32). Retrieved from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Restrepo, J. F. G. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Unknown. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
-
León-Brito, D., et al. (2021). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 26(11), 3144. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
Wibawa, G., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 33, 469-473. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR [m.chemicalbook.com]
High-yield synthesis of "2,3-Dimethylquinoxaline-6-carboxylic acid"
An Application Note and Protocol for the High-Yield Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a high-yield, optimized protocol for the synthesis of this compound, a crucial building block in medicinal chemistry and materials science. The quinoxaline scaffold is a prominent feature in a variety of biologically active compounds, demonstrating a wide range of therapeutic properties. This document provides an in-depth analysis of the synthetic pathway, focusing on the critical condensation reaction between 3,4-diaminobenzoic acid and 2,3-butanedione (diacetyl). The protocol herein is designed to maximize yield and purity by addressing common challenges such as side reactions and purification inefficiencies.
Introduction: The Significance of the Quinoxaline Moiety
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities.[1] The core quinoxaline structure is a key pharmacophore in numerous agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures, making its efficient synthesis a matter of considerable importance.
The most direct and widely employed method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] This application note provides a detailed, optimized protocol for this reaction, tailored specifically for the synthesis of this compound, with a strong emphasis on the scientific rationale behind each procedural step.
Reaction Mechanism and Strategic Considerations
The synthesis of this compound proceeds via a condensation reaction between 3,4-diaminobenzoic acid and 2,3-butanedione. The generally accepted mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system.
A critical challenge in the synthesis of quinoxaline carboxylic acids from 3,4-diaminobenzoic acid is the potential for decarboxylation under harsh reaction conditions, particularly at elevated temperatures.[3][4] This side reaction leads to the formation of 2,3-dimethylquinoxaline, reducing the yield of the desired carboxylic acid product. The protocol outlined below has been optimized to mitigate this side reaction by employing milder reaction conditions.
Visualizing the Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Optimized High-Yield Synthesis Protocol
This protocol is designed to favor the formation of the desired carboxylic acid product while minimizing the decarboxylation byproduct. The use of ethanol as a solvent and mild heating provides an optimal balance between reaction rate and selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Diaminobenzoic acid | ≥98% | Sigma-Aldrich | |
| 2,3-Butanedione (Diacetyl) | ≥97% | Sigma-Aldrich | |
| Ethanol | Anhydrous | Fisher Scientific | |
| Glacial Acetic Acid | ACS Grade | VWR | Catalyst |
| Sodium Hydroxide | Pellets, ≥97% | EMD Millipore | For purification |
| Hydrochloric Acid | Concentrated, 37% | J.T. Baker | For purification |
Experimental Procedure
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add ethanol (approximately 10 mL per gram of 3,4-diaminobenzoic acid) to the flask. Stir the mixture to dissolve the starting material. Gentle warming may be required.
-
To the stirred solution, add 2,3-butanedione (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid catalyst facilitates the condensation and cyclization steps.[5]
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.
Work-up and Isolation:
-
Upon completion of the reaction, as indicated by TLC, remove the flask from the heat source and allow it to cool to room temperature.
-
Reduce the volume of the solvent in vacuo using a rotary evaporator.
-
The crude product may precipitate out upon cooling and concentration. If not, slowly add cold water to the concentrated mixture to induce precipitation.
Purification:
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold water.
-
For further purification, employ an acid-base extraction. Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).[6]
-
Wash the basic solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities, including the decarboxylated byproduct.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, which will precipitate the purified this compound.[6]
-
Collect the purified solid by vacuum filtration, wash with cold water to remove any residual acid and salts, and dry in a vacuum oven.
Expected Yield and Characterization
Following this optimized protocol, yields in the range of 85-95% of the purified product can be expected. The final product should be characterized by:
-
¹H NMR: To confirm the presence of the methyl and aromatic protons.
-
¹³C NMR: To identify the carboxylic acid carbon and other carbons in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time and continue to monitor by TLC. Ensure the appropriate amount of catalyst is used.[6] |
| Significant decarboxylation. | Reduce the reaction temperature and/or time. Avoid excessively harsh acidic conditions.[3][4] | |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Be cautious during the acid-base extraction to avoid product loss in the organic layer. | |
| Impure Product | Presence of starting materials. | Ensure the reaction goes to completion. Optimize the purification steps, particularly the acid-base extraction. |
| Presence of decarboxylated byproduct. | The acid-base extraction should effectively remove this non-acidic impurity. If it persists, consider recrystallization from a suitable solvent system like ethanol/water.[6] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and high-yield method for the synthesis of this compound. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively produce this valuable building block with high purity. The key to success lies in the careful control of reaction conditions to prevent decarboxylation and the meticulous execution of the purification process.
References
- Vertex AI Search. Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
- BenchChem. Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A-P).
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Universität Konstanz.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Hasaninejad, A., et al. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Journal of the Iranian Chemical Society, 6(1), 153-158.
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- BenchChem. Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis.
- BenchChem. Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
Sources
Scale-up synthesis of "2,3-Dimethylquinoxaline-6-carboxylic acid"
An Application Guide for the Scalable Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic Acid
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and development. The protocols detailed herein are designed for both laboratory-scale execution and efficient scale-up, addressing the critical process parameters and safety considerations necessary for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant pharmacological activities.[1][2] These scaffolds are integral to the development of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3] this compound, in particular, serves as a vital intermediate, enabling further molecular elaboration and the synthesis of complex, biologically active compounds.[4][5]
The classical and most robust method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][6][7] This approach is favored for its reliability, high yields, and adaptability to a wide range of substrates, making it an ideal candidate for large-scale production.
Synthetic Strategy and Mechanistic Overview
The selected synthetic route for this compound is the direct condensation of 3,4-Diaminobenzoic acid with 2,3-Butanedione (diacetyl) . This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and atom economy.
Reaction Scheme:
Mechanistic Rationale:
The reaction proceeds through a two-step condensation-cyclization-dehydration sequence. The process is often facilitated by a mild acid catalyst or can proceed thermally.
-
Initial Condensation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of 2,3-butanedione. Subsequent dehydration forms an imine intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group intramolecularly, forming a cyclic dihydroquinoxaline intermediate.
-
Aromatization: A final dehydration step leads to the formation of the stable, aromatic quinoxaline ring system.
Below is a diagram illustrating the plausible reaction mechanism.
Caption: Plausible reaction mechanism for quinoxaline formation.
Laboratory-Scale Synthesis Protocol
This protocol is optimized for a small-scale synthesis (5-10 g) to validate the reaction conditions before proceeding to a larger scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3,4-Diaminobenzoic acid | ≥98% | Standard Chemical Supplier |
| 2,3-Butanedione (Diacetyl) | ≥97% | Standard Chemical Supplier |
| Ethanol (EtOH) | 200 Proof | Standard Chemical Supplier |
| Deionized Water | N/A | In-house |
| Equipment | ||
| 250 mL Round-bottom flask | Standard Lab Glassware | |
| Water-cooled condenser | Standard Lab Glassware | |
| Magnetic stirrer with hotplate | Standard Lab Equipment | |
| Buchner funnel and filter flask | Standard Lab Glassware | |
| TLC plates (Silica gel 60 F254) | Standard Lab Supplies |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (7.61 g, 50.0 mmol, 1.0 eq).
-
Solvent Addition: Add 75 mL of ethanol and 25 mL of deionized water. Stir the suspension with a magnetic stir bar.
-
Reagent Addition: Add 2,3-butanedione (4.8 mL, 55.0 mmol, 1.1 eq) to the suspension at room temperature.
-
Heating and Monitoring: Attach a condenser and heat the mixture to reflux (approx. 85-90 °C) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 2-4 hours).[8]
-
Crystallization and Work-up: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation and Purification: Collect the resulting solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual impurities.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is a pale yellow to tan solid.
Expected Results
| Parameter | Value |
| Scale | 50.0 mmol |
| Limiting Reagent | 3,4-Diaminobenzoic acid |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (~85-90 °C) |
| Theoretical Yield | 10.2 g |
| Typical Experimental Yield | 85-95% (8.7 - 9.7 g) |
Scale-Up Synthesis: Protocol and Key Considerations
Transitioning from the bench to a pilot or production scale introduces challenges that are less apparent at the laboratory scale.[9] Careful control of mass transfer, heat transfer, and process safety is paramount for a successful and reproducible outcome.
Critical Scale-Up Parameters
-
Heat Transfer: The condensation reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions, impurity formation, or dangerous pressure buildup.
-
Solution: Utilize a jacketed reactor with a temperature control unit. Implement a semi-batch approach where the 2,3-butanedione is added portion-wise or via a controlled pump to manage the rate of heat generation.[9]
-
-
Mass Transfer (Mixing): Inefficient mixing in large vessels can create localized "hot spots" and non-uniform reagent concentrations, negatively impacting yield and purity.
-
Solution: Replace magnetic stirring with an overhead mechanical stirrer equipped with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reaction mass.[9]
-
-
Work-up and Isolation: Filtering and washing large quantities of product can be a bottleneck.
-
Solution: Employ larger-scale filtration equipment such as a Nutsche filter dryer. Optimize wash solvent volumes to ensure purity without significant product loss.
-
-
Purification: While chromatography is useful at the lab scale, recrystallization is a more economical and scalable purification method for large quantities of solid material.[9] The initial precipitation from the reaction mixture often provides sufficient purity, but a separate recrystallization step can be implemented if required.
Scale-Up Synthesis Protocol (1 kg Scale)
This protocol outlines the synthesis on a 1 kg scale, incorporating critical process controls.
Caption: Workflow for the scaled-up synthesis process.
Comparison of Synthesis Parameters
| Parameter | Laboratory Scale (7.6 g) | Pilot Scale (1.0 kg) | Rationale for Change |
| Reactant A | 7.61 g | 1.0 kg | Direct scale-up of mass. |
| Reactant B | 1.1 eq | 1.05 - 1.1 eq | Tighter control may allow slight reduction in excess reagent. |
| Solvent Volume | 100 mL | 13 L | Maintained concentration for solubility and effective mixing. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures homogeneity in a large volume.[9] |
| Heating | Heating Mantle | Jacketed Reactor | Provides precise and uniform temperature control.[9] |
| Reagent B Addition | All at once | Slow addition over 60-90 min | Controls reaction exotherm and ensures safety.[9] |
| Work-up | Cool and filter | Controlled cooling ramp | Controlled crystallization improves particle size and purity. |
| Purification | Filtration & Wash | Filtration & Wash | Recrystallization is a more scalable option if needed.[9] |
| Typical Yield | 85-95% | 88-94% | A slight variation is normal; good control maintains high yield. |
Safety and Handling
Proper safety precautions are mandatory when handling the chemicals involved in this synthesis.
-
3,4-Diaminobenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,3-Butanedione: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area or fume hood, away from ignition sources.
-
Quinoxaline Derivatives: Handle as potentially hazardous compounds. Avoid breathing dust and ensure adequate ventilation.[10][11] Wash hands thoroughly after handling.[10]
-
General Precautions: Wear protective gloves, clothing, and eye protection.[11] In case of accidental release, contain the spill, avoid generating dust, and dispose of waste in accordance with local regulations.[10][11]
Conclusion
The synthesis of this compound via the condensation of 3,4-diaminobenzoic acid and 2,3-butanedione is a robust and highly scalable process. By transitioning from a simple lab-scale reflux to a controlled, semi-batch process in a jacketed reactor, high yields and purity can be reliably maintained at a larger scale. Careful attention to heat management, mixing efficiency, and safety protocols is essential for the successful implementation of this synthesis in a drug development setting.
References
- Synerzine. (2018, June 22).
- Benchchem.
- Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3530.
- Apollo Scientific. (2023, August 2).
- ACS Publications.
- Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
- ACS Publications. (2024, November 13). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).
- The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones1.
- Al-Suod, H., et al. (2022).
- Benchchem.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Singh, R. K., et al. (2020). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Journal of Chemical Sciences, 132(1), 1-10.
- Martínez-Vargas, S., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry, 2016, 1-8.
- Kumar, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(26), 15935-15956.
- MedChemExpress. 2,3-Diphenylquinoxaline-6-carboxylic acid.
- Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 74(10), 1181-1188.
- Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
- Martin, L. J., et al. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. Organic Process Research & Development, 15(4), 923-929.
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry-Section B, 41(12), 2654-2659.
- El-Aasar, M., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biology Interface, 10(1), 1-38.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 243, 114758.
- Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- Benchchem. Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis.
- Wan, J. P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions.
- ResearchGate. (2021, August 6). Green synthesis of quinoxaline and substituted quinoxalines.
- Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European journal of medicinal chemistry, 143, 1034-1044.
- Sazonov, K. D., Ishkov, Y. V., & Shevchenko, O. V. (2024). SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN SILICO PREDICTION OF THEIR BIOLOGICAL ACTIVITY. Ukrainian Chemical Journal, 90(6), 40-46.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synerzine.com [synerzine.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for 2,3-Dimethylquinoxaline-6-carboxylic Acid in the Synthesis of Novel Antimicrobial Agents
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, the quinoxaline scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including those with potent antibacterial, antifungal, antiviral, and anticancer properties.[1] Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, offer a versatile platform for structural modification, enabling the fine-tuning of their biological activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key quinoxaline intermediate, 2,3-Dimethylquinoxaline-6-carboxylic acid , in the synthesis of novel antimicrobial agents. We will delve into the detailed synthesis of this core scaffold, its subsequent derivatization into a library of carboxamides, and the protocols for evaluating their antimicrobial efficacy. The rationale behind each experimental step is elucidated to provide a deeper understanding of the synthetic strategy and to empower researchers to adapt and innovate upon these methodologies.
Part 1: Synthesis of the Core Scaffold: this compound
The cornerstone of this synthetic endeavor is the efficient and scalable preparation of this compound. The most direct and widely adopted method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this protocol, we utilize 3,4-diaminobenzoic acid and 2,3-butanedione.
Causality of Experimental Choices:
-
Starting Materials: 3,4-Diaminobenzoic acid serves as the precursor for the benzene ring of the quinoxaline, with the carboxylic acid group pre-installed at the desired 6-position. 2,3-Butanedione provides the two carbon atoms that, along with the two amino groups of the diamine, form the pyrazine ring. The methyl groups at the 2- and 3-positions of the final product originate from this diketone.
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water to facilitate the dissolution of the starting materials. An acidic catalyst, such as acetic acid, is often employed to protonate one of the carbonyl groups of the diketone, thereby activating it for nucleophilic attack by the amino groups of the diamine. This acid catalysis accelerates the initial condensation and subsequent cyclization and dehydration steps.
-
Reaction Conditions: Gentle heating or reflux is generally sufficient to drive the reaction to completion. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Diaminobenzoic acid
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Glacial Acetic Acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq).
-
Dissolution: Add ethanol to the flask to dissolve the 3,4-diaminobenzoic acid with stirring. Gentle warming may be required.
-
Addition of Reactants: To the stirred solution, add 2,3-butanedione (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold distilled water to the reaction mixture to induce precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Dry the purified this compound and characterize it by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
dot
Caption: Synthesis of the core scaffold.
Part 2: Synthesis of Antimicrobial Agents: N-Substituted-2,3-dimethylquinoxaline-6-carboxamides
The carboxylic acid group at the 6-position of the quinoxaline ring is an ideal handle for further derivatization. Conversion to a series of amides allows for the exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties. The amide bond is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets.
Causality of Experimental Choices:
-
Activation of the Carboxylic Acid: The direct amidation of a carboxylic acid with an amine is generally slow. Therefore, the carboxylic acid must first be activated. A common and efficient method is to convert it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for a milder, one-pot procedure.
-
Amine Diversity: A library of primary and secondary amines with varying electronic and steric properties should be used to probe the SAR. This can include aliphatic, aromatic, and heterocyclic amines.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the acylation reaction when using an acyl chloride.
-
Solvent: An inert aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) is typically used to prevent any unwanted side reactions.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted-2,3-dimethylquinoxaline-6-carboxamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., HATU)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure (via Acyl Chloride):
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Amidation: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Coupling: Dissolve the crude acyl chloride in a minimal amount of anhydrous THF and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2,3-dimethylquinoxaline-6-carboxamide. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
dot
Caption: Derivatization of the core scaffold.
Part 3: Evaluation of Antimicrobial Activity
Once a library of N-substituted-2,3-dimethylquinoxaline-6-carboxamides has been synthesized, the next critical step is to evaluate their antimicrobial activity. Standardized microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial and fungal strains.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include wells for a positive control (medium with inoculum and control antibiotic), a negative control (medium with inoculum and solvent), and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates at the appropriate temperature and time.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The antimicrobial activity data should be summarized in a clear and concise table to facilitate comparison and SAR analysis.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | R-Group (Substituent on Amide) | S. aureus | E. coli | C. albicans |
| 1a | -CH₂CH₃ | 64 | 128 | >256 |
| 1b | -Phenyl | 32 | 64 | 128 |
| 1c | -4-Chlorophenyl | 8 | 16 | 64 |
| 1d | -4-Methoxyphenyl | 16 | 32 | 128 |
| 1e | -2-Furyl | 16 | 32 | 64 |
| Ciprofloxacin | - | 0.5 | 0.25 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of N-substituted-2,3-dimethylquinoxaline-6-carboxamides and their subsequent biological evaluation. The systematic exploration of the structure-activity relationship will be crucial in optimizing the antimicrobial potency and selectivity of this promising class of compounds. Future work should focus on expanding the diversity of the amine library, exploring other derivatizations of the carboxylic acid group (e.g., esters, hydrazides), and elucidating the mechanism of action of the most potent compounds.
References
-
Srinivas, K., Himabindu, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Research Journal of Pharmacy and Technology, 10(4), 1135-1140. [Link]
-
El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Indian Journal of Chemistry - Section B, 41B(7), 1480-1485. [Link]
-
Sharma, A., Kumar, V., & Kumar, R. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 3(6), 387-394. [Link]
-
Singh, U. P., & Singh, R. P. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425. [Link]
Sources
Application Notes & Protocols: Investigating 2,3-Dimethylquinoxaline-6-carboxylic Acid in Anticancer Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, holding a significant place in medicinal chemistry as a source of potential therapeutic agents.[1][2] Derivatives of quinoxaline have demonstrated compelling anticancer properties, targeting a variety of pathways and mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[3][4][5][6][7] This document provides a comprehensive guide for the synthesis and preclinical evaluation of 2,3-Dimethylquinoxaline-6-carboxylic acid , a specific derivative, as a potential anticancer compound. We present detailed, field-proven protocols for its synthesis, in vitro cytotoxicity screening, and a logical workflow to elucidate its mechanism of action, including apoptosis induction, cell cycle analysis, and molecular target investigation via Western blotting. This guide is designed to equip researchers with the necessary methodologies to rigorously assess the therapeutic potential of this compound.
Rationale and Compound Overview
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel and more effective therapeutic agents.[8] Quinoxaline derivatives have emerged as a promising class of compounds due to their structural versatility and ability to interact with various biological targets implicated in oncology.[6][7] The core structure, a fusion of benzene and pyrazine rings, serves as an excellent pharmacophore. The addition of a carboxylic acid moiety, as seen in this compound, can significantly alter the compound's physicochemical properties, potentially enhancing its selectivity and interaction with biological targets within the acidic tumor microenvironment.[9]
Compound Profile:
-
Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂[8]
-
Molecular Weight: 202.21 g/mol [8]
-
Structure: (Illustrative Structure)
This guide outlines a systematic approach to validate the anticancer potential of this specific molecule, from synthesis to initial mechanistic insights.
Synthesis Protocol
The synthesis of quinoxaline derivatives is commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] The following protocol describes a reliable method for synthesizing this compound.
Reaction Scheme: 3,4-Diaminobenzoic acid + 2,3-Butanedione (Diacetyl) → this compound + 2 H₂O
Materials:
-
3,4-Diaminobenzoic acid
-
2,3-Butanedione (Diacetyl)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst, optional)
-
Distilled water (H₂O)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in a suitable volume of ethanol. Gentle warming may be required to achieve full dissolution.
-
Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of 2,3-butanedione (diacetyl).
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (3,4-diaminobenzoic acid) is consumed. This typically takes 2-4 hours.
-
Product Precipitation: Upon completion, remove the flask from the heat and allow it to cool slowly to room temperature. The product will often precipitate out of the solution. Cooling further in an ice bath can maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted diacetyl and other soluble impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Application: A Workflow for Anticancer Evaluation
A structured, multi-step process is essential for evaluating the anticancer potential of a novel compound. The workflow below begins with broad cytotoxicity screening and progresses to more focused mechanistic studies.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with this compound at desired concentrations for 24-48 hours. [12]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes). [13]3. Washing: Wash the cell pellet twice with ice-cold PBS. [12]4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating. [12]
Rationale: Quinoxaline derivatives have been shown to modulate key cancer-related signaling pathways. [6]Western blotting allows for the detection and semi-quantification of specific proteins to identify which pathways are affected by the compound. [14][15]Based on published data for similar scaffolds, a primary investigation should focus on the intrinsic apoptosis pathway. [3][4] Key Protein Targets:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.
-
Caspases: Caspase-9 (initiator caspase) and Caspase-3 (executioner caspase). Detection of their cleaved (activated) forms confirms the apoptotic cascade.
-
Housekeeping Protein: β-actin or GAPDH as a loading control to ensure equal protein loading per lane.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [16]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes. [16]4. Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel until adequate separation is achieved. [15]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [17]6. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking. [15]8. Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16]9. Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control (β-actin).
Safety and Handling
While specific toxicity data for this compound is not widely available, a related compound, 2,3-dimethylquinoxaline, has been evaluated. In vitro studies on this analogue showed a non-significant reduction in ATP in human hepatocellular carcinoma cells (HepG2) at concentrations up to 100 μM. [1]In vivo studies in rodents suggested an acceptable safety profile at lower doses, though some histological changes and effects on blood counts were noted at high doses. [1]Standard laboratory precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed when handling this compound. Work in a well-ventilated area or a chemical fume hood.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Al-massarani, S. M., et al. (2021). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE. [Link]
-
Gao, H., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry. [Link]
-
da Cruz, E. F., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Harakeh, S., et al. (2004). Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. Leukemia Research. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Dong, K., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Sharma, A., et al. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect. [Link]
-
Lee, S. B., et al. (2013). 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells. Biochemical and Biophysical Research Communications. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Bhat, S. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Bian, X., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism. [Link]
-
Liu, J., et al. (2012). Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, 3-methylquinoxaline-2-carboxylic acid (MQCA) in human hepatocytes. Research in Veterinary Science. [Link]
Sources
- 1. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 16. Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dimethylquinoxaline-6-carboxylic Acid
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinoxaline have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1] Specifically, quinoxaline-carboxylic acid derivatives are of significant interest as they can serve as crucial intermediates in the synthesis of more complex molecules and as bioactive compounds themselves, for instance, as inhibitors of enzymes like Pim-1 kinase and as allosteric modulators of cannabinoid receptors.[3][4]
2,3-Dimethylquinoxaline-6-carboxylic acid is a key exemplar of this structural class. Its detailed structural characterization is paramount for quality control, reaction monitoring, and for understanding its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules.[5] This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Expected NMR Signatures
A thorough understanding of the molecular structure is fundamental to interpreting its NMR spectra. The key structural features of this compound that will influence its NMR spectrum are the substituted quinoxaline core and the carboxylic acid moiety.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring, the methyl groups, and the carboxylic acid proton.
-
Aromatic Protons: The three protons on the benzene ring of the quinoxaline moiety will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the dimethylpyrazine and carboxylic acid groups.
-
Methyl Protons: The two methyl groups at the C2 and C3 positions are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, usually between δ 10 and 13 ppm.[3] The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear from the spectrum, a useful diagnostic test.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Quaternary Carbons: The spectrum will show signals for the quaternary carbons of the quinoxaline ring, including those bonded to the nitrogen atoms and the methyl groups, as well as the carbon of the carboxylic acid group.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm.
-
Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, generally between δ 15 and 25 ppm.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm.
Experimental Protocols
Part 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Solvent Selection: The choice of solvent is crucial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the carboxylic proton is often observed as a sharp signal. CDCl₃ can also be used, but the carboxylic acid proton signal may be broader. For exchange experiments, a small amount of D₂O can be added.
-
Concentration: Prepare a sample with a concentration of 5-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative NMR, a precise concentration is required, and an internal standard should be added.[6]
-
Dissolution: Accurately weigh the compound and transfer it to a clean, dry vial. Add the deuterated solvent and gently agitate or sonicate until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation.
Diagram 2: Sample Preparation Workflow
Caption: A streamlined workflow for preparing NMR samples.
Part 2: NMR Data Acquisition
The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for routine spectra. |
| Spectral Width | 16 ppm | To encompass all expected proton signals. | |
| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |
| Relaxation Delay (d1) | 2-5 s | Allows for sufficient relaxation of protons. For quantitative analysis, a longer delay (5x T₁) is necessary.[7] | |
| Acquisition Time | ~2-4 s | To ensure good digital resolution. | |
| ¹³C NMR | Pulse Program | zgpg30 | Power-gated decoupling for improved signal-to-noise. |
| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |
| Number of Scans | 1024 or more | Due to the low natural abundance and sensitivity of ¹³C. | |
| Relaxation Delay (d1) | 2 s | A standard delay for qualitative spectra. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC to differentiate CH, CH₂, and CH₃ groups.[8] |
| ¹J(C,H) Coupling | 145 Hz | Optimized for one-bond C-H correlations.[8] | |
| HMBC | Pulse Program | hmbcgpndqf | Standard HMBC for long-range correlations. |
| nJ(C,H) Coupling | 8 Hz | Optimized for 2-3 bond C-H correlations.[8][9] |
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
2D Spectra Analysis:
-
HSQC: Correlate each proton signal to its directly attached carbon. This is invaluable for assigning the carbons in the molecule.[10]
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the molecular skeleton, for example, connecting the methyl groups to the quinoxaline ring and the carboxylic acid group to the benzene ring.[10][11]
-
Diagram 3: Data Analysis and Structure Elucidation Workflow
Caption: A logical flow for NMR data analysis leading to structural confirmation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR spectroscopic analysis of this compound. By following these guidelines for sample preparation, data acquisition, and spectral analysis, researchers can obtain high-quality, reproducible NMR data, enabling unambiguous structure elucidation and purity assessment. The application of 2D NMR techniques such as HSQC and HMBC is particularly emphasized for the complete assignment of all proton and carbon signals, which is essential for the characterization of this important class of molecules in the context of drug discovery and development.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Quinoxaline, its Analogs and Bioisosteres. Chemistry of Heterocyclic Compounds: A Series of Monographs.
-
Durham University. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
- Müller, C. E., et al. (2023). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Biochemical Pharmacology, 210, 115485.
- Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 154, 101-109.
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
- Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(23), 2773-2815.
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl-3-methyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
- Zhang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 238, 114468.
- Z-z, H., et al. (2021). Synthesis and biological evaluation of novel quinoxaline-2-carboxamide derivatives as potential antimicrobial agents. Molecules, 26(16), 4786.
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Structure Parameter Correlation of Some Quinoxaline [research.amanote.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, address common challenges, and optimize your experimental outcomes.
The synthesis of this compound is a cornerstone for the development of various pharmaceutical compounds. The primary and most efficient route involves the cyclocondensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). While seemingly straightforward, this reaction is nuanced, and success often lies in understanding and controlling potential side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and proven solutions.
Q1: My reaction resulted in a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can often be attributed to several factors. The traditional method, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can sometimes necessitate high temperatures and extended reaction times, which may lead to product degradation or the formation of side products.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to both temperature and pH.
-
Temperature: While heating is necessary to drive the condensation, excessive heat can lead to the decarboxylation of the starting material, 3,4-diaminobenzoic acid, or the final product.[2]
-
pH: The reaction is typically acid-catalyzed. However, strongly acidic conditions can promote unwanted side reactions. A mildly acidic environment, often achieved using acetic acid, is generally optimal.
-
-
Purity of Starting Materials:
-
3,4-Diaminobenzoic Acid: This starting material is susceptible to oxidation, which can result in colored impurities and byproducts. Ensure it is of high purity and stored under an inert atmosphere if possible.
-
Diacetyl: Diacetyl can undergo self-condensation or polymerization over time. Using freshly distilled or high-purity diacetyl is recommended.[3]
-
-
Inefficient Cyclization: The initial condensation to form the diimine intermediate may be reversible. Ensuring the removal of water as it is formed can help drive the reaction towards the cyclized product.
Optimization Protocol:
-
Solvent Selection: Ethanol or a mixture of ethanol and acetic acid is commonly used. Acetic acid acts as both a solvent and a catalyst.
-
Temperature Control: Begin the reaction at a moderate temperature (e.g., 60-70 °C) and monitor the progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.
-
Catalyst Use: While often self-catalyzed by acetic acid, some protocols benefit from the addition of a mild Lewis acid catalyst to improve reaction rates and yields.[1][4]
Q2: I've observed a significant amount of a dark, insoluble byproduct in my reaction mixture. What is it and how can I prevent its formation?
The formation of dark, often polymeric, byproducts is a common issue, typically arising from the oxidation of the diamine starting material or subsequent intermediates.
Primary Cause: Oxidation
3,4-Diaminobenzoic acid and the intermediate diimine are electron-rich and highly susceptible to oxidation, especially in the presence of air and at elevated temperatures. This oxidation leads to the formation of highly colored, polymeric materials that are difficult to remove.
Prevention Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to minimize oxidation.
-
Degassed Solvents: Using solvents that have been degassed prior to use can further reduce the presence of dissolved oxygen.
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidative processes.
Q3: My final product is contaminated with a compound that appears to be 2,3-dimethylquinoxaline. How did this form and how can I remove it?
The presence of 2,3-dimethylquinoxaline as a byproduct indicates that decarboxylation has occurred at some stage during the synthesis or workup.
Mechanism of Formation:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can happen to either the starting material (3,4-diaminobenzoic acid) or the final product (this compound).[2] This is particularly favored by high temperatures and prolonged reaction times.[2] If 3,4-diaminobenzoic acid decarboxylates to form o-phenylenediamine, the subsequent reaction with diacetyl will yield 2,3-dimethylquinoxaline.
Mitigation and Purification:
-
Reaction Control: Carefully control the reaction temperature and time to minimize decarboxylation.[2]
-
Purification:
-
Acid-Base Extraction: The carboxylic acid product can be separated from the non-acidic 2,3-dimethylquinoxaline byproduct through acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired product will form a water-soluble carboxylate salt, while the non-acidic byproduct will remain in the organic phase and can be extracted with a suitable solvent like dichloromethane or ethyl acetate.
-
Acidification: After separating the aqueous layer, carefully acidify it with a mineral acid (e.g., HCl) to precipitate the purified this compound.
-
Recrystallization: Further purification can be achieved by recrystallizing the precipitated solid from a suitable solvent system, such as ethanol/water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis proceeds via a classical cyclocondensation reaction. The more nucleophilic amino group of 3,4-diaminobenzoic acid attacks one of the carbonyl carbons of diacetyl, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.
Caption: Reaction pathway for this compound synthesis.
Q2: Are there alternative starting materials I can use to avoid decarboxylation?
Yes, to circumvent the issue of decarboxylation, one can use a protected form of the carboxylic acid. For instance, starting with methyl 3,4-diaminobenzoate allows for the quinoxaline ring formation, followed by a final hydrolysis step to reveal the carboxylic acid. This approach can lead to cleaner reactions and higher yields of the desired acid.[2]
Caption: Alternative synthesis route using a protected starting material.
Q3: What are the best practices for purifying the final product?
Purification of carboxylic acids often involves leveraging their acidic properties.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate solution. The desired product will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-acidic impurities.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a mineral acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2-3).
-
The purified product will precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified product under vacuum.
-
For highly pure material, a final recrystallization from a solvent such as ethanol or an ethanol/water mixture can be performed.
Data Summary: Common Reaction Conditions
| Parameter | Condition | Rationale |
| Starting Materials | 3,4-Diaminobenzoic Acid, Diacetyl | Standard precursors for cyclocondensation. |
| Solvent | Ethanol, Acetic Acid | Provides good solubility and catalysis. |
| Temperature | 60 - 100 °C | Balances reaction rate and side reactions. |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes oxidation of starting materials. |
| Workup | Acid-Base Extraction | Efficiently separates acidic product from neutral byproducts. |
Experimental Protocol: Synthesis and Purification
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Diacetyl (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
2M Hydrochloric Acid
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid and ethanol.
-
Add glacial acetic acid to the suspension.
-
Under a nitrogen atmosphere, add diacetyl dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Extract the organic layer with a saturated sodium bicarbonate solution (3x).
-
Combine the aqueous layers and wash with ethyl acetate (2x).
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]
-
ResearchGate. (2023). General scheme for synthesis of quinoxalines by the condensation of 1,2-dicarbonyl and aryl 1,2-diamines. Available from: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield, purity, and efficiency of this critical synthetic transformation. As a key heterocyclic scaffold in various pharmacologically active agents, mastering its synthesis is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its preparation.
Overview of the Core Synthesis
The most prevalent and classical method for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3] For our target molecule, this involves the reaction between 3,4-diaminobenzoic acid and diacetyl (2,3-butanedione) . While seemingly straightforward, this reaction is susceptible to several issues that can impact yield and purity.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a common frustration in quinoxaline synthesis and typically stem from three main areas: suboptimal reaction conditions, poor starting material quality, or side reactions.[4][5]
1. Suboptimal Reaction Conditions:
-
Causality: The condensation reaction often requires elevated temperatures to proceed at a reasonable rate. However, prolonged heating or excessively high temperatures can lead to the degradation of the starting materials or the final product.[5] Furthermore, the choice of solvent and catalyst is critical for ensuring the reactants are solubilized and the reaction is efficiently promoted.
-
Troubleshooting & Optimization:
-
Catalyst Selection: While the reaction can proceed without a catalyst, it is often slow.[4] The inherent acidity of the 3,4-diaminobenzoic acid can self-catalyze the reaction to some extent.[6] However, employing a mild acid catalyst can significantly improve rates and yields. Phenol (20 mol%) has been shown to be an efficient and inexpensive catalyst for this type of condensation, allowing the reaction to proceed at room temperature.[7] Other options include Lewis acids like cerium(IV) ammonium nitrate (CAN).[4]
-
Solvent System: A mixture of ethanol and water (e.g., 7:3 v/v) is often effective.[7] Ethanol helps solubilize the organic reactants, while water can facilitate the removal of the water byproduct, driving the equilibrium towards the product.
-
Temperature & Time: If using a catalyst like phenol, the reaction may proceed to completion in a few hours at room temperature.[7] For uncatalyzed or less efficient systems, refluxing in ethanol or acetic acid for 2-12 hours is common, but this risks degradation.[7] Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
2. Poor Starting Material Quality:
-
Causality: The 3,4-diaminobenzoic acid is highly susceptible to oxidation. The amino groups can oxidize to form colored impurities, which can interfere with the reaction and contaminate the final product. The presence of these impurities is often indicated by a dark coloration of the starting material (it should be a light tan or off-white powder).
-
Troubleshooting & Optimization:
-
Purity Check: Always check the appearance and, if possible, the purity (e.g., by melting point or NMR) of your 3,4-diaminobenzoic acid.
-
Inert Atmosphere: To prevent oxidation during the reaction, consider running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon), especially if high temperatures are required.
-
3. Side Reactions:
-
Causality: The most significant side reaction is often the decarboxylation of either the starting material (3,4-diaminobenzoic acid) or the final product, especially under high-temperature conditions.[6] This leads to the formation of 2,3-dimethylquinoxaline as a byproduct, reducing the yield of the desired carboxylic acid.
-
Troubleshooting & Optimization:
Caption: Major side reaction pathway: Decarboxylation leading to yield loss.
Q2: My final product is difficult to purify and appears discolored. What are the likely impurities and what is the best purification strategy?
A2: Discoloration and purification challenges are typically due to residual starting materials, side products like the decarboxylated quinoxaline, or polymeric tars formed from starting material degradation.
Recommended Purification Protocol:
The target molecule is an aromatic carboxylic acid, which allows for a straightforward and effective purification strategy based on its acidic properties.
-
Dissolution: Dissolve the crude product in an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The desired carboxylic acid will deprotonate to form its water-soluble sodium salt. Neutral impurities (like the decarboxylated side product) and basic impurities will remain insoluble or less soluble.
-
Filtration: Filter the basic solution to remove any insoluble materials and colored tars. A pad of celite can aid in removing fine particulates.
-
Reprecipitation: Slowly acidify the clear filtrate with a mineral acid like 1M hydrochloric acid (HCl) while stirring, preferably in an ice bath. The pH should be brought to a level at least 2-3 units below the pKa of the carboxylic acid, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
For highly persistent impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) after the acid-base purification can provide a product of very high purity.[8]
| Step | Purpose | Key Impurities Removed |
| 1. Dissolve in Base | Solubilize the acidic product as its salt. | Decarboxylated byproduct, unreacted diacetyl, neutral polymeric material. |
| 2. Filter | Remove insoluble particulates. | Tars, insoluble starting materials. |
| 3. Acidify & Precipitate | Regenerate and isolate the pure, insoluble acid. | Base-soluble impurities. |
| 4. Wash & Dry | Remove inorganic salts. | NaCl, residual HCl. |
Table 1: Summary of the Acid-Base Purification Strategy.
Q3: How should I set up and monitor the reaction to ensure it goes to completion without forming excess byproducts?
A3: Effective reaction monitoring is crucial for maximizing yield and minimizing side product formation by preventing unnecessarily long reaction times or exposure to harsh conditions.
Recommended Monitoring Protocol (TLC):
-
TLC Plate: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point. You may need to add a small amount of acetic or formic acid (e.g., 1%) to the eluent to ensure the carboxylic acid spot moves properly and does not streak. A typical system might be Hexane:Ethyl Acetate:Acetic Acid (50:50:1).
-
Spotting: On the baseline of the TLC plate, spot:
-
L-Lane: A solution of your starting material, 3,4-diaminobenzoic acid.
-
M-Lane: A co-spot of the starting material and the reaction mixture.
-
R-Lane: The reaction mixture.
-
-
Development & Visualization: Develop the plate in the eluent system and visualize under UV light (254 nm). The starting diamine and the quinoxaline product will both be UV active. The product, being more conjugated and less polar than the diamine, should have a higher Rf value.
-
Interpretation: The reaction is complete when the spot corresponding to the 3,4-diaminobenzoic acid in the reaction mixture lane (R-Lane) has been completely consumed. The appearance of a new, higher Rf spot indicates product formation.
Reference Experimental Protocol
This protocol is a baseline procedure adapted from literature principles for this reaction type.[7]
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and phenol (0.19 g, 2 mmol, 20 mol%).
-
Solvent Addition: Add a solvent mixture of ethanol (21 mL) and water (9 mL). Stir the suspension at room temperature.
-
Reagent Addition: Add diacetyl (2,3-butanedione) (0.86 g, 10 mmol) dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, add deionized water (40 mL) to the reaction mixture. Allow the mixture to stand at room temperature for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated crude product by vacuum filtration. Wash the solid with cold water and allow it to air dry.
-
Purification: Follow the acid-base purification protocol described in Q2 for optimal purity.
References
- BenchChem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54.
-
Khodabocus, M. I., & Ramasami, P. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry: An Indian Journal, 10(3), 96-100. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Roy, A., & Ghosh, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Al-Ostath, A. I., & El-Emam, A. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(8), 914-940. Retrieved from [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most direct synthetic route to this compound?
The most common and efficient method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the specific synthesis of this compound, the reaction involves the cyclocondensation of 3,4-diaminobenzoic acid with diacetyl (also known as 2,3-butanedione).[2] This reaction is typically catalyzed by a weak acid and can be performed in various solvents, including ethanol, acetic acid, or even water under certain conditions.[2]
Q2: I've successfully synthesized the target compound, but my NMR and Mass Spec data show a significant peak corresponding to a molecule without the carboxylic acid group. What is this impurity and why does it form?
This is the most frequently encountered issue. The impurity is 2,3-dimethylquinoxaline . Its formation is due to the decarboxylation of the starting material, 3,4-diaminobenzoic acid, which can occur under the reaction conditions, especially at elevated temperatures.[3][4] The resulting o-phenylenediamine then reacts with diacetyl to form the non-carboxylated quinoxaline analog. A detailed study on the synthesis of related quinoxaline carboxylic acids in high-temperature water confirmed that decarboxylated quinoxalines are significant side products arising from the direct decarboxylation of the 3,4-diaminobenzoic acid starting material.[3][4]
Q3: My reaction mixture turns a dark brown or reddish color, and the final product is difficult to decolorize. What causes this intense color?
The intense color is typically due to the formation of phenazine-type impurities. ortho-Phenylenediamines, including 3,4-diaminobenzoic acid, are susceptible to oxidative self-condensation. This side reaction produces highly colored and often fluorescent compounds, such as 2,3-diaminophenazine derivatives .[5] This process is exacerbated by the presence of air (oxygen) and can be catalyzed by trace metals. These impurities can be challenging to remove from the final product by simple crystallization.
Q4: What are other potential, less common impurities I should be aware of?
Beyond the major impurities, several other minor byproducts can form depending on the specific reaction conditions:
-
Incompletely Cyclized Intermediates : If the reaction does not proceed to completion, intermediates such as bis-imines may remain in the crude product.[5]
-
Quinoxaline-N-oxides : Unintended oxidation of the nitrogen atoms on the quinoxaline ring can lead to the formation of N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.[5]
-
Polymeric Materials : Under harsh conditions (e.g., strong acid, high heat), the starting materials can degrade or self-condense into insoluble, tar-like polymeric byproducts, which can complicate workup and purification.[5]
Q5: What are the recommended analytical methods for purity assessment and impurity profiling?
A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC) : This is the primary tool for assessing purity. A reverse-phase C18 column with a gradient elution using methanol or acetonitrile and a buffered aqueous mobile phase (e.g., 0.1% formic acid) can effectively separate the desired product from the decarboxylated impurity and other byproducts.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the definitive identification of impurities by comparing their mass-to-charge ratios with expected values.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify major impurities if their signals are well-resolved from the product's signals.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: High Levels of Decarboxylated Impurity (2,3-dimethylquinoxaline)
-
Root Cause Analysis : The C-C bond between the aromatic ring and the carboxylic acid group in 3,4-diaminobenzoic acid is prone to cleavage at high temperatures. The inherent acidity of the starting material can also self-catalyze this decarboxylation.[3]
-
Troubleshooting Steps & Solutions :
-
Temperature Control : Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times. Studies have shown that temperatures between 150–230 °C can lead to significant decarboxylation.[3]
-
Solvent and Catalyst Choice : Using a milder solvent system can be beneficial. For example, running the reaction in ethanol with a catalytic amount of acetic acid at reflux is often sufficient and less harsh than using neat acetic acid.
-
Protecting Group Strategy : For syntheses where decarboxylation is a persistent issue, consider using a protected form of the starting material, such as methyl 3,4-diaminobenzoate. The condensation reaction is performed first, yielding the methyl ester of the target quinoxaline. A subsequent, clean hydrolysis step under controlled conditions will then yield the desired carboxylic acid with minimal decarboxylation.[3]
-
Problem 2: Product is Highly Colored and/or Contains Tarry Residues
-
Root Cause Analysis : This is almost always due to the oxidative self-condensation of the 3,4-diaminobenzoic acid starting material to form phenazine-type byproducts.[5] These reactions are promoted by atmospheric oxygen.
-
Troubleshooting Steps & Solutions :
-
Inert Atmosphere : The most effective solution is to perform the reaction under an inert atmosphere. Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Purification with Activated Carbon : If colored impurities are present in the final product, they can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product.
-
Optimized Recrystallization : Choose a solvent system for recrystallization where the colored impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).
-
Common Impurities Summary
| Impurity Name | Structure / Description | Root Cause | Analytical Identification |
| 2,3-Dimethylquinoxaline | Target molecule without the -COOH group | Decarboxylation of 3,4-diaminobenzoic acid starting material.[3][4] | Lower polarity (earlier elution in RP-HPLC), distinct molecular ion in MS. |
| Phenazine Derivatives | Polycyclic, highly conjugated aromatic structures | Oxidative self-condensation of 3,4-diaminobenzoic acid.[5] | Intense color, often fluorescent, complex aromatic signals in NMR. |
| Unreacted Starting Materials | 3,4-diaminobenzoic acid, Diacetyl | Incomplete reaction, poor stoichiometry. | Peaks corresponding to starting material masses in LC-MS. |
| Incompletely Cyclized Intermediates | Bis-imine structures | Reaction stopped prematurely, insufficient activation.[5] | Can be unstable; may show unique masses in LC-MS of the crude mixture. |
Visualized Synthesis and Troubleshooting Pathways
Synthesis and Major Impurity Formation Pathways
Caption: Main synthesis route and key side reactions leading to common impurities.
Troubleshooting Workflow for Synthesis Optimization
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Impurities
This protocol incorporates measures to mitigate both decarboxylation and oxidation.
-
Vessel Preparation : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol).
-
Inerting : Purge the flask with dry nitrogen for 15 minutes.
-
Reagent Addition : Add 150 mL of degassed ethanol, followed by glacial acetic acid (1.0 mL). Stir the suspension under a positive nitrogen pressure.
-
Dicarbonyl Addition : Slowly add diacetyl (6.0 mL, 69.0 mmol) to the suspension via syringe.
-
Reaction : Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Workup : Allow the reaction mixture to cool to room temperature. The product will often precipitate. Cool the mixture further in an ice bath for 30 minutes.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with a small amount of diethyl ether.
-
Drying : Dry the pale yellow to light tan solid under vacuum to yield this compound.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral impurities like 2,3-dimethylquinoxaline.[7]
-
Dissolution : Dissolve the crude product in an aqueous solution of sodium hydroxide (1 M) or sodium bicarbonate (5% w/v). The desired acid will form its soluble sodium salt, while the neutral decarboxylated impurity will remain insoluble or poorly soluble.
-
Extraction : Transfer the basic solution to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (2-3 times) to remove the neutral impurities. Discard the organic layers.
-
Precipitation : Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution with dilute hydrochloric acid (e.g., 2 M HCl) while stirring until the pH is around 2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation : Collect the purified solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
References
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting quinoxaline synthesis from diamines
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the cornerstone reactions in heterocyclic chemistry: the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. Our goal is to move beyond simple protocols and explain the causality behind common experimental challenges, empowering you to troubleshoot effectively and optimize your results.
Fundamental Principles: The Reaction Mechanism
The most common and historically significant method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2] This reaction, often referred to as the Hinsberg quinoxaline synthesis, proceeds through a well-understood pathway.[3][4] Understanding this mechanism is critical for diagnosing issues in your experiments.
The process begins with the nucleophilic attack of one amino group from the diamine onto one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group. A final dehydration step leads to the formation of a dihydroquinoxaline intermediate, which subsequently aromatizes to the stable quinoxaline ring system.[4][5]
Caption: General mechanism of quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis is resulting in a very low yield. What are the most common causes?
Low yields are a frequent issue, particularly in traditional protocols that rely on harsh conditions.[6][7] The primary culprits often include:
-
Suboptimal Reaction Conditions: The classic approach often requires high temperatures and strong acid catalysts, which can degrade sensitive starting materials or the final product.[2][7][8] Modern methods often use milder catalysts and conditions to circumvent this.[1]
-
Poor Quality of Starting Materials: o-Phenylenediamines are susceptible to oxidation. Impurities in either the diamine or the dicarbonyl compound can introduce competing side reactions.[2][6]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Monitoring via Thin-Layer Chromatography (TLC) is crucial.
-
Side Reactions: Undesired side products can consume reactants, directly lowering the potential yield of your target molecule.[9]
Q2: I am observing multiple spots on my TLC plate, suggesting several products. How can I improve selectivity?
The formation of multiple products typically points to issues with regioselectivity or competing reaction pathways.
-
Regioisomers: This is a significant issue when using unsymmetrical 1,2-diamines or unsymmetrical 1,2-dicarbonyls.[6] The two amino groups (or carbonyl groups) may have different electronic and steric environments, leading to different reactivities and the formation of two distinct regioisomeric products. The choice of catalyst and solvent can sometimes influence this ratio.
-
Side Products: Besides isomers, other impurities can arise from self-condensation of the dicarbonyl starting material or oxidation of the diamine.
Caption: Reaction of unsymmetrical substrates can yield a mixture of regioisomers.
Q3: My reaction seems to stall and does not go to completion. What should I do?
A stalled reaction can be frustrating. Here are some steps to take:
-
Confirm Reagent Quality: Re-evaluate the purity of your starting materials, especially the diamine. If it has darkened in color, it may have oxidized.
-
Increase Temperature: Gently heating the reaction can often provide the necessary activation energy to push it to completion. However, be cautious, as excessive heat can cause degradation.[2]
-
Add a Catalyst: Many modern quinoxaline syntheses employ a catalyst to improve reaction rates and yields under milder conditions. Even a catalytic amount of a weak acid like acetic acid can be effective.[7][10]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for quinoxaline formation.[7][11]
Q4: I'm struggling with the purification of my quinoxaline product. Do you have any advice?
Purification can be challenging due to the similar polarities of the product and certain impurities.
-
Streaking on TLC/Column: Quinoxalines are basic nitrogen heterocycles. If you observe streaking on a standard silica gel TLC plate or column, it indicates strong, undesirable interactions with the acidic silica.[12]
-
Solution: Deactivate the silica gel. This can be done by flushing the column with your eluent system containing a small amount (1-2%) of a base like triethylamine or by using commercially available deactivated silica. Alternatively, switching the stationary phase to alumina can be effective.[12]
-
-
Co-elution of Impurities: If your product co-elutes with an impurity, you need to optimize your solvent system. Experiment with different solvent mixtures on TLC to find a system that provides better separation before attempting another column.[12]
-
Low Solubility: If your product is poorly soluble and precipitates during chromatography, consider pre-adsorbing the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the column.[12]
In-Depth Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product | Poor Starting Material Quality | Verify Purity: Use fresh o-phenylenediamine. If the solid is dark, it may be oxidized. Recrystallize from ethanol/water if necessary. Ensure the dicarbonyl compound is pure and free from mono-carbonyl contaminants. Rationale: Oxidized diamines can form polymeric tars, while other impurities can lead to competing side reactions, consuming starting materials.[6] |
| Suboptimal Reaction Conditions | Optimize Catalyst & Solvent: Traditional methods using refluxing ethanol or acetic acid can be harsh.[10] Consider a milder, modern catalytic system. Rationale: Catalysts activate the carbonyl group, facilitating nucleophilic attack under less forcing conditions, which preserves the integrity of the product.[4] A wide range of catalysts have been successfully employed, including Iodine, CAN, Zn(OTf)₂, and various solid-supported acids.[1][7][8][9] | |
| Insufficient Reaction Time/Temp | Monitor by TLC: Track the disappearance of the limiting reagent. If the reaction is clean but slow, gently increase the temperature or extend the reaction time. Rationale: Condensation reactions are equilibria. Driving the reaction forward may require more energy or time, especially if uncatalyzed. | |
| Multiple Products | Regioisomer Formation | Accept Mixture or Modify Substrates: With unsymmetrical starting materials, a mixture is often unavoidable.[6] Purification by careful chromatography or recrystallization may separate the isomers. Rationale: The electronic and steric properties of substituents on both reactants dictate the site of initial nucleophilic attack. Altering these can sometimes favor one isomer, but this often requires redesigning the starting materials. |
| Oxidative Side Reactions | Run Under Inert Atmosphere: If your diamine is particularly electron-rich and sensitive, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative degradation. Rationale: Atmospheric oxygen can oxidize electron-rich aromatic diamines, leading to complex, often colored, impurities. | |
| Purification Issues | Product Adheres to Silica Gel | Use Deactivated Silica or Alumina: Add 1-2% triethylamine (Et₃N) to your eluent system to neutralize the acidic sites on the silica gel.[12] Rationale: The basic nitrogen atoms of the quinoxaline ring can form strong ionic interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, causing poor elution and streaking. A competing base like Et₃N blocks these sites. |
| Product Insoluble in Eluent | Solid Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone), add a small portion of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.[12] Rationale: This technique ensures the compound is introduced to the column in a narrow, concentrated band without the risk of it precipitating upon contact with a less-polar mobile phase. |
Featured Experimental Protocols
Protocol 1: Classic Hinsberg Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the traditional condensation of o-phenylenediamine and benzil. While robust, it often requires elevated temperatures.
Caption: Experimental workflow for a classic Hinsberg quinoxaline synthesis.
Methodology:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).[10]
-
Once complete, remove the heat source and allow the mixture to cool to room temperature. The product often crystallizes upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to yield 2,3-diphenylquinoxaline as a pale yellow solid. If needed, further purification can be achieved by recrystallization from ethanol.
Protocol 2: Iodine-Catalyzed Synthesis from an α-Hydroxy Ketone
This protocol demonstrates a greener, milder approach, generating the 1,2-dicarbonyl in situ from an α-hydroxy ketone.[9][13]
Methodology:
-
Combine the o-phenylenediamine (1.0 mmol), the α-hydroxy ketone (e.g., benzoin, 1.0 mmol), and iodine (I₂, 0.2-0.25 mmol) in a round-bottom flask.[9][13]
-
Add dimethyl sulfoxide (DMSO) (2-3 mL), which acts as both the solvent and the oxidant.[13]
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. These reactions may take several hours (e.g., 12 h) to reach completion.[9]
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the product. Further purification can be performed by column chromatography or recrystallization as needed.
References
-
Al-Dhfyan, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Taylor, D. K., et al. (n.d.). Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. Synlett. [Link]
-
Dar, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Al-Dhfyan, A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Majumdar, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Ruiz, J. R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]
-
Unspecified Authors. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. [Link]
-
Zare, A., et al. (2014). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry International. [Link]
-
Unspecified Authors. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Taylor & Francis Online. [Link]
-
Unspecified Authors. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink. [Link]
-
Unspecified Authors. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]
-
Unspecified Authors. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Unspecified Authors. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.com. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Main Group Chemistry. [Link]
-
Unspecified Authors. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate. [Link]
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dimethylquinoxaline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 2,3-Dimethylquinoxaline-6-carboxylic acid (DMQC). As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to overcome common purification challenges associated with this compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, let's consider the structural features of this compound that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Relatively small, non-volatile molecule. |
| Molecular Weight | 202.21 g/mol [1] | Suitable for standard laboratory purification techniques. |
| Functional Groups | Carboxylic Acid, Quinoxaline (aromatic heterocycle with two nitrogen atoms) | The carboxylic acid group provides an acidic handle for pH-dependent solubility changes. The quinoxaline moiety is basic and contributes to the molecule's aromaticity and potential for π-π stacking interactions. |
| pKa | Not explicitly found, but expected to have an acidic pKa for the carboxylic acid and a basic pKa for the quinoxaline nitrogens. | Crucial for developing acid-base extraction protocols. The solubility will be highly dependent on the pH of the aqueous solution.[2][3][4][5][6] |
| Solubility | A related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, is soluble in DMSO.[7] | Suggests that polar aprotic solvents might be effective for dissolution. However, specific solubility in common lab solvents needs to be experimentally determined. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is contaminated with a lower molecular weight impurity that lacks a carboxylic acid group. What is it and how do I remove it?
A1: The most probable impurity is the decarboxylated side product, 2,3-dimethylquinoxaline . This impurity arises from the loss of CO₂ from the carboxylic acid group, a reaction that can be promoted by heat, especially in aqueous environments at high temperatures.[8][9]
Causality: The synthesis of this compound typically involves the condensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). The carboxylic acid group on the starting material is susceptible to decarboxylation under the reaction conditions, particularly if the reaction is heated for an extended period.[8]
Troubleshooting Workflow:
Caption: Decision workflow for removing the decarboxylated impurity.
Recommended Protocols:
-
Acid-Base Extraction: This is the most effective method to separate the acidic desired product from the non-acidic decarboxylated impurity.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or 1M sodium carbonate). The this compound will deprotonate to its carboxylate salt and move into the aqueous layer, while the neutral 2,3-dimethylquinoxaline will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurity.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The desired product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
-
-
Recrystallization: If the amount of the decarboxylated impurity is small, recrystallization can be effective. The significant difference in polarity between the two compounds should allow for good separation.
-
Solvent Selection: Experiment with polar solvents where the desired product has good solubility at elevated temperatures and poor solubility at room temperature. Candidates include ethanol, methanol, or a mixed solvent system like ethanol/water. The less polar 2,3-dimethylquinoxaline will likely be more soluble in the mother liquor.
-
Q2: My NMR spectrum shows unreacted starting materials (3,4-diaminobenzoic acid and diacetyl). How can I remove them?
A2: The presence of starting materials indicates an incomplete reaction. Fortunately, their differing chemical properties allow for straightforward removal.
Causality: The condensation reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or suboptimal reaction conditions.
Purification Strategy:
-
Diacetyl Removal: Diacetyl is a volatile liquid. It can often be removed by evaporation under reduced pressure (rotary evaporation) or by washing the crude solid with a non-polar solvent like hexanes in which the desired product is likely insoluble.
-
3,4-Diaminobenzoic Acid Removal: This starting material is amphoteric, having both acidic (carboxylic acid) and basic (amino) groups.
-
Acid-Base Extraction: The same acid-base extraction protocol described in A1 will also effectively remove 3,4-diaminobenzoic acid. It will be extracted into the initial basic aqueous solution along with the desired product. However, upon acidification, the desired product should precipitate more readily. If the diamine co-precipitates, further purification by recrystallization or chromatography will be necessary.
-
Recrystallization: A carefully chosen recrystallization solvent should be able to separate the desired product from the more polar 3,4-diaminobenzoic acid.
-
Q3: I'm struggling to find a good recrystallization solvent. My product either "oils out" or remains soluble even at low temperatures.
A3: Finding the right recrystallization solvent is often an empirical process. "Oiling out" occurs when the solute is too soluble in the hot solvent, and the solution becomes supersaturated before the freezing point of the solvent is reached.
Troubleshooting Recrystallization:
Caption: A systematic approach to selecting a recrystallization solvent.
Step-by-Step Solvent Screening:
-
Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot.
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
-
Aromatic: Toluene
-
-
Mixed Solvent Systems: If a single solvent is not ideal, use a binary system.
-
Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Pairs: Ethanol/Water, Methanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes.
-
III. Purity Assessment: Know Your Product
Successful purification must be verified by analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is a good starting point. The purity is determined by the area percentage of the main peak.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of your main peak (by its mass-to-charge ratio) and can help identify the mass of any impurities, aiding in their structural elucidation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
IV. Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify this compound?
A: Yes, column chromatography can be used, but it may present challenges. The carboxylic acid group can cause the compound to streak on silica gel. To mitigate this, you can:
-
Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent system (e.g., hexanes/ethyl acetate or DCM/methanol). This keeps the carboxylic acid protonated and reduces its interaction with the silica.
-
Use a different stationary phase, such as alumina.
Q: How does pH affect the solubility of my compound in aqueous solutions?
A: The solubility of this compound in water is highly pH-dependent.
-
In acidic solutions (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated and the compound will have its lowest aqueous solubility.
-
In basic solutions (pH > pKa of the carboxylic acid): The carboxylic acid will be deprotonated to the more water-soluble carboxylate salt.
-
The quinoxaline nitrogens are weakly basic and will be protonated at very low pH, which may increase solubility. This dual nature is key to the success of acid-base extractions.[2][3][4][5][6]
Q: What are the typical appearances of the pure product and common impurities?
A: While color can vary, quinoxaline derivatives are often yellow or off-white crystalline solids. The decarboxylated impurity, being less conjugated, might be lighter in color. Unreacted 3,4-diaminobenzoic acid is typically a tan or brown solid.
V. References
-
Baek J. B., et al. Synthesis and chain-end modification of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. Macromolecules, 2006, 39(23): 7959-7966. [Link]
-
Pandit, N. K., & Strykowski, J. M. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 1989, 78(9), 767-770. [Link]
-
Carvajal, T., & Narsimhan, G. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 2019, 20(3), 111. [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
SpringerLink. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
University of Oregon. Common Organic Solvents: Table of Properties. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020, 7(3), 835-876. [Link]
-
El-Gaby, M. S. A., et al. Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 2002, 41B(7), 1480-1485. [Link]
-
Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. Indian Journal of Chemistry - Section B, 1999, 38B(12), 1485-1489. [Link]
-
Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 2001, 20(8), 419-434. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 2021, 18(6), 724-741. [Link]
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 2010, 28(10), 1001-1006. [Link]
-
ResearchGate. Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Toomula, N., et al. Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2011, 2(4). [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethylquinoxaline-6-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,3-Dimethylquinoxaline-6-carboxylic acid (DMQC). Here, we address common challenges and provide validated protocols to achieve high purity, essential for downstream applications. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The most prevalent impurities depend on the synthetic route. The standard synthesis involves the condensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual 3,4-diaminobenzoic acid and diacetyl.
-
Decarboxylated Byproduct: 2,3-Dimethylquinoxaline, formed from the decarboxylation of 3,4-diaminobenzoic acid, is a significant potential impurity, especially if the reaction is conducted at high temperatures[1][2].
-
Positional Isomers: Depending on the purity of the starting diamine, minor amounts of other isomers could be present.
-
Polymeric Materials: Dark, tarry substances can form from side reactions.
Q2: My crude product is a dark, oily solid. What is the best first step?
A2: A dark, oily appearance often indicates the presence of polymeric impurities and residual starting materials. An acid-base extraction is an excellent initial purification step. This process will selectively isolate the acidic product from neutral impurities (like the decarboxylated byproduct) and basic impurities.
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
A3: Low yield after recrystallization is typically due to using an excessive amount of solvent, causing a significant portion of your product to remain in the mother liquor. Other potential causes include premature crystallization during a hot filtration step or selecting a solvent in which your compound is too soluble at room temperature.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value (approximately 125 °C or 398 K) suggests high purity[3]. A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and assess purity. The spectra should be clean, with integrations matching the expected proton and carbon counts.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. For DMQC, expect characteristic peaks for the carboxylic acid O-H and C=O stretches[3].
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product fails to crystallize from solution. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The presence of significant impurities is inhibiting crystallization. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure DMQC. 3. If an oil forms, try redissolving it by heating, adding a minimal amount of a co-solvent to aid dissolution, and then cooling slowly. If this fails, an alternative purification method like column chromatography may be necessary. |
| TLC shows a persistent spot with a higher Rf value than the product. | This is likely the neutral, less polar decarboxylated byproduct, 2,3-dimethylquinoxaline. | An acid-base extraction is highly effective at removing this impurity. Alternatively, silica gel column chromatography can be used. |
| The ¹H NMR spectrum shows uncharacterized aromatic peaks. | This could be due to unreacted 3,4-diaminobenzoic acid or other aromatic impurities. | Purify the sample further using recrystallization or column chromatography. Compare the spectrum to that of your starting materials to identify the contaminant. |
| The product is off-white or yellow after recrystallization. | Colored impurities may be present that co-crystallize with the product. | During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool. |
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for the initial cleanup of the crude product, especially to remove the neutral decarboxylated byproduct.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction of DMQC.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated product, sodium 2,3-dimethylquinoxaline-6-carboxylate, will be in the aqueous (bottom) layer. Neutral impurities will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean beaker or flask.
-
Cool the aqueous layer in an ice bath.
-
Slowly add 3M hydrochloric acid (HCl) while stirring until the solution is acidic (pH ≈ 2), which will cause the purified product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material. A mixed solvent system of ethanol and water is often effective for quinoxaline derivatives[3].
Step-by-Step Procedure:
-
Place the crude or acid-base extracted DMQC in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near boiling.
-
If colored impurities persist, you may add a small amount of activated charcoal and perform a hot gravity filtration.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
If too much water is added and a large amount of precipitate forms, add a small amount of hot ethanol to redissolve it.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For challenging separations or to remove impurities with similar acidity, silica gel column chromatography can be employed.
Workflow Diagram:
Caption: Workflow for Column Chromatography of DMQC.
Step-by-Step Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent.
-
Prepare the Sample: Dissolve the crude DMQC in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). To prevent streaking and improve the resolution of the acidic compound, add 0.5-1% acetic acid to the mobile phase.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Purity Assessment Data
| Parameter | Expected Value for Pure DMQC | Common Impurity Signatures |
| Appearance | White to off-white crystalline solid | Brown or yellow coloration; oily or gummy texture. |
| Melting Point | Sharp, ~125 °C (398 K)[3] | Broad melting range, lower than the literature value. |
| ¹H NMR (CDCl₃, ppm) | Predicted: Aromatic protons between 7.5-8.5 ppm (3H), two distinct methyl singlets around 2.7-2.8 ppm (6H), and a broad carboxylic acid singlet >10 ppm. | Additional aromatic signals from unreacted 3,4-diaminobenzoic acid. Absence of the carboxylic acid proton and a simpler aromatic region may indicate the decarboxylated byproduct. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: Carboxylic acid carbonyl carbon ~165-170 ppm, aromatic carbons ~125-145 ppm, and methyl carbons ~20-25 ppm. | Absence of the carboxyl carbon signal suggests decarboxylation. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700)[3], C=N and C=C stretches (~1600-1450). | A very strong, broad N-H stretch around 3300-3500 cm⁻¹ could indicate residual 3,4-diaminobenzoic acid. |
V. Safety Information
This compound should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation[4].
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.
Always consult the full Safety Data Sheet (SDS) before handling this compound.
VI. References
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A-P).
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme, 54.
-
Accepted Manuscript - RSC Publishing. (n.d.). Retrieved from [Link]
-
DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE-BASED DRUG DESIGN. (n.d.). Hep Journals.
-
Safety Data Sheet - Angene Chemical. (2025, October 31). Retrieved from [Link]
Sources
Technical Support Center: 2,3-Dimethylquinoxaline-6-carboxylic acid Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethylquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific quinoxaline synthesis.
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The core of this synthesis typically involves the condensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione). While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide offers expert insights and practical solutions to common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration in quinoxaline synthesis. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The classic condensation reaction often requires careful control of temperature, solvent, and catalysts.[1] High temperatures, while often necessary, can lead to the degradation of both starting materials and the desired product.[1]
-
Poor Quality of Starting Materials: Impurities in the 3,4-diaminobenzoic acid or diacetyl can lead to unwanted side reactions, consuming your reactants and reducing the overall yield.
-
Side Reactions: The formation of byproducts is a significant cause of low yields. A common side reaction is the decarboxylation of the 3,4-diaminobenzoic acid starting material or the final product, especially at elevated temperatures.[2]
-
Product Degradation: The quinoxaline product itself may not be stable under the reaction conditions, particularly with extended reaction times or in the presence of strong acids.[1]
Q2: I am observing multiple spots on my TLC, indicating the formation of several products. How can I improve the selectivity of the reaction?
The formation of multiple products often points to issues with regioselectivity or the presence of side reactions. When using unsymmetrical diamines like 3,4-diaminobenzoic acid, the two amino groups can exhibit different reactivities, potentially leading to isomeric byproducts.[1]
To enhance selectivity:
-
Catalyst Choice: The selection of an appropriate catalyst can significantly influence the reaction pathway. Various catalysts, from simple acids to metal-based systems, have been employed in quinoxaline synthesis.[3][4][5]
-
Reaction Conditions: Fine-tuning the temperature, solvent, and reaction time can help favor the formation of the desired product over side reactions.
Q3: I am struggling with the purification of the final product. What are the recommended methods for isolating pure this compound?
Purification of quinoxaline carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. Common purification strategies include:
-
Recrystallization: This is often the first method of choice. Selecting an appropriate solvent or solvent system is crucial for obtaining high-purity crystals.
-
Column Chromatography: For more difficult separations, column chromatography using silica gel is a standard technique. A gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve solubility and peak shape) is often effective.
-
Acid-Base Extraction: Exploiting the carboxylic acid functionality, you can perform an acid-base extraction to separate your product from non-acidic impurities.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reaction progress by TLC at each temperature. | The condensation reaction has an activation energy barrier that must be overcome. However, excessive heat can lead to degradation.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, water, DMF). | The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. |
| Ineffective Catalyst | If using a catalyst, ensure it is active and present in the correct concentration. Consider screening different catalysts (e.g., acetic acid, p-toluenesulfonic acid, Lewis acids). | Catalysts, particularly acids, activate the carbonyl groups of diacetyl, making them more susceptible to nucleophilic attack by the diamine.[6] |
| Poor Quality of Reactants | Verify the purity of 3,4-diaminobenzoic acid and diacetyl using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use. | Impurities can interfere with the reaction or lead to the formation of undesired byproducts. |
Problem 2: Significant Byproduct Formation (e.g., Decarboxylation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Reaction Temperature | Reduce the reaction temperature and extend the reaction time if necessary. | Aromatic carboxylic acids are susceptible to decarboxylation at elevated temperatures.[2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to a satisfactory level. | Extended exposure to reaction conditions can promote the formation of degradation products. |
| Strongly Acidic or Basic Conditions | If using a strong acid or base catalyst, consider using a milder alternative or reducing the catalyst loading. | Harsh pH conditions can promote side reactions, including decarboxylation. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Solubility of the Product | During workup, adjust the pH of the aqueous solution to precipitate the product. For chromatography, consider adding a small amount of a polar, acidic solvent (like acetic acid) to the eluent to improve solubility. | The carboxylic acid group's solubility is highly pH-dependent. At its isoelectric point, the compound will have its lowest solubility. |
| Product is an Amorphous Solid or Oil | Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or using a different recrystallization solvent system. If these fail, column chromatography is the next best option. | The physical form of the product can be influenced by impurities and the rate of precipitation. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary to separate closely eluting impurities. | The polarity of the eluent directly affects the retention of compounds on the stationary phase. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol provides a starting point for the synthesis. Further optimization may be required based on your specific laboratory conditions and reactant purity.
Materials:
-
3,4-Diaminobenzoic acid
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
To this solution, add diacetyl (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1), with a few drops of acetic acid.
-
Visualization: UV light (254 nm)
Visualizing the Reaction and Troubleshooting Workflow
Reaction Pathway
The following diagram illustrates the condensation reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522–3527. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 199-204. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
Patel, M. B., & Shaikh, F. M. (2020). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Journal of Chemical Sciences, 132(1), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]
-
S. K. Bera, R. Bhanja, P. Mal. (2022). DDQ in mechanochemical C–N coupling reactions. BEILSTEIN J ORG CHEM. Retrieved from [Link]
-
Z. Benzekri, H. Serrar, s. Boukhris, A. Souizi. (2017). NH3(CH2)6NH3SiF6 catalyzed highly efficient synthesis of benzimidazoles, benzoxazoles, benzothiazoles, quinoxalines and pyrimidin-2-ones/thiones. Full-text available. Retrieved from [Link]
Sources
Frequently Asked Questions (FAQs): General Stability & Handling
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting stability issues related to 2,3-Dimethylquinoxaline-6-carboxylic acid . As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the complexities of handling this compound. The inherent stability of the aromatic quinoxaline core is robust, yet the substituents introduce specific vulnerabilities that can impact experimental outcomes.[1] This guide is designed to be a self-validating system, explaining not just what to do, but why you're doing it.
Q1: What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed container in a dry area at 2-8°C.[2] It is crucial to minimize exposure to moisture and atmospheric oxygen.
Q2: My solid this compound has developed a slight yellow tint over time. Is it degraded?
A slight change in color in the solid state upon prolonged storage, especially if not stored under ideal conditions, can indicate minor surface oxidation or exposure to light. While the bulk of the material may still be suitable for use, it is best to verify its purity chromatographically (e.g., via HPLC) before proceeding with sensitive experiments.
Q3: How stable is the quinoxaline heterocyclic system in general?
The quinoxaline ring system is an aromatic heterocycle, which confers significant chemical stability due to resonance.[1] Many quinoxaline-based polymers and derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 225°C.[3][4] However, this inherent stability can be influenced by substituents and environmental conditions.
Troubleshooting Guide: Investigating Specific Degradation Issues
This section addresses common problems observed during experimental work.
Q4: My solution of the compound changes color (e.g., turns yellow or brown) when left on the benchtop. What is the likely cause?
This is a classic sign of photodegradation . The quinoxaline nucleus, while generally stable, can absorb UV-visible light. This photoexcitation can lead to the generation of reactive oxygen species (ROS) if molecular oxygen is present, which in turn can react with the compound itself or other components in your solution.[5][6]
-
Causality: The π-electron system of the quinoxaline ring absorbs energy from light, promoting it to an excited state. This excited molecule can transfer energy to oxygen, creating highly reactive singlet oxygen, or participate in other radical-mediated reactions.[6]
-
Troubleshooting Steps:
-
Protect from Light: Prepare solutions fresh and immediately store them in amber vials or wrap containers in aluminum foil.
-
Work in Low-Light Conditions: Minimize exposure to direct sunlight and strong overhead laboratory lighting during handling.
-
Degas Solvents: If working in an organic solvent, degassing with nitrogen or argon can reduce the amount of dissolved oxygen available to participate in photo-oxidative processes.
-
Q5: I am running a reaction at elevated temperatures (>100°C) in an aqueous or protic solvent and see a new, less polar impurity by TLC/LC-MS. What degradation is occurring?
The most probable cause is thermal decarboxylation . Aromatic carboxylic acids are known to be susceptible to losing their carboxylic acid group as CO₂ at high temperatures, particularly in high-temperature water.[7] A study demonstrated that 2,3-diarylquinoxaline-6-carboxylic acids can be synthesized in high-temperature water (150–230 °C), but decarboxylation of the starting material was a competing side reaction.[7]
-
Causality: The high temperature provides the activation energy needed to break the C-C bond between the quinoxaline ring and the carboxyl group. The stability of the resulting aryl anion intermediate, stabilized by the aromatic ring, facilitates this process.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature and extend the reaction time.
-
Protect the Carboxylic Acid: If decarboxylation is unavoidable, consider converting the carboxylic acid to a more stable ester (e.g., a methyl or ethyl ester) for the thermal step and then hydrolyzing it back to the acid under milder conditions.
-
Analytical Confirmation: The primary degradation product would be 2,3-dimethylquinoxaline. This can be confirmed by LC-MS, as it will have a molecular weight of 158.20 g/mol , compared to 202.21 g/mol for the parent acid.[8]
-
Q6: I suspect oxidative degradation is occurring in my sample. What are the potential pathways and products?
Oxidation is a key stability concern for quinoxaline derivatives, especially those with N-oxide functionalities.[9] For this compound, two primary sites are susceptible to oxidation:
-
Ring Nitrogens: The lone pairs on the nitrogen atoms can be oxidized to form N-oxides . This is a common metabolic pathway for quinoxaline-based compounds and can be induced by chemical oxidants.[9]
-
Methyl Groups: The benzylic protons on the methyl groups can be susceptible to radical-mediated oxidation, potentially forming hydroxymethyl or even formyl derivatives, though this is generally less favorable than N-oxidation.
-
Causality: Oxidizing agents, such as hydrogen peroxide, or ROS generated by other processes (like photolysis), can attack electron-rich centers like the ring nitrogens.
-
Troubleshooting Steps:
-
Use Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can mitigate radical-mediated oxidation.
-
Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Avoid Strong Oxidants: Be mindful of other reagents in your mixture that could act as oxidants.
-
Logical Flow for Investigating Degradation
The following diagram illustrates a systematic approach to identifying the root cause of instability.
Caption: A workflow for troubleshooting degradation of this compound.
Data Summary Table: Stability Profile
The following table summarizes the expected stability and potential degradation products under various stress conditions, based on the chemistry of the molecule and data from related compounds.
| Stress Condition | Reagent/Parameter | Expected Stability | Primary Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Generally Stable | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Generally Stable | Minimal degradation of the core ring. |
| Oxidation | 3% H₂O₂, RT | Susceptible | N-oxide derivatives. |
| Thermal | >150°C (in water) | Susceptible | 2,3-Dimethylquinoxaline (via decarboxylation). |
| Photolytic | UV/Visible Light | Susceptible | Complex mixture of photo-oxidative products. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[10][11] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and resolution from the main peak.[12]
Objective
To identify the degradation pathways of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic).
Materials
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer (MS)
-
C18 reverse-phase column
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
For each condition, prepare a sample in a separate vial. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in an oven at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place in an oven at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Dilute 1 mL of stock with 1 mL of water. Place in an oven at 80°C.
-
Thermal Degradation (Solid): Place a few milligrams of the solid compound in an open vial in an oven at 80°C.
-
Photostability: Expose the stock solution (in a chemically inert, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method (e.g., using a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid).
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound in each sample relative to the control.
-
Use a PDA detector to check for peak purity of the parent peak.
-
Use MS data to propose structures for any new degradation products observed. The primary expected degradants are 2,3-dimethylquinoxaline (M-44, loss of CO₂) and N-oxide derivatives (M+16).
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. banglajol.info [banglajol.info]
- 14. fishersci.com [fishersci.com]
- 15. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 16. Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CAS 17635-26-6 | 4H21-1-3G | MDL MFCD02575516 | this compound | SynQuest Laboratories [synquestlabs.com]
- 26. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2,3-Dimethylquinoxaline-6-carboxylic Acid
This guide is intended for researchers, scientists, and professionals in drug development who are working with 2,3-Dimethylquinoxaline-6-carboxylic acid. Here, we provide a comprehensive resource for the purification of this compound via recrystallization, including a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions. Our focus is on explaining the scientific principles behind the procedures to empower you to make informed decisions during your experiments.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[1] The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are removed by filtration. For aromatic carboxylic acids like this compound, this method is often highly effective.[2]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical, and based on literature for similar quinoxaline derivatives, ethanol or a mixed solvent system of methanol and water are good starting points.[3][4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute) or Methanol and Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Step-by-Step Procedure:
-
Solvent Selection: Begin by determining the appropriate solvent. Ethanol is a common choice for recrystallizing quinoxaline derivatives.[3] Alternatively, a mixed solvent system like methanol/water can be effective.[4] To test a solvent, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is necessary. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum. The flash point of this compound is 230°C, providing a high-temperature limit for safe drying.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. | Reheat the solution to boil off some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of the pure compound. | |
| Oiling out (formation of a liquid layer instead of solid crystals). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The compound is precipitating out of solution too quickly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Low recovery of the purified compound. | Too much solvent was used, and the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small excess of solvent before filtration and then evaporate it after. | |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Potential impurities can stem from the synthetic route used. Common impurities in quinoxaline synthesis include unreacted starting materials (such as substituted o-phenylenediamines and dicarbonyl compounds), byproducts from side reactions, and residual solvents.[5] In the synthesis of quinoxaline carboxylic acids, decarboxylated quinoxalines can also be a significant byproduct.[6]
Q2: How do I know if my recrystallization was successful?
A2: A successful recrystallization should result in a noticeable improvement in the physical appearance of the compound (e.g., from a discolored powder to well-formed crystals). The most common methods for assessing purity are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range, while an impure compound will melt over a broader and lower temperature range. On a TLC plate, the purified compound should ideally show a single spot.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a mixed solvent system is often very effective. This typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a methanol/water system could be effective.[4]
Q4: My carboxylic acid is streaking on the TLC plate. What can I do?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common problem due to the acidic nature of the compound interacting with the silica. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoxaline. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
ResearchGate. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethylquinoxaline-6-carboxylic Acid by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2,3-Dimethylquinoxaline-6-carboxylic acid. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your purification process and resolve common challenges effectively.
Section 1: Foundational Knowledge & Compound Profile
A successful purification begins with a thorough understanding of the target molecule. The unique structure of this compound—possessing both a heterocyclic aromatic system and an acidic functional group—presents specific challenges and dictates the optimal chromatographic strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
The behavior of your compound on a chromatography column is directly governed by its physical and chemical properties. The carboxylic acid moiety is the most influential feature, making the molecule acidic and highly polar.
Expert Insight: The primary challenge in purifying this compound on standard silica gel arises from the interaction between the acidic carboxylic acid group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to significant peak tailing and, in some cases, irreversible adsorption.[1][2] Understanding these properties is the first step to mitigating these issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | Affects diffusion rates but is less critical for basic column chromatography.[3] |
| Polarity | Moderately Polar | The quinoxaline core is somewhat non-polar, but the carboxylic acid group imparts significant polarity. |
| XLogP3 | 1.5 | This value indicates a relatively balanced lipophilic/hydrophilic character, suggesting solubility in moderately polar organic solvents.[3] |
| Hydrogen Bond Donor | 1 (from -COOH) | Allows strong interaction with the silica stationary phase.[3] |
| Hydrogen Bond Acceptor | 4 (2 quinoxaline N, 2 carboxyl O) | Enhances polarity and interaction with polar stationary phases and solvents.[3] |
| Acidity | Acidic (pKa ~4-5, typical for benzoic acids) | This is the most critical factor. The compound can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, drastically changing its polarity and interaction with silica. |
Section 2: The Definitive Purification Protocol
This section details a robust, self-validating protocol for the purification of this compound using silica gel column chromatography. The key to success is the modification of the mobile phase to control the ionization state of the carboxylic acid.
Experimental Workflow Overview
Caption: Workflow for the purification of this compound.
Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase (eluent) is the most critical step for a successful separation.[4]
-
Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Test Solvent Systems: Spot the crude mixture on several TLC plates. Develop each plate in a different solvent system. Good starting points are:
-
Hexane / Ethyl Acetate (e.g., 1:1, 1:2)
-
Dichloromethane / Methanol (e.g., 98:2, 95:5)
-
-
Add an Acid Modifier: To the most promising solvent system from the previous step, add 0.5-1% acetic acid . For example, if a 1:1 Hexane/Ethyl Acetate system looks promising, prepare a new eluent of Hexane/Ethyl Acetate/Acetic Acid (50:50:0.5).
-
Determine Optimal Rf: Run a final TLC plate with the acid-modified eluent. The ideal system will show your product spot with a Retention Factor (Rf) of 0.25 - 0.35 and good separation from all impurities. The spot should be round and well-defined, not streaked.
Step 2: Column Preparation (Slurry Packing)
Proper column packing is essential to prevent cracking or channeling, which leads to poor separation.[5]
-
Select Column Size: For every 1g of crude material, use approximately 50-100g of silica gel.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your chosen non-polar solvent component (e.g., hexane). Stir until a homogeneous, pourable slurry is formed.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column. Use a gentle stream of air pressure or a pump to help pack the silica bed firmly and evenly.
-
Equilibrate: Once packed, wash the column with 2-3 column volumes of your complete, acid-modified mobile phase until the baseline is stable.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for compounds that have limited solubility in the mobile phase or for achieving the highest resolution.
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a strong solvent (e.g., 5-10 mL of Dichloromethane or Acetone).
-
Add 2-3 times the weight of the crude product in silica gel (e.g., 2-3g) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed silica bed, creating a thin, even layer. Cover with a small layer of sand to prevent disturbance.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin the elution at a steady flow rate (a drip rate of about one drop per second is a good starting point).
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be approximately one-quarter of the column volume.
Step 5: Analysis of Fractions
-
Using TLC, spot every few fractions on a plate.
-
Develop the TLC plate using the same acid-modified eluent.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing only your pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield your purified this compound.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of acidic compounds like this compound.
Q2: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What is happening and how do I fix it?
Cause: This is the classic sign of strong interaction between your acidic compound and the acidic silanol groups on the silica gel surface.[2][6] When the compound is deprotonated (-COO⁻), it forms a strong ionic bond with the silica, causing it to elute slowly and unevenly, resulting in tailing.
Solution: The most effective solution is to suppress the ionization of your compound's carboxylic acid group. This is achieved by adding a small amount (0.5-1%) of a competing acid, like acetic acid or formic acid , to your mobile phase.[6][7] This ensures your compound remains in its less polar, protonated (-COOH) form, which interacts less strongly with the silica gel, leading to sharp, symmetrical peaks.
Caption: Mechanism of peak tailing and its resolution by eluent modification.
Q3: My compound is stuck at the origin on the TLC plate and won't elute from the column (Rf = 0). What should I do?
Cause: Your mobile phase is not polar enough to displace the compound from the stationary phase. The compound is adsorbing too strongly to the silica.
Solution: You need to increase the polarity of your eluent.[1]
-
For Hexane/Ethyl Acetate systems: Increase the proportion of ethyl acetate. For example, move from 9:1 to 4:1 Hexane/EtOAc.
-
For Dichloromethane/Methanol systems: Increase the proportion of methanol. For example, move from 98:2 to 95:5 DCM/MeOH.
-
Crucially, ensure your eluent still contains 0.5-1% acetic acid.
Q4: My compound came off the column immediately with the solvent front. What went wrong?
Cause: Your mobile phase is too polar. The compound has a very high affinity for the mobile phase and is not being retained by the stationary phase, leading to no separation.
Solution: You need to decrease the polarity of your eluent.[1]
-
For Hexane/Ethyl Acetate systems: Increase the proportion of hexane.
-
For Dichloromethane/Methanol systems: Decrease the proportion of methanol.
-
Re-develop your method using TLC to find the appropriate, less polar solvent ratio that gives an Rf of 0.25-0.35.
Q5: I have poor separation between my product and an impurity, even though they looked separate on TLC. Why is this happening?
Cause: This issue can stem from several factors:
-
Column Overloading: Too much sample was loaded for the amount of silica used. This causes the bands to broaden significantly and overlap.[6]
-
Poor Column Packing: The silica bed is not uniform, leading to "channeling," where parts of the solvent and sample move faster than others.
-
Inappropriate Solvent Choice: The solvent system may separate the compounds on TLC but not be optimal for the larger scale of a column.[1]
Solutions:
-
Reduce Sample Load: Use a higher ratio of silica to crude compound (e.g., 100:1).
-
Re-pack the Column: Ensure the silica is packed evenly without any cracks or air bubbles.
-
Re-evaluate Eluent: Test different solvent families on TLC (e.g., try a Toluene/Acetone based system if Hexane/Ethyl Acetate failed) to find one that provides a larger ΔRf between your product and the impurity.
Q6: I suspect my compound is decomposing on the column. How can I check and what are the alternatives?
Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive molecules.
Solution:
-
Stability Test (2D TLC): Spot your crude material in one corner of a square TLC plate. Run the plate in a chosen eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[1]
-
Alternative Stationary Phases: If decomposition is confirmed, switch to a less acidic or neutral stationary phase.
-
Neutral Alumina: A good alternative for compounds unstable on silica. Method development on alumina TLC plates will be required.
-
Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base (like triethylamine) to neutralize the acidic sites, though this is more common for purifying basic compounds.[8]
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Retrieved from [Link]
-
PubMed. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]
-
PubMed. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues.... Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
PubMed. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods...] Retrieved from [Link]
-
Semantic Scholar. (2002). Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]
- Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
PubMed. (2019). [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]
-
ResearchGate. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
ResearchGate. (2012). Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods.... Retrieved from [Link]
-
ResearchGate. (2016). Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles.... Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
ResearchGate. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues.... Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.
Foundational Synthesis Overview
The most direct and widely adopted method for synthesizing the this compound scaffold is the condensation reaction between 3,4-diaminobenzoic acid and biacetyl (2,3-butanedione) .[1] This reaction, while straightforward in principle, is sensitive to catalyst choice and reaction conditions, which can significantly impact yield, purity, and the formation of side products.
Caption: General reaction scheme for the synthesis.
Part 1: Catalyst Selection FAQ
Choosing the right catalyst is critical. This section addresses the most common questions regarding catalyst selection for this specific condensation reaction.
Q1: Is a catalyst always necessary for this synthesis?
Not strictly, but it is highly recommended. The reaction can proceed without a catalyst under forcing conditions, such as hydrothermal synthesis in high-temperature water (150–230 °C).[2] In some cases, the inherent acidity of the 3,4-diaminobenzoic acid starting material can self-catalyze the reaction to a limited extent.[2] However, for efficient, high-yield synthesis at moderate temperatures, a catalyst is essential to accelerate the reaction and minimize side reactions like decarboxylation.[2]
Q2: What are the primary types of catalysts used for quinoxaline synthesis?
Catalysts for this condensation can be broadly grouped into three categories. The choice depends on factors like desired reaction conditions, budget, and environmental considerations.
-
Brønsted Acids: These are proton donors. Simple organic acids like acetic acid are very common.[3] Stronger acids like p-toluenesulfonic acid (p-TsOH) or silica-supported perchloric acid (HClO₄·SiO₂) are also effective.[1][4]
-
Lewis Acids: These are electron-pair acceptors. They activate the dicarbonyl compound towards nucleophilic attack. Examples include copper(II) sulfate (CuSO₄·5H₂O), zinc-proline complexes (Zn[(L)proline]), and gallium(III) triflate.[1][3][4]
-
Heterogeneous/Solid Acids: These are solid materials with acidic properties, offering significant advantages in purification and catalyst recycling.[5] Examples include montmorillonite K-10 clay, zirconia (ZrO₂), and silica-bonded S-sulfonic acid (SBSSA).[3][4]
Q3: How does acid catalysis work in this reaction?
The acid catalyst plays a crucial role in activating the electrophile (biacetyl). It protonates one of the carbonyl oxygens, which significantly increases the electrophilicity of the carbonyl carbon. This makes it much more susceptible to nucleophilic attack by the weakly basic amino group of the 3,4-diaminobenzoic acid, initiating the condensation cascade.
Caption: Proposed mechanism of acid catalysis.
Part 2: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Issue 1: My reaction yield is very low or I'm recovering only starting material.
-
Possible Cause & Solution: Ineffective Catalysis. Your chosen catalyst may be inappropriate for your solvent system or temperature. If using a mild catalyst like acetic acid at room temperature, the reaction may be too slow.
-
Possible Cause & Solution: Impure Starting Materials. 3,4-diaminobenzoic acid can oxidize and darken over time if not stored properly, reducing its reactivity. Biacetyl can polymerize.
-
Action: Use high-purity starting materials.[6] If your diamine is discolored, consider recrystallization. Ensure the biacetyl is fresh.
-
Issue 2: I'm observing a significant side product, and my final product's mass is lower than expected.
-
Possible Cause & Solution: Decarboxylation. The most likely side product is 2,3-dimethylquinoxaline, formed by the loss of CO₂ from either the starting material or the final product.[2] This is particularly problematic at high temperatures and under strongly acidic conditions.
-
Action 1 (Optimize Conditions): Reduce the reaction temperature and time. A more active catalyst that works under milder conditions can help mitigate this.[2]
-
Action 2 (Alternative Route): For critical applications where decarboxylation must be completely avoided, a two-step approach is recommended. First, synthesize the methyl or ethyl ester of the final product by reacting methyl 3,4-diaminobenzoate with biacetyl. The resulting quinoxaline ester is stable. Subsequently, hydrolyze the ester to the desired carboxylic acid under standard basic conditions. This protects the carboxylic acid group during the heat-sensitive condensation step.[2]
-
Caption: A logical workflow for troubleshooting common issues.
Issue 3: My product crashed out, but it's difficult to purify.
-
Possible Cause & Solution: Poor Solubility & Catalyst Residue. Quinoxaline carboxylic acids can have low solubility in many common organic solvents, making column chromatography challenging.[6] If you used a homogeneous catalyst like p-TsOH or CuSO₄, it may co-precipitate or remain in your product.
-
Action (Purification Strategy): Recrystallization is often the most effective method. A highly effective technique for carboxylic acids is acid/base extraction. Dissolve the crude solid product in a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution) to form the soluble carboxylate salt. Filter off any insoluble organic impurities. Then, re-acidify the clear filtrate with a dilute acid (e.g., 1M HCl) until the pH is ~2-3. The pure carboxylic acid product will precipitate out and can be collected by filtration, washed with cold water, and dried.[6]
-
Action (Catalyst Choice): To avoid this issue in the future, use a heterogeneous catalyst. They can be easily removed by simple filtration of the reaction mixture before workup, leading to a much cleaner crude product.[3]
-
Part 3: Data Summary & Protocols
Catalyst System Comparison
The following table summarizes various catalytic systems reported for quinoxaline synthesis. While not all examples are for this compound specifically, they provide excellent starting points for reaction optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantages/Disadvantages | Reference |
| None (Hydrothermal) | Water | 150 - 230 | 5 - 30 min | Fast, green solvent; Requires high pressure/temp, risk of decarboxylation. | [2] |
| Acetic Acid (AcOH) | Ethanol / AcOH | Reflux | 2 - 6 h | Inexpensive, simple; Moderate yields, can require longer times. | [3] |
| CuSO₄·5H₂O | Ethanol / Water | Reflux | 30 - 60 min | High yields, fast; Metal catalyst needs removal during workup. | [1][4] |
| Iodine (I₂) | DMSO | 100 | 1 - 2 h | Metal-free, efficient; DMSO can be difficult to remove. | [7] |
| SBSSA (Solid Acid) | Ethanol | Room Temp | 1 - 3 h | Mild conditions, recyclable catalyst, simple filtration workup. | [3] |
| Microwave (Catalyst-free) | None (Solvent-free) | N/A | 5 - 15 min | Extremely fast, solvent-free; Specialized equipment needed, yields can be moderate. | [8] |
Detailed Experimental Protocols
Protocol 1: Classic Synthesis using Acetic Acid Catalyst
This protocol uses a common and inexpensive Brønsted acid catalyst.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) followed by glacial acetic acid (1 mL). Stir the suspension.
-
Reaction: Add biacetyl (0.95 mL, 11 mmol, 1.1 eq) dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cooling & Isolation: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, slowly add cold water (50 mL) to induce precipitation.
-
Purification: Wash the crude solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. For higher purity, perform an acid/base extraction as described in the troubleshooting section or recrystallize from an ethanol/water mixture.
Protocol 2: Green Synthesis using a Recyclable Solid Acid Catalyst (SBSSA)
This protocol highlights a modern, environmentally conscious approach with simplified workup.[3]
-
Setup: In a 50 mL round-bottom flask, combine 3,4-diaminobenzoic acid (1.52 g, 10 mmol), biacetyl (0.95 mL, 11 mmol, 1.1 eq), and ethanol (20 mL).
-
Catalyst Addition: Add Silica Bonded S-Sulfonic Acid (SBSSA) (0.1 g, ~5 mol% equivalent).
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC. The product will begin to precipitate as it forms.
-
Catalyst Removal: Once the reaction is complete, remove the solid SBSSA catalyst by vacuum filtration. Wash the catalyst with a small amount of ethanol; it can be dried and reused.
-
Product Isolation: Combine the filtrate and washings. Reduce the solvent volume under reduced pressure until the product fully precipitates.
-
Purification: Collect the solid product by filtration. Wash with a minimal amount of cold ethanol and dry under vacuum. The purity is often high enough for many applications, but recrystallization can be performed if needed.
References
-
More, S. R., et al. (2013). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health. Available from: [Link]
-
El-Deen, I. M., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemistry and Application. Available from: [Link]
-
Nikpassand, M., et al. (2010). Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature. ResearchGate. Available from: [Link]
-
Majee, A. & Kundu, D. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Available from: [Link]
-
Ruiz, J. R., et al. (2020). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate. Available from: [Link]
-
Amaya-García, F. & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme. Available from: [Link]
- Lynch, G., et al. (2003). Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Reaction Monitoring of 2,3-Dimethylquinoxaline-6-carboxylic Acid by TLC
Welcome to the technical support center for monitoring the synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful monitoring of your chemical reactions.
Section 1: Troubleshooting Guide
Navigating the nuances of TLC for quinoxaline derivatives can present unique challenges. This section addresses common problems encountered during the reaction monitoring of this compound, providing explanations and actionable solutions.
Common TLC Issues and Solutions
Problem: My spots are streaking or tailing.
-
Cause: This is a frequent issue when working with carboxylic acids like this compound. The polar carboxylic acid group can interact strongly with the polar silica gel stationary phase, leading to poor migration and streaking. Another reason could be that the sample is too concentrated.[1][2]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic solvent to the mobile phase. A few drops of acetic acid or formic acid can help to protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in more defined spots.
-
Dilute Your Sample: If the sample is overloaded, the spots will streak and may run together.[2] Dilute the reaction mixture sample before spotting it on the TLC plate.
-
Problem: My product spot is not moving from the baseline (Rf ≈ 0).
-
Cause: This indicates that the mobile phase is not polar enough to move the highly polar this compound up the plate. The compound is adsorbing too strongly to the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try changing to a 7:3 or even a 1:1 ratio.
-
Change the Solvent System: Consider using more polar solvents like methanol or acetone in your mobile phase mixture.
-
Problem: My starting material and product spots are not well-separated.
-
Cause: The chosen solvent system may not have the optimal polarity to differentiate between the starting materials and the product.
-
Solution:
-
Systematic Solvent Screening: Experiment with different solvent systems of varying polarities. Common systems for quinoxaline derivatives include mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.
-
Two-Dimensional TLC (2D-TLC): If a single solvent system fails to provide adequate separation, a 2D-TLC can be performed. After running the plate in one direction, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[3]
-
Problem: I don't see any spots on the TLC plate.
-
Cause: This can be due to several factors: the compound may not be UV-active, the sample concentration might be too low, or the compound may have evaporated.[1][4][5] It's also possible that the solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve into the solvent reservoir.[1]
-
Solution:
-
Visualization Techniques: Quinoxaline derivatives, being aromatic and conjugated, are typically UV-active.[6] View the plate under a UV lamp at 254 nm.[7] If no spots are visible, use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[8][9] Potassium permanganate (KMnO₄) stain is also effective for visualizing compounds that can be oxidized.[6]
-
Increase Sample Concentration: If the reaction is in its early stages, the product concentration may be too low to detect. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[5]
-
Proper Chamber Setup: Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common TLC issues when monitoring the synthesis of this compound.
Caption: A logical workflow for diagnosing and solving common TLC problems.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound?
The Retention Factor (Rf) is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature). However, due to its polar carboxylic acid group, this compound will generally have a lower Rf value compared to its less polar starting materials. A good target Rf for the product is typically in the range of 0.2 - 0.4 for optimal separation and visualization.
| Compound Type | Example Mobile Phase (Silica Gel) | Expected Rf Range |
| Less Polar Starting Material | 9:1 Hexane:Ethyl Acetate | 0.6 - 0.8 |
| This compound (Product) | 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.2 - 0.4 |
| Highly Polar Byproduct | 1:1 Hexane:Ethyl Acetate | < 0.2 |
Q2: How do I confirm the identity of the product spot on my TLC plate?
The most reliable method is to use a co-spotting technique.[6] On the same TLC plate, apply three spots to the baseline:
-
A sample of your reaction mixture.
-
An authentic, known standard of this compound.
-
A "co-spot" where both your reaction mixture and the known standard are applied at the same point.
If the spot from your reaction mixture has the same Rf value as the known standard and the co-spot appears as a single, merged spot, it provides strong evidence that your product is the desired compound.
Q3: What are the best visualization methods for this compound?
-
UV Light (254 nm): As a highly conjugated aromatic system, this compound should be readily visible under short-wave UV light, appearing as a dark spot on a fluorescent background.[7][8] This is a non-destructive method, allowing for further analysis of the plate.[9]
-
Iodine Chamber: Exposing the developed TLC plate to iodine vapor will cause most organic compounds, especially aromatic ones, to appear as brown spots.[8][9] This method is semi-destructive as the spots will fade over time.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is excellent for visualizing compounds that can be oxidized. The quinoxaline ring system is susceptible to oxidation, and this stain will produce yellow-brown spots on a purple background.[6]
Section 3: Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
This protocol outlines the step-by-step procedure for monitoring the progress of a reaction synthesizing this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)
-
Reaction mixture
-
Starting material standard (if available)
-
UV lamp (254 nm)
-
Iodine chamber or KMnO₄ dip
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes where you will spot your samples.[6]
-
Spot the Plate: Using a capillary tube, apply a small spot of the reaction mixture onto the baseline. If available, spot the starting material in an adjacent lane. For confirmation, a co-spot can also be applied.
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[6] Cover the chamber and allow the solvent to move up the plate via capillary action.
-
Monitor Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6] If necessary, proceed with a chemical staining method like an iodine chamber or a permanganate dip.[6]
-
Analyze: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity while the spot for this compound should appear and intensify.
Caption: Standard step-by-step procedure for a TLC experiment.
References
- pharmashare.in. (2025, June 29). Troubleshooting TLC.
- Benchchem. (n.d.).
- University of California, Los Angeles. (2021, April 1).
- University of Colorado Boulder. (n.d.).
- ChemBAM. (n.d.). TLC troubleshooting.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Chemistry LibreTexts. (2022, August 23).
- MilliporeSigma. (n.d.).
- Chemistry LibreTexts. (2025, August 21). 5.
- Chemistry LibreTexts. (2022, April 7). 2.
- Stains for Developing TLC Pl
- MedChemExpress. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid.
- Bitesize Bio. (2025, June 3).
- Sigma-Aldrich. (n.d.).
- SiliCycle. (n.d.).
- University of Rochester. (n.d.).
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID.
- MDPI. (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs.
- ChemicalBook. (2025, July 16). 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6.
- National Institutes of Health. (2024, October 21).
- Biosynth. (n.d.). 2,3-Dimethyl-quinoxaline-6-carboxylic acid | 17635-26-6 | SAA63526.
- ECHEMI. (n.d.). This compound | 17635-26-6, this compound Formula.
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- Aaronchem. (n.d.). 17635-26-6 | MFCD02575516 | this compound.
- ResearchGate. (2025, August 5).
- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Sources
- 1. pharmashare.in [pharmashare.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Scale-Up of 2,3-Dimethylquinoxaline-6-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dimethylquinoxaline-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols to ensure a successful and scalable process.
Core Synthesis Pathway & Mechanism
The most common and industrially relevant synthesis of this compound involves the condensation of 3,4-diaminobenzoic acid with diacetyl (2,3-butanedione).[1][2][3] This reaction is a classic method for forming the quinoxaline ring system and is valued for its straightforward nature and the accessibility of its starting materials.[2]
Reaction: 3,4-Diaminobenzoic Acid + Diacetyl → this compound + 2 H₂O
The reaction proceeds via a two-step mechanism:
-
Imine Formation: One of the amino groups of the 3,4-diaminobenzoic acid attacks one of the carbonyl carbons of diacetyl, forming a hemiaminal intermediate which then dehydrates to form an imine. This process repeats with the second amino and carbonyl groups.
-
Cyclization & Aromatization: The resulting di-imine intermediate undergoes an intramolecular cyclization, followed by a dehydration/oxidation step to form the stable, aromatic quinoxaline ring.
Caption: Core synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific, practical issues that may arise during the scale-up process.
Category 1: Reaction & Yield Issues
Q1: My reaction yield dropped significantly when moving from a 50g to a 2kg scale. What are the likely causes?
A drop in yield during scale-up is a frequent challenge, often pointing to issues with mass and heat transfer that are less apparent in smaller flasks.[4]
-
Causality:
-
Inefficient Mixing: In large reactors, magnetic stirring is insufficient. Inefficient agitation leads to localized areas of high reactant concentration ("hot spots") or poor reactant contact, which can promote side reactions or leave starting material unreacted.[4]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as vessel size increases.[4] The condensation reaction is exothermic, and an inability to dissipate heat effectively can lead to temperature spikes, causing degradation of the starting materials or the desired product.[4]
-
Decarboxylation: A known side reaction for aromatic carboxylic acids at elevated temperatures is decarboxylation, which would lead to the formation of 2,3-dimethylquinoxaline instead of the desired carboxylic acid product.[5]
-
-
Troubleshooting Steps:
-
Upgrade Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure the reactor contents are homogeneous.
-
Implement Temperature Control: Use a jacketed reactor with a programmable temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.
-
Control Reagent Addition: For batches over 1 kg, consider a semi-batch approach. Dissolve the 3,4-diaminobenzoic acid in the solvent and then add the diacetyl portion-wise or via a syringe pump over 30-60 minutes. This allows for better management of the reaction exotherm.[4]
-
Q2: I'm seeing a significant amount of a dark, tarry substance in my crude product. What is it and how can I prevent it?
This is likely due to polymerization or degradation byproducts.
-
Causality:
-
Oxidation of Diamine: 3,4-Diaminobenzoic acid, like many aromatic diamines, is sensitive to oxidation, especially at elevated temperatures in the presence of air. This can lead to highly colored polymeric impurities.
-
Uncontrolled Exotherm: As mentioned in Q1, localized overheating can cause decomposition of reactants and products into complex, insoluble materials.[4]
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the sensitive diamine starting material.[4]
-
Solvent Choice: While ethanol or acetic acid are common, ensure they are de-gassed before use. Using a slightly larger solvent volume can also help dissipate heat more effectively.
-
Quality Control of Starting Materials: Verify the purity of your 3,4-diaminobenzoic acid. Older or poorly stored material may already contain oxidized impurities that seed polymerization.
-
Category 2: Work-up & Isolation Problems
Q3: After cooling the reaction, my product crashes out as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?
Fine precipitates are a common scale-up issue, leading to long filtration times and high solvent content in the wet cake.
-
Causality:
-
Rapid Crystallization: "Crash cooling" or rapidly adding an anti-solvent causes rapid nucleation, leading to very small particle sizes.
-
pH Shock: If adjusting pH for precipitation, adding the acid or base too quickly can also cause rapid, uncontrolled precipitation.
-
-
Troubleshooting Steps:
-
Controlled Cooling: Implement a slow, linear cooling ramp (e.g., cool from 80°C to 20°C over 2-4 hours). This promotes the growth of larger, more easily filterable crystals.
-
Seeding: Once the solution is saturated upon cooling, add a small amount (0.1-1% by weight) of previously isolated, pure product to encourage controlled crystal growth on these "seeds."
-
Anti-solvent Addition: If using an anti-solvent like water to induce precipitation from an organic solvent, add it slowly to the stirred reaction mixture at a controlled temperature.
-
Category 3: Purification Challenges
Q4: My final product purity is low after recrystallization, and I'm struggling to remove a persistent, colored impurity.
This indicates that the impurity has similar solubility properties to your product or is trapped within the crystal lattice.
-
Causality:
-
Co-precipitation: Impurities with similar structures can co-precipitate with the product. Oxidized diamine byproducts are often the culprit for color.
-
Ineffective Solvent System: The chosen recrystallization solvent may be too good, preventing effective rejection of impurities, or too poor, causing premature product crashing.
-
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in the hot solvent and add a small amount of activated carbon (charcoal). Stir for 15-30 minutes and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed colored impurities.
-
Acid-Base Wash: Utilize the carboxylic acid functionality for purification. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) and wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with dilute acid (e.g., 1M HCl) to precipitate the purified product.[6]
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A good system often involves a solvent in which the product is soluble when hot but sparingly soluble when cold, and the impurity is soluble at all temperatures. Common choices include ethanol/water, acetic acid/water, or toluene.
-
Caption: Troubleshooting workflow for product purification.
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this reaction? A: Both starting materials require careful handling.
-
3,4-Diaminobenzoic Acid: Can cause skin and serious eye irritation.[7][8][9] Handle with appropriate PPE, including gloves and safety glasses. Avoid inhaling dust.[7]
-
Diacetyl (2,3-Butanedione): This is a highly flammable liquid and vapor.[10] It is harmful if swallowed and toxic if inhaled, causing skin and serious eye damage.[10] All handling should be done in a well-ventilated fume hood, away from ignition sources.[10]
Q: Can I monitor the reaction progress? A: Yes, reaction monitoring is crucial for consistency. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. A typical mobile phase for TLC could be Ethyl Acetate/Hexanes (e.g., 70:30) with a small amount of acetic acid. The product is a UV-active spot, and you should monitor the disappearance of the 3,4-diaminobenzoic acid starting material.
Q: What is a typical scalable yield for this process? A: While lab-scale syntheses might report yields upwards of 85-90%, a well-optimized and controlled scaled-up process should realistically target a yield of 75-85%.[4] Yields below 70% on a kilogram scale suggest that one of the issues in the troubleshooting guide needs to be addressed.[4]
Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis
-
Equipment: 20L jacketed glass reactor with overhead stirring, condenser, temperature probe, and nitrogen inlet.
-
Reagents:
-
3,4-Diaminobenzoic acid (1.00 kg, 6.57 mol)
-
Diacetyl (0.63 kg, 7.23 mol, 1.1 eq)
-
Ethanol (10 L)
-
-
Procedure:
-
Charge the reactor with 3,4-diaminobenzoic acid and ethanol.
-
Begin stirring and purge the vessel with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heat the reactor jacket to bring the internal temperature to 75-80°C to dissolve the solids.
-
Once dissolved, add the diacetyl via an addition funnel over a period of 45-60 minutes, monitoring the internal temperature to ensure it does not exceed 85°C.
-
After the addition is complete, hold the reaction mixture at reflux (approx. 80-82°C) for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.
-
Once complete, turn off the heat and allow the mixture to cool slowly. Initiate a programmed cooling ramp to 10°C over 4 hours.
-
The product will precipitate. Hold at 10°C for at least 1 hour.
-
Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the cake with cold ethanol (2 x 1 L).
-
Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Protocol 2: Purification by Acid-Base Recrystallization
-
Equipment: Appropriate sized vessels for dissolution and filtration.
-
Procedure:
-
Suspend the crude, dry this compound (approx. 1 kg) in 10 L of deionized water.
-
While stirring, slowly add 50% aqueous sodium hydroxide until the solid dissolves completely and the pH is >10.
-
Add activated carbon (50 g) and stir for 30 minutes.
-
Filter the mixture through a celite pad to remove the carbon and any insoluble baseline impurities.
-
Transfer the clear filtrate to a clean vessel and, with vigorous stirring, slowly add 6M hydrochloric acid to precipitate the product. Target a final pH of 2-3.
-
Cool the slurry to 10-15°C and stir for 1 hour.
-
Filter the purified product, wash the cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the purified product in a vacuum oven at 60-70°C.
-
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor, TCU | Surface-area-to-volume ratio decreases; requires precise control.[4] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and prevents localized hot spots.[4] |
| Purification | Flash chromatography | Recrystallization, Acid-Base wash | Chromatography is not economical at scale; crystallization is preferred.[4] |
| Typical Yield | 85-95% | 75-85% | A slight decrease is normal; significant drops indicate process flaws.[4] |
| Atmosphere | Often open to air | Inert (Nitrogen/Argon) | Prevents oxidation of sensitive diamine starting material. |
References
- Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. (n.d.). Benchchem. Retrieved January 9, 2026.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
- Material safety data sheet sds/msds - Diacetyl. (n.d.). CDH Fine Chemical. Retrieved January 9, 2026.
- Yadav, D., & Sharma, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- SAFETY DATA SHEET - 3,4-Diaminobenzoic acid. (2010). Fisher Scientific. Retrieved January 9, 2026.
- SAFETY DATA SHEET - 3,4-Diaminobenzoic acid. (2010). Thermo Fisher Scientific. Retrieved January 9, 2026.
- Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). (2025). Cayman Chemical. Retrieved January 9, 2026.
- SAFETY DATA SHEET - 3,4-Diaminobenzoic Acid. (2025). TCI Chemicals. Retrieved January 9, 2026.
- Troubleshooting common issues in quinoxaline synthesis protocols. (n.d.). Benchchem. Retrieved January 9, 2026.
- 2,3-Diphenylquinoxaline-6-carboxylic acid. (n.d.). MedChemExpress. Retrieved January 9, 2026.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2022). Frontiers.
- Synthesis of quinoxaline derivatives using different diketo and diamines. (2018).
- Synthesis and biological evaluation of quinoxaline deriv
- Method for preparing heterocyclic-carboxylic acids. (2003).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2010).
- This compound. (n.d.). ECHEMI. Retrieved January 9, 2026.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 9, 2026.
- Process for the purification of aromatic carboxylic acids. (2004).
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Quinoxaline Synthesis Technical Support: Navigating Viscous Reaction Mixtures
A-73, Block-B, Sector-9, Noida, Uttar Pradesh, 201301, India
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of quinoxalines, with a particular focus on challenges related to viscous reaction mixtures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis reaction has become extremely thick and is difficult to stir. What is causing this?
A1: Increased viscosity in quinoxaline synthesis, a common challenge, can arise from several factors. The formation of high molecular weight intermediates or polymers, product precipitation, or the inherent properties of the reactants and solvents can all contribute to a thick, difficult-to-stir reaction mixture. The classic method for preparing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which can sometimes lead to the formation of insoluble byproducts or a highly concentrated reaction mixture as the product forms.[1][2][3]
Q2: How does high viscosity affect my reaction?
A2: High viscosity can negatively impact your reaction in several ways. Poor mixing can lead to localized "hot spots" and temperature gradients, potentially causing side reactions and decomposition of starting materials or products.[4] Inefficient stirring also hinders effective mass transfer, which can result in an incomplete reaction and consequently, a lower yield of the desired quinoxaline product.[3]
Q3: What are the initial steps I should take to address a viscous reaction mixture?
A3: The first step is to assess the situation without stopping the reaction, if possible. Carefully observe the stirring efficiency. If the magnetic stir bar is struggling or has stopped, it's a clear indication of a problem. Consider switching to mechanical overhead stirring if the reaction scale allows. If the mixture has solidified, gentle heating might help to redissolve some of the material, but be cautious as this could also promote side reactions.
Q4: Can my choice of solvent influence the viscosity of the reaction?
A4: Absolutely. The solvent plays a critical role in maintaining a manageable reaction viscosity.[5] A solvent that effectively dissolves both the starting materials and the product is crucial. For instance, in the synthesis of 2,3-Diketoquinoxaline, solvents like 1,4-dioxane, ethanol, and DMF have demonstrated the ability to produce high yields in shorter reaction times under microwave conditions, which can also help manage viscosity.[5][6] If you are experiencing high viscosity, consider using a solvent with higher solvating power for your specific system.
Q5: Are there alternative, "greener" synthesis methods that might avoid viscosity issues?
A5: Yes, there is a growing interest in developing more environmentally friendly methods for quinoxaline synthesis.[7] Solvent-free reaction conditions, often facilitated by grinding or ball milling, can eliminate solvent-related viscosity problems.[5] Microwave-assisted synthesis is another effective technique that can reduce reaction times and potentially minimize the formation of viscous intermediates.[8][9][10] Continuous flow chemistry offers precise control over reaction parameters, which can also help manage viscosity and improve product consistency.[11][12][13]
Troubleshooting Guide for Viscous Reaction Mixtures
This guide provides a systematic approach to diagnosing and resolving issues related to high viscosity during quinoxaline synthesis.
Problem 1: Inadequate Stirring and Poor Mixing
Symptoms:
-
Magnetic stir bar is slow, struggling, or has stopped.
-
Visible solids are stuck to the walls of the reaction flask.
-
Non-homogenous appearance of the reaction mixture.
Causality: The primary cause is an increase in the bulk viscosity of the reaction medium beyond the capacity of the stirring mechanism. This can be due to product precipitation, formation of polymeric byproducts, or high reactant concentrations.
Solutions:
-
Mechanical Stirring: For reactions at a sufficient scale, switching from magnetic stirring to an overhead mechanical stirrer is the most effective solution. Mechanical stirrers provide significantly more torque to handle viscous liquids.[14][15] Different impeller designs, such as anchor or helical ribbon stirrers, are specifically engineered for high-viscosity mixing.[14][16][17]
-
Solvent Addition: If the reaction allows, carefully add a small amount of a suitable, pre-heated solvent to decrease the concentration and viscosity. Ensure the chosen solvent is compatible with the reaction chemistry.
-
Temperature Adjustment: Gently increasing the reaction temperature can sometimes reduce viscosity by increasing the solubility of the components. However, this must be done cautiously to avoid promoting side reactions or product decomposition.[4]
Problem 2: Product Precipitation Leading to a Slurry
Symptoms:
-
The reaction mixture becomes a thick, un-stirrable slurry or solid mass.
-
A significant amount of solid material is visible.
Causality: The synthesized quinoxaline derivative may have low solubility in the chosen reaction solvent at the reaction temperature, leading to its precipitation as it forms.
Solutions:
-
Solvent Screening: Before scaling up, perform small-scale solubility tests with your target quinoxaline in various solvents. Choose a solvent or a co-solvent system that provides good solubility for both reactants and the product at the desired reaction temperature. A study on the synthesis of quinoxaline derivatives highlighted that solvents like ethanol, methanol, and toluene can be effective.[18]
-
Hot Filtration: In some cases, if the product is soluble at higher temperatures, a hot filtration can be performed at the end of the reaction to separate the product from any insoluble impurities.
-
Modified Work-up: Instead of trying to stir an un-stirrable mixture, it may be more practical to allow the reaction to proceed to completion and then address the solid mass during the work-up. This might involve adding a larger volume of a suitable solvent to dissolve the product for extraction.[19]
Problem 3: Formation of Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes increasingly viscous and sticky over time, often with a noticeable color change.
-
The viscosity does not decrease upon gentle heating.
Causality: Side reactions, particularly polymerization of starting materials or intermediates, can lead to the formation of high-molecular-weight, viscous materials. This can be more prevalent under harsh reaction conditions (e.g., high temperatures, strong acid catalysts).[3]
Solutions:
-
Optimize Reaction Conditions: Re-evaluate your reaction parameters. Lowering the temperature, using a milder catalyst, or reducing the reaction time can often minimize the formation of polymeric side products.
-
Control Reagent Addition: Adding one of the reactants slowly over a period of time can help to control the reaction rate and minimize the concentration of reactive intermediates that might lead to polymerization.
-
Alternative Synthetic Routes: Explore alternative synthetic methods that are known to be cleaner and produce fewer side products. For example, iodine-catalyzed microwave-assisted synthesis has been reported as a rapid and high-yield method for quinoxaline synthesis.[20]
Experimental Protocols
Protocol 1: General Post-Reaction Work-up for Viscous Mixtures
This protocol is suitable for reactions where the product is expected to be soluble in an organic solvent after the reaction is complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a volume sufficient to dissolve the crude product and reduce the viscosity.[19] Gentle warming may be necessary.
-
Quenching: Slowly pour the diluted mixture into a separatory funnel containing water or a mild aqueous quenching agent (e.g., saturated NaHCO₃ solution if the reaction was acidic).[21]
-
Extraction: Add more of the immiscible organic solvent to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure. If an emulsion forms, refer to emulsion handling techniques.
-
Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[21]
Data Presentation
Table 1: Solvent Selection Guide for Quinoxaline Synthesis
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |
| Ethanol | Polar Protic | 78 | A common and relatively "green" solvent choice.[5] |
| Methanol | Polar Protic | 65 | Good for compounds soluble in methanol but less so in water.[19] |
| Toluene | Non-polar | 111 | Suitable for less polar quinoxaline derivatives.[1] |
| Dichloromethane | Polar Aprotic | 40 | Often used for extraction due to its high volatility. |
| Ethyl Acetate | Moderately Polar | 77 | A common solvent for both reaction and extraction.[19] |
| Water | Polar Protic | 100 | An environmentally friendly option for certain syntheses.[5][22] |
| 1,4-Dioxane | Polar Aprotic | 101 | Can be effective for microwave-assisted synthesis.[6] |
| DMF | Polar Aprotic | 153 | High boiling point, good for reactions requiring higher temperatures.[6] |
Visualization
Troubleshooting Workflow for Viscous Reactions
Caption: Troubleshooting flowchart for handling viscous quinoxaline synthesis reactions.
References
- Polyc Machine. (2025, September 9).
- Durham University. (2011). Continuous Flow Synthesis of Diazoketones and Quinoxalines. Africa Commons.
- BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
- MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
- INDCO. (2021, November 16). Principles for High Viscosity Mixing.
- Mixquip. (n.d.). Understanding High Viscosity Mixing.
- Scilit. (2025, July 28). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
- LaRosa, P. (2023, April 1).
- ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis a.
- National Institutes of Health. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.
- ResearchGate. (2025, August 6). (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines.
- ResearchGate. (n.d.). (PDF)
- JOCPR. (n.d.).
- Reddit. (2025, September 26). Handling high viscosity liquids.
- ResearchGate. (n.d.).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- National Institutes of Health. (n.d.).
- De Dietrich. (2015, July 16). Agitation Best Practices for Improved Mixing.
- ResearchGate. (2015, March 15).
- Encyclopedia.pub. (2023, November 23).
- More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012).
- mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- ResearchGate. (n.d.).
- (n.d.).
- BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- University of Rochester. (2026). How To Run A Reaction: The Workup.
- (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- YouTube. (2018, June 29). Handling of viscous liquids - Basics, Techniques and Tricks.
- (2023, September 26). Viscous Liquid Handling in Molecular Biology and Proteomics.
- ResearchGate. (2019, February 1).
- National Institutes of Health. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2021, February 18).
- MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. africacommons.net [africacommons.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles for High Viscosity Mixing | INDCO [indco.com]
- 15. researchgate.net [researchgate.net]
- 16. pybeadmill.com [pybeadmill.com]
- 17. mixquip.com [mixquip.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How To Run A Reaction [chem.rochester.edu]
- 22. soc.chim.it [soc.chim.it]
Validation & Comparative
A Senior Application Scientist's Guide to Quinoxaline Derivatives: A Comparative Analysis of 2,3-Dimethylquinoxaline-6-carboxylic acid
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoxaline nucleus, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, is a quintessential example of such a scaffold.[1][2] Its versatile structure allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6]
The biological profile of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents.[1][7] This guide provides an in-depth comparative analysis focusing on 2,3-Dimethylquinoxaline-6-carboxylic acid , a key building block and bioactive molecule in its own right. We will objectively compare its performance, synthesis, and properties against other structurally significant quinoxaline derivatives. By synthesizing data from authoritative sources and providing field-proven experimental insights, this document aims to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions in their research endeavors.
Profiling the Core Compound: this compound
Chemical Structure and Properties:
This compound (DMQC) features methyl groups at the 2 and 3 positions of the pyrazine ring and a carboxylic acid group at the 6-position of the benzene ring.
-
Molecular Formula: C₁₁H₁₀N₂O₂[8]
-
Molecular Weight: 202.21 g/mol [8]
-
Significance: The methyl groups are relatively small, electron-donating substituents that can influence the electronics and steric profile of the molecule. The carboxylic acid at the 6-position is a key functional handle. It is a hydrogen bond donor and acceptor, can participate in salt formation to improve solubility, and serves as a critical anchor point for amide bond formation, enabling its use as a scaffold for creating larger, more complex molecules.[9]
Synthetic Accessibility:
The classical and most robust method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] For DMQC, this involves the reaction of 3,4-diaminobenzoic acid with biacetyl (2,3-butanedione) . This reaction is typically high-yielding and can be performed under various conditions, from traditional reflux in solvents like ethanol or acetic acid to more modern, green chemistry protocols.[11][12]
Workflow Diagram: General Synthesis of Substituted Quinoxaline-6-carboxylic Acids
The following diagram illustrates the fundamental synthetic pathway. The choice of the 1,2-dicarbonyl compound (R₁-C(O)-C(O)-R₂) dictates the substituents at the 2- and 3-positions of the final product.
Caption: General workflow for synthesizing quinoxaline-6-carboxylic acids.
Comparative Analysis with Alternative Quinoxaline Derivatives
To understand the unique contributions of the dimethyl and carboxylic acid moieties of DMQC, we will compare it against three logically chosen alternatives:
-
2,3-Diphenylquinoxaline-6-carboxylic acid: Replaces small alkyl groups with bulky aromatic groups.
-
Quinoxaline-6-carboxylic acid: Removes the 2,3-substituents to establish a baseline.
-
2,3-Dimethyl-6-nitroquinoxaline: Replaces the carboxylic acid with a strong electron-withdrawing group.
Synthetic Feasibility and Physicochemical Properties
The choice of a scaffold in drug discovery is often dictated by its synthetic accessibility and physicochemical properties, which in turn affect its pharmacokinetic profile.
Table 1: Comparison of Synthesis and Key Physicochemical Properties
| Compound | Key Reactants | Typical Conditions | Relative Cost/Complexity | Predicted LogP | Predicted TPSA | Key Differences & Rationale |
| This compound (DMQC) | 3,4-Diaminobenzoic acid + Biacetyl | Reflux in EtOH/AcOH | Low | 1.5[8] | 63.1 Ų[8] | Baseline compound. Biacetyl is inexpensive and volatile, making purification straightforward. |
| 2,3-Diphenylquinoxaline-6-carboxylic acid | 3,4-Diaminobenzoic acid + Benzil | Reflux in EtOH/AcOH; HTW[13] | Low-Moderate | 4.5 | 63.1 Ų | Benzil is a solid, potentially requiring longer reaction times or higher temperatures. The bulky phenyl groups significantly increase lipophilicity (LogP). |
| Quinoxaline-6-carboxylic acid | 3,4-Diaminobenzoic acid + Glyoxal | Aqueous glyoxal, RT | Low | 1.2 | 63.1 Ų | Glyoxal is highly reactive. The lack of 2,3-substituents makes this the most polar and smallest of the carboxylic acid series. |
| 2,3-Dimethyl-6-nitroquinoxaline | 4-Nitro-o-phenylenediamine + Biacetyl | Reflux in EtOH/AcOH | Low-Moderate | 2.1 | 81.9 Ų | The nitro group is a strong electron-withdrawing group, significantly altering the electronic properties and increasing the polar surface area (TPSA). |
Expert Insights: From a synthetic standpoint, all these derivatives are highly accessible via the same core condensation reaction. The primary consideration for a medicinal chemist is the impact of the substituents on the molecule's properties. The shift from DMQC to its diphenyl analog increases LogP by three units, drastically increasing its lipophilicity. This has profound implications for solubility, cell permeability, and potential off-target hydrophobic interactions. Replacing the carboxylic acid with a nitro group maintains a similar LogP but increases the TPSA, which can affect cell penetration and interactions with biological targets.
Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The true value of a scaffold is realized in its biological activity. Quinoxalines have demonstrated potent activity against a range of targets, particularly cancer cell lines and microbes.[14][15] The substitutions on the ring system are critical for determining potency and selectivity.[1][16]
General SAR Principles for Quinoxalines:
-
Benzene Ring Substituents (Positions 5, 6, 7, 8): The electronic nature of these groups is crucial. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl can influence activity, though their effect is target-dependent. For instance, in some anticancer series, EWGs decrease activity, while electron-donating groups (EDGs) like -OCH₃ increase it.[1] The carboxylic acid group in DMQC provides a point for hydrogen bonding and can be ionized at physiological pH, impacting solubility and target engagement.
-
Pyrazine Ring Substituents (Positions 2, 3): These positions are vital for modulating steric and hydrophobic interactions within a target's binding pocket. The shift from small methyl groups (DMQC) to large phenyl groups (2,3-Diphenylquinoxaline-6-carboxylic acid) can dramatically alter the binding mode and potency.
Table 2: Comparative Biological Activity of Quinoxaline Derivatives (Representative Data)
| Compound/Derivative Series | Target/Assay | IC₅₀ / EC₅₀ (µM) | Source/Reference |
| Quinoxaline-based scaffold (Compound 6k) | HCT-116 (Colon Cancer) | 9.46 ± 0.7 | [17] |
| Quinoxaline-based scaffold (Compound 6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [17] |
| N-substituted 3-oxo-quinoxaline-6-carboxylic acid (Compound 13d) | HeLa (Cervical Cancer) | 0.126 | [18] |
| Quinoxaline-1,4-di-N-oxide ester (Compound TS-12) | Taenia crassiceps (Antitaeniasis) | 0.58 | [19] |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide esters | Entamoeba histolytica (Antiamoebic) | 0.331 - 3.56 | [20] |
Analysis of Biological Data:
The data, while from different specific derivatives, highlights key trends. Highly functionalized quinoxaline-6-carboxylic acids can achieve potent sub-micromolar antiproliferative activity (e.g., Compound 13d).[18] This underscores the value of the carboxylic acid moiety as a platform for further chemical elaboration.
The comparison between DMQC and its diphenyl analog illustrates a classic SAR trade-off. The bulkier phenyl groups may provide more extensive hydrophobic interactions, potentially increasing potency if the target's binding site can accommodate them. However, they also increase lipophilicity, which can lead to poor solubility and non-specific toxicity. The smaller methyl groups of DMQC offer a more conservative starting point with better physicochemical properties, making it an attractive scaffold for initial library synthesis.
The role of the 6-position substituent is also critical. While the carboxylic acid of DMQC provides a versatile chemical handle, replacing it with other groups like the N,N-dioxide functionality can unlock entirely different mechanisms of action, such as inducing oxidative stress in protozoans.[20]
Diagram: Structure-Activity Relationship (SAR) Insights
Caption: Key SAR considerations for the quinoxaline scaffold.
Experimental Protocols: Self-Validating Methodologies
Trustworthiness in scientific reporting requires robust and reproducible protocols. The following methods are presented as self-validating systems, including rationale for key steps.
Protocol 3.1: Synthesis of this compound (DMQC)
Objective: To synthesize DMQC via condensation with a high degree of purity.
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Biacetyl (2,3-butanedione) (1.1 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask, condenser, magnetic stirrer
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
Methodology:
-
Reactant Solubilization: To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (e.g., 1.52 g, 10 mmol). Add 30 mL of ethanol and stir. Gentle warming may be required to fully dissolve the starting material.
-
Rationale: Ensuring complete dissolution of the diamine before adding the dicarbonyl prevents localized high concentrations and potential side reactions. Ethanol is a good choice as it dissolves both reactants and the product has limited solubility upon cooling, aiding precipitation.
-
-
Addition of Dicarbonyl: Add biacetyl (e.g., 0.95 g, 11 mmol) dropwise to the stirred solution at room temperature.
-
Rationale: A slight excess (1.1 eq) of the more volatile biacetyl ensures the complete consumption of the more valuable diamine. Dropwise addition controls any potential exotherm.
-
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 80°C for ethanol) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). The disappearance of the 3,4-diaminobenzoic acid spot indicates reaction completion.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed, preventing premature work-up and ensuring high conversion.
-
-
Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a pale yellow or off-white solid.
Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinoxaline derivative against a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Quinoxaline compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, microplate reader
Methodology:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows the cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to the treatment.
-
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture media (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug concentration) and "untreated control" wells.
-
Self-Validation: The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Metabolically active (living) cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This guide establishes This compound (DMQC) as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and the strategic placement of its functional groups make it an excellent starting point for drug discovery programs.
-
Comparison Summary: When compared to its 2,3-diphenyl analog, DMQC offers a less lipophilic profile, which is often advantageous for developing drug candidates with better solubility and pharmacokinetic properties. The carboxylic acid at the 6-position is a superior synthetic handle compared to less reactive groups like nitro or chloro, providing a direct route for amide library synthesis and exploration of deep SAR.
-
Future Directions: The true potential of DMQC lies in its role as a building block. Future research should focus on creating libraries of amides and esters derived from the 6-carboxylic acid moiety, exploring a wide range of chemical diversity. Coupling these derivatives with high-throughput screening against various targets, such as protein kinases[21] and microbial enzymes, will likely yield novel therapeutic leads. Furthermore, exploring bioisosteric replacements for the carboxylic acid, such as tetrazoles, could provide compounds with similar binding properties but altered metabolic stability.
By understanding the comparative strengths and weaknesses of different substitution patterns, researchers can more effectively design and synthesize the next generation of potent and selective quinoxaline-based therapeutics.
References
-
Saeed, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
TIJER (2023). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. Tattva - International Journal of Educational Research. [Link]
-
Bentham Science (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]
-
Wisdom Library (2024). A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]
-
ResearchGate (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]
-
Taylor & Francis Online (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
-
Haddad, B., et al. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Publications. [Link]
-
ResearchGate (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]
-
PubMed (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]
-
Journal of Cardiovascular Disease Research (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. JCDR. [Link]
-
Royal Society of Chemistry (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Publishing. [Link]
-
Prime Scholars (n.d.). Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
-
NIH (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
mtieat (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]
-
Encyclopedia.pub (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
NIH (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]
-
SAP (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
-
ResearchGate (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
PubMed Central (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. [Link]
-
NIH (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]
-
PubMed Central (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. National Institutes of Health. [Link]
-
Bentham Science Publishers (2024). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science. [Link]
-
MDPI (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. MDPI. [Link]
-
Der Pharma Chemica (n.d.). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica. [Link]
-
PubMed (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]
-
PubMed (n.d.). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tijer.org [tijer.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2,3-Dimethylquinoxaline-6-carboxylic Acid in Medicinal Chemistry
This compound is a key heterocyclic building block in the development of novel therapeutic agents. The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of a carboxylic acid at the 6-position and methyl groups at the 2- and 3-positions provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The carboxylic acid moiety, for instance, serves as a crucial handle for amide bond formation, a common strategy for linking molecular fragments and modulating pharmacokinetic properties.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two most prevalent synthetic strategies, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Methodology 1: One-Pot Condensation of 3,4-Diaminobenzoic Acid and 2,3-Butanedione
This approach represents the most direct and atom-economical route to the target molecule. It relies on the classical condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound.
Reaction Mechanism
The reaction proceeds through a well-established acid-catalyzed condensation-cyclization mechanism. The initial step involves the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on a carbonyl group of 2,3-butanedione (diacetyl). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. The acidic conditions protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
A Comparative Guide to the Biological Activity of 2,3-Dimethylquinoxaline-6-carboxylic Acid and Its Analogs
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The biological versatility of the quinoxaline nucleus stems from its unique electronic properties and the ability to modify its structure at various positions, notably at the C2, C3, and C6/C7 positions, to modulate its interaction with biological targets.[1]
This guide provides a comparative analysis of the biological activity of 2,3-Dimethylquinoxaline-6-carboxylic acid and its analogs. While direct experimental data on this compound is limited in publicly available literature, we can infer its potential activities and compare it to structurally related analogs based on extensive structure-activity relationship (SAR) studies on the broader quinoxaline class. This guide will delve into the nuances of how substitutions on the quinoxaline ring influence anticancer and antimicrobial efficacy, supported by experimental data from published research.
Structure-Activity Relationships (SAR) of Quinoxaline Analogs
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core structure. SAR studies have consistently shown that modifications at the 2, 3, and 6-positions are critical in determining the potency and selectivity of these compounds.[1][2]
Substitutions at C2 and C3:
The groups attached to the C2 and C3 positions of the pyrazine ring play a pivotal role in the molecule's interaction with target proteins. For instance, in the context of anticancer activity, the introduction of aryl or heteroaryl groups at these positions has been a common strategy to enhance potency.[2] Studies on 2,3-disubstituted quinoxalin-6-amine analogs revealed that bisfuranyl substitutions at the 2,3-positions resulted in greater growth inhibition of various cancer cell lines compared to diphenyl substitutions.[2] This suggests that the electronic and steric properties of the C2 and C3 substituents are key determinants of antiproliferative efficacy.
Substitutions at C6:
The C6 position of the benzene ring is another critical site for modification. The presence of a carboxylic acid group, as in our target molecule, or other functional groups like amides, esters, or sulfonamides, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, the conversion of the carboxylic acid at the C6 position into various carboxamide derivatives has been shown to yield compounds with potent antibacterial activity.[6]
The interplay between the substituents at C2, C3, and C6 is crucial. For instance, in a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, the nature of the N-substituent, in combination with the core structure, was found to be critical for their activity as tubulin polymerization inhibitors.[7]
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, this section presents a comparative analysis of different quinoxaline analogs, focusing on their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of quinoxaline derivatives is one of the most extensively studied areas. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Activity of Quinoxaline Analogs (IC50 in µM)
| Compound/Analog | R2, R3 Substituents | R6 Substituent | HeLa (Cervical Cancer) | SMMC-7721 (Liver Cancer) | K562 (Leukemia) | A549 (Lung Cancer) | Reference Compound (Doxorubicin) |
| Hypothesized this compound | Methyl, Methyl | Carboxylic Acid | Data not available | Data not available | Data not available | Data not available | - |
| Analog 1 (Compound 5 from Dong et al., 2018) | Varied | Ester/Amide | 0.126 | 0.071 | 0.164 | - | - |
| Analog 2 (Compound 4i from a 2023 study) | Ethyl, Ethyl | Ester | - | - | - | 3.902 | - |
| Analog 3 (Bisfuranylquinoxalineurea analog 7c from a 2011 study) | Furanyl, Furanyl | Phenylurea | - | - | - | Low µM potency | - |
| Doxorubicin (Reference Drug) | - | - | - | - | - | - | ~0.05-0.5 |
Data is compiled from multiple sources for illustrative comparison.[1][2][8]
The data suggests that modifications at the C6 position, such as esterification or amidation of the carboxylic acid, can lead to potent anticancer agents.[1] The high potency of Analog 1 highlights the importance of the specific substituents in achieving significant antiproliferative activity.[1]
Quinoxaline derivatives have been shown to target various components of cellular signaling pathways crucial for cancer progression. One common mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[8] Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
Antimicrobial Activity
Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][9][10][11] The structural features required for antimicrobial activity can differ from those for anticancer activity, highlighting the scaffold's versatility.
Comparative Antimicrobial Activity of Quinoxaline Analogs (Zone of Inhibition in mm)
| Compound/Analog | R2, R3 Substituents | R6 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference Compound (Ciprofloxacin/Fluconazole) |
| Hypothesized this compound | Methyl, Methyl | Carboxylic Acid | Data not available | Data not available | Data not available | - |
| Analog 4 (Quinoxaline-6-carboxamide derivative) | Methyl, Methoxy | Substituted Carboxamide | ~18-22 | ~16-20 | - | Ciprofloxacin: ~25-30 |
| Analog 5 (Peptide derivative of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid) | Methyl, =O | Peptide Conjugate | Moderate activity | Potent activity | Potent activity | - |
| Analog 6 (2-(p-formylphenoxy)-3-methyl quinoxaline derivative) | Methyl, p-formylphenoxy | - | 15 | 18 | 14 | Ciprofloxacin: 28, Fluconazole: 25 |
Data is compiled from multiple sources for illustrative comparison.[6][9][12]
The results indicate that derivatization of the C6-carboxylic acid into amides or peptide conjugates can significantly enhance antimicrobial potency.[6][12] Notably, some analogs show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial properties of quinoxaline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the quinoxaline analogs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Disc Diffusion Method for Antimicrobial Screening
The disc diffusion method is a widely used qualitative method to assess the antimicrobial activity of chemical substances.[4][10]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
-
Application of Test Compounds:
-
Dissolve the quinoxaline analogs in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper discs (6 mm in diameter) with a defined volume of the compound solution (e.g., 10 µL).
-
Allow the solvent to evaporate completely from the discs.
-
-
Incubation:
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Include a positive control disc (a standard antibiotic like ciprofloxacin or fluconazole) and a negative control disc (impregnated with the solvent only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial potency of the compound.
-
Conclusion and Future Directions
Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its derivatives. This would enable a more precise understanding of its therapeutic potential and provide valuable data for the rational design of next-generation quinoxaline-based drugs. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data. By continuing to explore the chemical space around the quinoxaline nucleus, the scientific community can unlock new and more effective treatments for a range of diseases.
References
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Retrieved from [Link]
-
RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
PubMed. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rspublication.com [rspublication.com]
- 7. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Multi-Technique Spectroscopic Guide for the Definitive Structure Confirmation of 2,3-Dimethylquinoxaline-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, multi-faceted spectroscopic workflow for the unambiguous structure confirmation of 2,3-Dimethylquinoxaline-6-carboxylic acid. Moving beyond a simple checklist of techniques, we explore the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation, essential for regulatory compliance and ensuring downstream experimental success.
Introduction: The Imperative for Unambiguous Identification
This compound is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its derivatives have garnered attention for a wide spectrum of biological activities.[1][2] Given its role as a precursor, absolute certainty of its molecular structure, including isomeric purity, is paramount. An incorrect isomer or the presence of impurities can derail research programs, leading to erroneous biological data and wasted resources.
This guide presents a comprehensive analytical strategy, not just to identify the molecule, but to build a robust, evidence-based case for its structure, comparing expected data with potential alternatives and explaining the "why" behind each analytical step.
The Target Molecule: Structure and Predicted Spectroscopic Signatures
Before delving into experimental data, a foundational understanding of the target structure allows us to predict the key spectroscopic features we expect to observe.
Caption: Structure of this compound.
Predicted Signatures:
-
¹H NMR: Signals for two equivalent methyl groups (singlet), three distinct aromatic protons on the benzene ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for methyl carbons, aromatic carbons (CH and quaternary), and a characteristic downfield signal for the carboxyl carbon.
-
IR Spectroscopy: A very broad O-H stretch for the carboxylic acid, a strong C=O stretch, C=N stretches from the pyrazine ring, and aromatic C-H stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 202.07 g/mol (for C₁₁H₁₀N₂O₂).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR is arguably the most powerful tool for initial structure verification. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration). This technique is exceptionally sensitive to isomerism.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Data Interpretation and Comparative Analysis
The expected ¹H NMR spectrum provides a unique fingerprint for the target molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~13.0 - 13.5 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its presence is a key indicator of the functional group.[3] |
| Aromatic H-5 | ~8.6 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group and adjacent to the pyrazine ring, causing a significant downfield shift. It is split by H-7. |
| Aromatic H-8 | ~8.2 | Doublet (d) | 1H | This proton is split only by H-7. Its chemical shift is influenced by the fused pyrazine ring. |
| Aromatic H-7 | ~8.1 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-5 and H-8, resulting in a dd pattern. |
| Methyl (-CH₃) x 2 | ~2.7 | Singlet | 6H | The two methyl groups at positions 2 and 3 are chemically equivalent, resulting in a single, sharp peak integrating to 6 protons.[4] |
Trustworthiness through Comparison: How do we know this isn't an isomer, such as 2,3-Dimethylquinoxaline-5-carboxylic acid ? In the 5-carboxylic acid isomer, the coupling patterns of the aromatic protons would be distinctly different. We would expect to see an ABC spin system with different coupling constants and chemical shifts, easily distinguishing it from the pattern described above. The ability of NMR to resolve such subtle isomeric differences is a cornerstone of its utility.[5][6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Causality: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton of the molecule. It reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a ¹³C-equipped NMR spectrometer (e.g., operating at 100 MHz for a 400 MHz proton instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Data Interpretation
The carbon spectrum validates the core structure and the presence of all functional groups.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxyl Carbon (-C OOH) | ~167 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |
| Quaternary Carbons (C-2, C-3, C-4a, C-8a, C-6) | ~152-154, ~138-142 | These carbons, lacking attached protons, are identified in a standard ¹³C spectrum. The carbons adjacent to nitrogen (C-2, C-3) are typically the most downfield of the ring carbons.[7] |
| Aromatic CH Carbons (C-5, C-7, C-8) | ~128-132 | Aromatic CH carbons appear in this characteristic region. Specific assignments can be confirmed with 2D NMR techniques like HSQC.[8] |
| Methyl Carbons (-C H₃) | ~20-22 | The sp³ hybridized carbons of the methyl groups are shielded and appear upfield. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds act as diagnostic markers. For this molecule, it provides definitive evidence for the carboxylic acid and the aromatic quinoxaline system.
Experimental Protocol
-
Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation
The IR spectrum should display several characteristic bands that confirm the major structural components.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3300 - 2500 (very broad) | O-H stretch (carboxylic acid dimer) | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid and is one of the most diagnostic features in an IR spectrum.[9][10][11] |
| ~3050 | Aromatic C-H stretch | Confirms the presence of the aromatic ring system.[12] |
| ~2950 | Aliphatic C-H stretch | Corresponds to the methyl groups. |
| ~1700 (strong, sharp) | C=O stretch (carboxylic acid) | This strong absorption confirms the carbonyl of the carboxylic acid. Its position indicates conjugation with the aromatic ring.[13] |
| ~1620, ~1580 | C=N and C=C stretches | These absorptions are characteristic of the quinoxaline ring system.[12][14] |
| ~1300 | C-O stretch | Associated with the carboxylic acid group.[9] |
Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) offers corroborating structural evidence by revealing stable fragments of the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Data Interpretation
| Analysis | Expected m/z | Interpretation |
| Full Scan (Positive Ion) | 203.0815 | Corresponds to the [M+H]⁺ ion for the molecular formula C₁₁H₁₁N₂O₂⁺. This provides confirmation of the elemental composition. |
| Full Scan (Negative Ion) | 201.0670 | Corresponds to the [M-H]⁻ ion for the molecular formula C₁₁H₉N₂O₂⁻. Carboxylic acids often ionize well in negative mode. |
| Fragmentation of [M+H]⁺ | 185.0709 | Loss of H₂O (18.01 Da). A common fragmentation pathway for carboxylic acids.[15] |
| 157.0760 | Loss of H₂O and CO (46.00 Da total). Subsequent loss of carbon monoxide from the acylium ion. | |
| Fragmentation of [M-H]⁻ | 157.0760 | Loss of CO₂ (44.00 Da). Decarboxylation is a characteristic fragmentation for deprotonated carboxylic acids.[16] |
The fragmentation pattern, particularly the loss of water and carbon dioxide, strongly supports the presence of a carboxylic acid functional group, complementing the evidence from IR and NMR.[17][18]
Workflow for Definitive Structure Confirmation
A logical, step-by-step approach ensures all evidence is collected and cross-validated, leading to an irrefutable structural assignment.
Caption: A self-validating workflow for structure confirmation.
Conclusion
The definitive structural confirmation of this compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. ¹H and ¹³C NMR establish the precise connectivity and isomeric identity. Infrared spectroscopy provides rapid and unequivocal confirmation of the critical carboxylic acid functional group. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating evidence through predictable fragmentation patterns. This integrated approach provides the highest level of scientific integrity and confidence, ensuring the quality and reliability of foundational molecules used in research and development.
References
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1023-1028. Retrieved from [Link]
-
Brezová, V., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 11928-11948. Retrieved from [Link]
-
Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Filarowski, A., et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(6), 491-497. Retrieved from [Link]
-
Sathiyendiran, V., et al. (2012). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. ResearchGate. Retrieved from [Link]
-
IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.). ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Infrared spectra and structure of molecular complexes of aromatic acids. (2021). ResearchGate. Retrieved from [Link]
-
Brezová, V., et al. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. PubMed. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2016). TSI Journals. Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2008). UNCW Institutional Repository. Retrieved from [Link]
-
(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... (n.d.). ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
-
Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2009). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). Semantic Scholar. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
-
PubChem. (n.d.). Quinoxaline-6-carboxylic acid. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Fassihi, A., et al. (2021). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR [m.chemicalbook.com]
- 5. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. scialert.net [scialert.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structural Validation of 2,3-Dimethylquinoxaline-6-carboxylic acid
Introduction
In the landscape of drug discovery and materials science, quinoxaline derivatives are a cornerstone, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The compound 2,3-Dimethylquinoxaline-6-carboxylic acid (C₁₁H₁₀N₂O₂, Mol. Wt: 202.21 g/mol ) represents a key pharmacophore within this class.[4][5] Its precise molecular structure—the specific arrangement of its two methyl groups and the carboxylic acid on the quinoxaline core—is paramount. This arrangement dictates its physicochemical properties, biological target interactions, and ultimately, its efficacy and safety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Causality: NMR spectroscopy is the gold standard for molecular structure elucidation because it provides a detailed map of the carbon and hydrogen skeleton. It uniquely reveals the chemical environment and connectivity of atoms, allowing for the definitive placement of substituents on the quinoxaline ring. For a molecule with multiple aromatic protons and distinct methyl groups like our target compound, NMR is indispensable for distinguishing it from potential isomers.
Expected Spectral Features for this compound
¹H NMR Spectrum: The proton NMR spectrum provides a quantitative count and qualitative description of every unique hydrogen atom.
-
Carboxylic Acid Proton (-COOH): A characteristically broad singlet is expected far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding.[6][7] Its broadness can sometimes make it difficult to see, and its position is dependent on concentration and solvent.
-
Aromatic Protons: The trisubstituted benzene portion of the quinoxaline ring gives rise to three distinct signals in the aromatic region (typically 6.5-8.0 ppm).[8] Based on the structure, we anticipate:
-
One proton adjacent to the carboxylic acid, appearing as a doublet.
-
One proton between the two nitrogen-containing rings, appearing as a doublet of doublets.
-
One proton adjacent to the fused pyrazine ring, appearing as a doublet.
-
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to three protons, are expected. Their position in the benzylic region (2.3-3.0 ppm) confirms their attachment to the aromatic quinoxaline system.[9]
¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Carboxyl Carbon (-C=O): A single, often weak, signal in the 165-185 ppm region.[6][7]
-
Aromatic & Quinoxaline Carbons: The core ring system contains ten carbon atoms. Due to the asymmetric substitution, all ten should be unique, resulting in ten distinct signals in the 110-150 ppm range.[8][9]
-
Methyl Carbons (-CH₃): Two signals in the upfield, aliphatic region (typically below 30 ppm).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity effectively solubilizes the compound and its ability to hydrogen-bond with the carboxylic acid proton prevents rapid chemical exchange, allowing for the observation of the -COOH proton as a broad but distinct peak.
-
Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm). Integrate the ¹H signals to confirm proton ratios.
Self-Validation System
The ¹H and ¹³C NMR data are self-validating. The number of signals in the ¹³C spectrum must match the number of unique carbons in the proposed structure. The integration values and splitting patterns in the ¹H spectrum must be fully consistent with the proton count and their neighboring environments. Any discrepancy indicates either the presence of an impurity or an incorrect structural assignment.
Mass Spectrometry (MS): Unambiguous Molecular Formula and Fragmentation
Causality: Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. While NMR maps the atomic skeleton, high-resolution mass spectrometry (HRMS) provides the exact molecular formula, acting as an orthogonal validation that eliminates any doubt about the compound's identity. Tandem MS (MS/MS) further supports the structure by revealing fragmentation patterns consistent with the proposed atomic arrangement.
Expected Spectral Features
-
High-Resolution Mass Spectrum (HRMS): Using a technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺. For C₁₁H₁₀N₂O₂, the expected exact mass is 203.0815, which HRMS can measure with ppm-level accuracy, confirming the molecular formula.[4]
-
Tandem MS (MS/MS) Fragmentation: By isolating the [M+H]⁺ ion (m/z 203.1) and subjecting it to collision-induced dissociation (CID), a predictable fragmentation pattern emerges. Key expected losses include:
-
Loss of water (-18 Da): A fragment at m/z ~185, common for carboxylic acids.
-
Loss of a carboxyl radical (-45 Da): A fragment at m/z ~158, representing the stable quinoxaline core.
-
Sequential loss of CO (-28 Da) after water loss: A fragment at m/z ~157. The stability of the quinoxaline ring means that these initial losses from the carboxylic acid group will be the most prominent features.[10]
-
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Liquid Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure and to separate it from any potential non-isomeric impurities before it enters the mass spectrometer.[11] Formic acid is added to promote protonation for ESI positive mode.
-
Mass Spectrometry (MS):
-
Analyze the LC eluent using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a separate MS/MS experiment by isolating the ion at m/z ~203.1 and fragmenting it to obtain the product ion spectrum.
-
Self-Validation System
The combination of LC retention time, accurate mass measurement, and a logical fragmentation pattern provides a robust, self-validating dataset. The molecular formula derived from HRMS must match the structure determined by NMR. The fragments observed in the MS/MS spectrum must be explainable by the cleavage of the weakest bonds in the parent structure, primarily around the carboxylic acid group.
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
Causality: IR spectroscopy is a rapid and non-destructive technique that serves as an excellent first-pass analysis or a final quality control check. Its strength lies in the definitive identification of functional groups. For this compound, IR can quickly confirm the simultaneous presence of the carboxylic acid and the aromatic system, which are the key chemical features of the molecule.
Expected Spectral Features
The IR spectrum is a fingerprint of the molecule's vibrating bonds.[12]
-
O-H Stretch (Carboxylic Acid): An unmistakable, very broad, and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[7][13] This broadness is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[13]
-
C-H Stretches: Sharp peaks for aromatic C-H stretches will appear just to the left of 3000 cm⁻¹ (~3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl groups will appear just to the right (~3000-2850 cm⁻¹).[9][14]
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1760-1690 cm⁻¹.[13] Conjugation with the quinoxaline ring system will likely shift this peak towards the lower end of the range (~1710 cm⁻¹).[7]
-
C=C & C=N Ring Stretches: Multiple sharp bands of varying intensity in the 1600-1400 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.[9][14]
-
C-O Stretch & O-H Bend: A strong C-O stretch is expected between 1320-1210 cm⁻¹, and an O-H bend can be found around 950-910 cm⁻¹.[13]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.
Self-Validation System
The diagnostic power of IR comes from the simultaneous presence of all expected peaks. The observation of a very broad O-H stretch and a strong C=O stretch is definitive proof of a carboxylic acid. The presence of aromatic C-H and C=C stretches confirms the aromatic core. The absence of any of these key bands would immediately invalidate the proposed structure.
Comparative Analysis and Final Recommendation
No single technique provides all the necessary information for unequivocal structural validation. A multi-technique approach is required, with each method providing a complementary and orthogonal piece of the structural puzzle.
| Parameter | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (HRMS) | Infrared (IR) Spectroscopy |
| Primary Information | Complete atomic connectivity, stereochemistry, isomer differentiation. | Exact molecular formula, molecular weight, fragmentation patterns. | Presence/absence of key functional groups. |
| Sample Amount | Moderate (5-10 mg) | Very Low (µg to ng) | Low (1-2 mg) |
| Experiment Time | Moderate (15 min - 2 hrs) | Fast (< 5 min per sample) | Very Fast (< 2 min per sample) |
| Data Complexity | High (Requires expert interpretation) | Moderate (Interpretation of fragments can be complex) | Low (Pattern recognition) |
| Strengths | Unambiguously determines the substitution pattern and distinguishes between isomers. | Confirms elemental composition with extremely high confidence. | Rapid, non-destructive, and excellent for identifying functional groups. |
| Limitations | Less sensitive than MS; requires pure sample for clear spectra. | Does not provide information on connectivity; cannot distinguish isomers without MS/MS. | Provides no information on the placement of functional groups or connectivity. |
For the complete and trustworthy validation of This compound , the following workflow is strongly recommended:
-
Initial Confirmation with IR Spectroscopy: Use ATR-FTIR as a rapid initial check to confirm the presence of the carboxylic acid and aromatic ring functionalities.
-
Definitive Structural Elucidation with NMR: Employ both ¹H and ¹³C NMR to establish the precise connectivity of the molecule, confirming the 2,3-dimethyl and 6-carboxylic acid substitution pattern.
-
Absolute Formula Confirmation with HRMS: Use LC-HRMS to obtain an accurate mass measurement, thereby confirming the elemental formula (C₁₁H₁₀N₂O₂) and ensuring the compound is free of impurities.
By integrating the data from these three powerful and complementary techniques, researchers can achieve an unequivocal and robust validation of the molecular structure, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
NMR Spectroscopy of Aromatic Compounds . JoVE. Available at: [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e) . ResearchGate. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds . OpenStax. Available at: [Link]
-
Aromatics - Organic Chemistry . University of Colorado Boulder. Available at: [Link]
-
Spectroscopy of Carboxylic Acids . Oregon State University. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]
-
15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]
-
IR: carboxylic acids . University of Calgary. Available at: [Link]
-
21.3: Spectroscopy of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]
-
Joly, N., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives . Rapid Communications in Mass Spectrometry, 22(6), 819-33. Available at: [Link]
- Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid. Google Patents.
-
Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES . Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kádas, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems . Journal of Mass Spectrometry. Available at: [Link]
-
Overall structure‐activity relationship analysis of the quinoxaline derivatives . ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor . European Journal of Medicinal Chemistry. Available at: [Link]
-
Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study . ResearchGate. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications . Preprints.org. Available at: [Link]
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water . Synthesis. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents . National Institutes of Health. Available at: [Link]
- Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Quinoxaline-6-carboxylic acid . PubChem. Available at: [Link]
-
2,3-Diphenylquinoxaline-6-carboxylic acid . PubChem. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors . National Institutes of Health. Available at: [Link]
-
Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction . Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. Available at: [Link]
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] . PubMed. Available at: [Link]
-
[Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] . PubMed. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY . Doc Brown's Chemistry. Available at: [Link]
-
Mass Spec 3e Carboxylic Acids . YouTube. Available at: [Link]
-
Infrared spectra and structure of molecular complexes of aromatic acids . ResearchGate. Available at: [Link]
-
2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester . PubChem. Available at: [Link]
-
[Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] . PubMed. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids . YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. echemi.com [echemi.com]
- 5. 17635-26-6 | MFCD02575516 | this compound [aaronchem.com]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to 2,3-Disubstituted Quinoxaline-6-Carboxylic Acids: Methyl vs. Phenyl Scaffolds
Prepared by: A Senior Application Scientist
Introduction
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2][3] Derivatives of this heterocyclic system have been extensively investigated and developed as therapeutic agents with applications spanning anticancer, antibacterial, anti-inflammatory, and antiviral domains.[4] The biological profile of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents.
This guide provides an in-depth, objective comparison of two closely related analogs: 2,3-Dimethylquinoxaline-6-carboxylic acid and 2,3-diphenylquinoxaline-6-carboxylic acid . The core structural distinction lies at the 2 and 3 positions—the substitution of small, aliphatic methyl groups versus bulky, aromatic phenyl groups. We will dissect how this fundamental difference impacts their physicochemical properties, synthetic accessibility, and, most critically, their biological activities and structure-activity relationships (SAR). This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and optimize the appropriate scaffold for their specific therapeutic targets.
I. Physicochemical Properties: A Tale of Two Substituents
The transition from methyl to phenyl groups induces significant changes in the molecule's physical and chemical characteristics. These properties, summarized below, are critical determinants of a compound's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability.
| Property | This compound | 2,3-Diphenylquinoxaline-6-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₁₁H₁₀N₂O₂[5] | C₂₁H₁₄N₂O₂[6][7] | Addition of two C₆H₅ rings in place of two CH₃ groups. |
| Molecular Weight | 202.21 g/mol [8] | 326.35 g/mol [6][7] | The phenyl groups add substantial mass to the molecule. |
| Appearance | Data not consistently available | Light green solid[7][9] | Crystalline form and purity can affect appearance. |
| Topological Polar Surface Area (TPSA) | 63.1 Ų[8] | 63.1 Ų[6] | TPSA is dominated by the carboxylic acid and quinoxaline nitrogens, which are common to both molecules. |
| XLogP3 (Lipophilicity) | 1.5[8] | 4.1[6] | The two phenyl rings significantly increase the molecule's nonpolar surface area, making it more lipophilic (less water-soluble). |
| Hydrogen Bond Donor Count | 1[8] | 1[6] | Both molecules have one donor (the carboxylic acid -OH). |
| Hydrogen Bond Acceptor Count | 4[8] | 4[6] | Both have four acceptors (two quinoxaline nitrogens, two carboxylic acid oxygens). |
Expert Insight: While both molecules share the same polar surface area, the dramatic increase in lipophilicity (XLogP3) for the diphenyl derivative is a critical differentiator. This suggests that 2,3-diphenylquinoxaline-6-carboxylic acid will have lower aqueous solubility but potentially higher cell membrane permeability compared to its dimethyl counterpart. This trade-off is a classic consideration in drug design, balancing the need for a drug to dissolve in physiological fluids against its ability to cross biological membranes to reach its target.
II. Synthesis: A Common Pathway with Distinct Precursors
The most direct and widely used method for synthesizing these quinoxaline scaffolds is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For the 6-carboxylic acid derivatives, the common starting material is 3,4-diaminobenzoic acid. The choice of the dicarbonyl reagent dictates whether the final product is substituted with methyl or phenyl groups.
Synthesis of this compound
This synthesis utilizes 2,3-butanedione (also known as diacetyl) as the dicarbonyl precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Dissolve 3,4-diaminobenzoic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of 2,3-butanedione to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry under a vacuum to yield the target compound.
Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid
This synthesis employs benzil as the 1,2-dicarbonyl precursor, a compound featuring two phenyl groups.
Caption: Synthetic pathway for 2,3-Diphenylquinoxaline-6-carboxylic acid.
Experimental Protocol:
-
Combine equivalent amounts of 3,4-diaminobenzoic acid and benzil in a reaction vessel.[11]
-
Add glacial acetic acid to serve as both the solvent and an acid catalyst.[11]
-
Stir the mixture at a moderately elevated temperature (e.g., 50°C) for 4-8 hours.[11]
-
Upon completion, the product often precipitates from the solution.
-
Filter the solid, purify by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain the final product.[11]
Causality Behind Experimental Choices: The use of a mild acid catalyst (like acetic acid) is crucial as it protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine. The subsequent dehydration and cyclization steps are also facilitated by the acidic medium. Recent advancements have explored greener synthetic routes using high-temperature water (HTW), which avoids volatile organic solvents and strong acids.[12]
III. Biological Activity and Structure-Activity Relationship (SAR)
The biological potential of these two molecules diverges significantly, a direct consequence of their differing substituents. The SAR of quinoxalines is complex, but a general principle is that substitutions at the C2, C3, and C6/C7 positions are critical for modulating activity.[13][14][15]
Caption: Key sites for SAR modulation on the quinoxaline scaffold.
This compound
Specific biological data for this exact molecule is not extensively reported in the peer-reviewed literature. However, studies on related 6,7-dimethylquinoxaline derivatives have shown potential for antimicrobial activity.[16][17][18] The smaller methyl groups result in a less sterically hindered molecule, which could be advantageous for fitting into smaller binding pockets of certain enzymes or receptors. Its higher polarity compared to the diphenyl analog may also favor it for targets where high lipophilicity is detrimental.
2,3-Diphenylquinoxaline-6-carboxylic acid
This scaffold has garnered more attention, particularly in oncology.
-
Antineoplastic Potential: It has been identified as a potential antineoplastic (anticancer) agent.[7][19]
-
Tubulin Inhibition: A study on 2,3-diphenylquinoxaline derivatives found that they can act as tubulin polymerization inhibitors, a well-established anticancer mechanism. The study highlighted that electron-withdrawing groups (like the -COOH at C6) are favorable for activity.[20] The bulky phenyl groups are thought to engage in hydrophobic and π-stacking interactions within the colchicine binding site of tubulin.
-
α-Glucosidase Inhibition: Carbohydrazide hybrids derived from 2,3-diphenylquinoxaline-6-carboxylic acid have shown potent α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes.[11]
| Feature | This compound | 2,3-Diphenylquinoxaline-6-carboxylic acid |
| Primary Reported Activity | Antimicrobial (inferred from related structures)[17][18] | Anticancer, α-Glucosidase Inhibition[11][20] |
| Mechanism of Action | Not well-defined | Tubulin Polymerization Inhibition[20] |
| Key SAR Feature | Small, non-bulky, electron-donating methyl groups. | Large, aromatic, sterically demanding phenyl groups allowing for π-π interactions. |
| Therapeutic Potential | Potentially in anti-infectives where a smaller scaffold is preferred. | Oncology, anti-diabetic agents. |
Trustworthiness through SAR: The superior anticancer activity of the 2,3-diphenyl analogs over other derivatives in some studies provides a strong rationale for exploring aromatic and heteroaromatic substitutions at these positions.[14] The phenyl rings offer opportunities for crucial π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in a target's binding site, an interaction unavailable to the methyl groups. This structural difference is the most probable cause for their divergent biological profiles.
IV. Standardized Protocol: MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The MTT assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[15]
Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. 2,3-DIPHENYL-QUINOXALINE-6-CARBOXYLIC ACID | 32387-96-5 [chemicalbook.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. | Semantic Scholar [semanticscholar.org]
- 19. scbt.com [scbt.com]
- 20. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Substituted Quinoxaline-6-Carboxylic Acids in Biological Assays
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
In the landscape of heterocyclic compounds, the quinoxaline scaffold stands out as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This is attributed to its bicyclic structure, composed of a benzene ring fused to a pyrazine ring, which serves as a versatile template for designing novel therapeutic agents.[1][2] Modifications to the quinoxaline core have yielded compounds with significant antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of substituted quinoxaline-6-carboxylic acids, focusing on their performance in anticancer and antibacterial assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for key biological evaluation methods.
The Quinoxaline-6-Carboxylic Acid Scaffold: A Versatile Core
The quinoxaline-6-carboxylic acid moiety serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. The carboxylic acid group at the 6-position provides a handle for further chemical modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This guide will focus on two prominent classes of derivatives: N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acids, which have shown promise as anticancer agents, and quinoxaline-6-carboxamides, which have demonstrated significant antibacterial potential.
Anticancer Activity: Targeting Tubulin Polymerization
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[5] The primary mechanism of action for the most potent of these compounds was identified as the inhibition of tubulin polymerization.[5]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of these derivatives was found to be highly dependent on the nature of the substituent on the nitrogen atom of the pyrazinone ring. The general structure of the evaluated compounds is shown below:
General Structure of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives
The key SAR findings from the study are summarized as follows:
-
Alkyl vs. Aryl Substituents: Compounds with aryl substituents on the nitrogen atom generally exhibited greater potency than those with alkyl substituents.
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring played a critical role.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as methoxy (OCH₃), on the phenyl ring tended to enhance antiproliferative activity.[6]
Comparative Performance in Anticancer Assays
The antiproliferative activity of the synthesized compounds was assessed using the MTT assay against three human cancer cell lines: HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). The results for a selection of the most active compounds are presented in the table below.
| Compound ID | R Group | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | K562 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 13d | 3,4,5-trimethoxyphenyl | 0.126 | 0.071 | 0.164 | 3.97 |
| 13c | 4-methoxyphenyl | 0.25 | 0.18 | 0.32 | 5.12 |
| 13b | 3,4-dimethoxyphenyl | 0.31 | 0.22 | 0.45 | 6.89 |
| Doxorubicin | (Reference Drug) | 0.45 | 0.32 | 0.58 | - |
Data extracted from Dong, H., et al. (2018).[5]
As evidenced by the data, compound 13d , bearing a 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent antiproliferative activity across all three cell lines, with IC₅₀ values significantly lower than the reference drug, doxorubicin.[5] Furthermore, this compound was a potent inhibitor of tubulin polymerization, suggesting this as its primary mechanism of anticancer action.[5]
Mechanistic Pathway: Disruption of Microtubule Dynamics
Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7] The dynamic process of microtubule polymerization and depolymerization is vital for cell division.[7] Compounds that interfere with this process can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[6][8] The N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, particularly compound 13d , exert their anticancer effect by binding to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization.[5]
Mechanism of action for anticancer quinoxaline-6-carboxylic acid derivatives.
Antibacterial Activity: A New Class of Carboxamides
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, quinoxaline-6-carboxamide derivatives have emerged as a promising class of compounds. A series of these derivatives were synthesized and screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[3]
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of the quinoxaline-6-carboxamide derivatives was found to be influenced by the nature of the amide substituent.
General Structure of Quinoxaline-6-carboxamide derivatives
Key SAR observations include:
-
Aromatic Amine Substituents: Derivatives synthesized from various aromatic amines displayed a range of antibacterial activities.
-
Halogen and Other Substituents: The presence of specific substituents on the aromatic ring of the amine, such as halogens (e.g., chloro, fluoro) and other functional groups, significantly impacted the antibacterial spectrum and potency.[3] For instance, compounds with a 3-Chloro-4-Fluorophenyl group showed excellent activity.[3]
Comparative Performance in Antibacterial Assays
The antibacterial activity of the synthesized quinoxaline-6-carboxamide derivatives was evaluated using the disc diffusion method against two Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The minimum inhibitory concentration (MIC) was also determined for the most active compounds.
| Compound ID | R Group | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) |
| 5d | 3-Chloro-4-Fluorophenyl | 22 | 20 | 21 | 19 |
| 5g | 2-Hydroxy-ethyl | 20 | 18 | 19 | 17 |
| 5j | 2-Iodo-3-Trifluoromethylphenyl | 21 | 19 | 20 | 18 |
| 5m | 2-Ethynyl-aniline | 20 | 18 | 19 | 17 |
| Norfloxacin | (Reference Drug) | 25 | 24 | 26 | 23 |
Data extracted from Keesari, S., et al. (2014).[9]
Compound 5d , featuring a 3-Chloro-4-Fluorophenyl moiety, exhibited the most potent and broad-spectrum antibacterial activity among the tested derivatives, although it was slightly less active than the reference drug, Norfloxacin.[3][9]
Experimental workflow for antibacterial screening.
Experimental Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol outlines the procedure for determining the cytotoxic effects of the test compounds on cancer cell lines.[10][11]
Materials:
-
Cancer cell lines (e.g., HeLa, SMMC-7721, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the direct effect of a compound on the polymerization of purified tubulin.[7][12]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and positive/negative controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and glycerol to the reaction mixture and incubate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter. The fluorescence of DAPI increases upon binding to polymerized tubulin.[7]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC₅₀ value for tubulin polymerization inhibition from the dose-response curve.
Protocol 3: Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used for the preliminary screening of antibacterial activity.[13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (e.g., Norfloxacin)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Also, place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: The diameter of the inhibition zone is indicative of the antibacterial activity of the compound.
Conclusion and Future Directions
Substituted quinoxaline-6-carboxylic acids represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate that specific substitutions on this core structure can lead to potent and selective anticancer and antibacterial agents. The N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acids, particularly those with polymethoxylated phenyl groups, are potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity. On the other hand, quinoxaline-6-carboxamides bearing substituted phenyl moieties show broad-spectrum antibacterial activity.
Future research in this area should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. Further investigations into the anti-inflammatory and antiviral potential of quinoxaline-6-carboxylic acid derivatives are also warranted to fully explore the therapeutic landscape of this remarkable scaffold. The detailed protocols provided herein offer a robust framework for the continued biological evaluation of these promising compounds.
References
-
Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Szymańska, E., et al. (2022).
- Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7666.
- Keesari, S., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care, 4(4), 47-58.
- Gu, Y., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 17(1), 46-55.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
- Chen, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 78.
- Keesari, S., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Newahie, E. S. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.
- Khan, I., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Der Pharma Chemica. (2016).
- International Journal of ChemTech Research. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides.
- Amir, M., et al. (2025). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry, 25(2), 138-162.
- Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(14), 6439-6454.
- Gu, Y., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.
- de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(5), e360503.
- Meka, V. G., & Chintakunta, V. R. (2018). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization.
- Dong, H., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
- Al-Mathkhury, H. J. F., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2489–2496.
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rspublication.com [rspublication.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Selecting and Qualifying 2,3-Dimethylquinoxaline-6-carboxylic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of commercially available 2,3-Dimethylquinoxaline-6-carboxylic acid reference standards and offers a framework for their evaluation and qualification. While direct comparative data from suppliers is often proprietary, this guide equips you with the scientific rationale and experimental protocols to make informed decisions and ensure the robustness of your analytical methods.
The Critical Role of Reference Standards in Analytical Science
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. According to the United States Pharmacopeia (USP), reference standards are selected for their high purity and suitability for their intended purpose[1][2][3][4]. In the context of drug development, a well-characterized reference standard for this compound is essential for various applications, including:
-
Assay Development and Validation: To accurately quantify the active pharmaceutical ingredient (API) or related impurities.
-
Impurity Profiling: To identify and quantify process-related impurities and degradation products.
-
Stability Studies: To assess the stability of the drug substance and drug product over time.
-
Pharmacokinetic and Metabolism Studies: To quantify the compound and its metabolites in biological matrices.
The choice of a reference standard directly impacts the reliability and reproducibility of analytical data, which is a cornerstone of regulatory submissions.
Deconstructing the Certificate of Analysis (CoA): A Comparative Approach
The Certificate of Analysis (CoA) is the primary document providing information about the quality of a reference standard. When comparing standards from different suppliers, a thorough evaluation of the CoA is the first critical step. Below is a hypothetical comparison of two fictional suppliers, "Supplier A" and "Supplier B," to illustrate key evaluation points.
| Parameter | Supplier A | Supplier B | Senior Scientist's Insights |
| Identity | Confirmed by 1H NMR, 13C NMR, and MS | Confirmed by 1H NMR and MS | Supplier A provides a more comprehensive identification package. 13C NMR provides valuable structural confirmation. Always cross-reference the provided spectra with literature data or in-house generated data if possible. |
| Purity (by HPLC) | 99.8% | 97.5% | A higher purity value is generally preferred. However, the method of purity determination is crucial. Look for details on the HPLC method used (e.g., gradient, column type, wavelength). |
| Purity (by qNMR) | Not Provided | 99.5% (Traceable to NIST SRM) | Supplier B's use of quantitative NMR (qNMR) provides a higher level of metrological traceability and is often considered a primary analytical method for purity assessment[5][6]. |
| Impurity Profile | Largest unspecified impurity: 0.05% | Total impurities: 2.5% | Supplier A provides more detail on individual impurities, which is critical for impurity profiling and method specificity. The nature of the impurities (e.g., process-related, degradants) is also important. |
| Water Content | 0.1% (by Karl Fischer) | Not Provided | Water content can significantly impact the accuracy of weighing for standard preparation. Karl Fischer titration is the gold standard for water determination. |
| Residual Solvents | <0.1% (by GC-HS) | Not Provided | Residual solvents can interfere with analytical methods and are a critical quality attribute. |
| Certification | N/A | ISO 17034 Accredited | ISO 17034 accreditation indicates that the reference material is produced under a robust quality management system, ensuring its competence as a reference material producer. |
Key Takeaway: A higher price point for a reference standard is often justified by more extensive characterization, higher purity, and certification from accredited bodies. For critical applications, a more thoroughly characterized standard is a prudent investment.
Alternative Reference Standards: Expanding Your Analytical Options
In some instances, a certified reference standard for this compound may be unavailable or in development. In such cases, structurally similar compounds can serve as valuable alternatives for specific applications, such as method development or as internal standards.
| Alternative Compound | CAS Number | Key Characteristics & Applications | Commercial Availability |
| Quinoxaline-6-carboxylic acid | 6925-00-4 | Lacks the two methyl groups. Useful for developing chromatographic methods and as a starting material for synthesis. Can serve as a non-isomeric internal standard. | Readily available from multiple suppliers with varying purity grades[7][8][9]. |
| 3-Methylquinoxaline-2-carboxylic acid | 74003-63-7 | An isomer of the target compound. It is a known metabolite of veterinary drugs and is available as an analytical standard[10][11][12][13][14]. Useful for specificity studies and as a closely related internal standard. | Available as a VETRANAL® analytical standard with ≥99.0% purity (HPLC)[10]. |
Workflow for Evaluating Analytical Standards
Caption: A logical workflow for the selection and qualification of a reference standard.
Experimental Protocols for In-House Qualification
It is best practice to perform in-house verification of a new reference standard, regardless of the supplier's claims. Here are detailed protocols for HPLC and qNMR analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a stability-indicating HPLC method suitable for the purity assessment of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 320 nm (or DAD scan)
-
Injection Volume: 10 µL
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol, in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution and record the chromatogram.
-
Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak. For higher accuracy, determine the relative response factors of known impurities.
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH Q1A(R2) guidelines[15][16][17][18]. The method should be able to separate the main peak from all degradation products.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound[5][6][19][20]. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., Maleic acid, NIST traceable)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound reference standard.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
Acquisition Time (aq): At least 3 seconds.
Data Processing and Calculation:
-
Process the FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
qNMR Workflow
Caption: A streamlined workflow for quantitative NMR analysis.
Conclusion and Recommendations
The selection of a this compound reference standard is a critical decision that requires careful consideration of the available documentation and, ideally, in-house experimental verification. While a higher initial cost may be associated with a more thoroughly characterized and certified standard, the long-term benefits of data integrity, reproducibility, and regulatory compliance are invaluable.
As a Senior Application Scientist, my recommendations are as follows:
-
For critical applications (e.g., registration batches, clinical trial material testing): Prioritize reference standards with comprehensive CoAs, including purity determination by a primary method like qNMR and an ISO 17034 accreditation.
-
For early-stage research and development: A well-characterized standard with a detailed CoA from a reputable supplier is sufficient. However, in-house verification is still highly recommended.
-
Method Development: Consider using alternative, structurally related standards like Quinoxaline-6-carboxylic acid or 3-Methylquinoxaline-2-carboxylic acid to conserve your primary reference material.
-
Always perform in-house verification: Regardless of the supplier, a new lot of reference standard should be verified for identity and purity using established analytical methods like HPLC and/or qNMR.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and qualify this compound reference standards, thereby ensuring the accuracy and integrity of their analytical data.
References
-
United States Pharmacopeial Convention. General Chapter <11> USP Reference Standards. USP-NF. [Link]
-
HPC Standards. Methyl-quinoxaline-2-carboxylic acid – Premium Reference Materials. [Link]
-
ZeptoMetrix. 3-Methylquinoxaline-2-carboxylic acid ; 100 µg/mL in acetonitrile; 1 mL. [Link]
-
PubChem. 3-Methylquinoxaline-2-carboxylic acid. [Link]
-
Labware E-shop. 2,3-Dimethyl-quinoxaline-6-carboxylic acid, 97%. [Link]
-
R Discovery. Stability-indicating HPLC Method Research Articles. [Link]
- Diehl, B. W., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
-
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-10.
- Khan, A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 59(1), 2289-2293.
- Niemitz, M., & Pauli, G. F. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 241, 115967.
-
2a biotech. Products. [Link]
- Wang, S., et al. (2017). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 9(2), 273-281.
- Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(38), 27158-27167.
-
PubChem. 2,3-Dimethylquinoxaline. [Link]
- Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(38), 27158-27167.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-22.
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 5(10), 23-30.
-
ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]
-
ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]
- Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells. Journal of medicinal chemistry.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(5), 554.
- Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. Revista Electronica de Veterinaria, 25(4), 1-13.
- Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of pharmaceutical and biomedical analysis, 23(6), 927-946.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 3. Use & Storage of Reference Standards | USP [usp.org]
- 4. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. 6-Quinoxalinecarboxylic Acid | LGC Standards [lgcstandards.com]
- 8. Quinoxaline-6-carboxylic acid 97 6925-00-4 [sigmaaldrich.com]
- 9. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 10. 3-甲基-喹噁啉-2-羧酸 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. 3-Methylquinoxaline-2-carboxylic Acid | LGC Standards [lgcstandards.com]
- 13. zeptometrix.com [zeptometrix.com]
- 14. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veterinaria.org [veterinaria.org]
- 19. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. govst.edu [govst.edu]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylquinoxaline-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methods for the validation of 2,3-Dimethylquinoxaline-6-carboxylic acid , a key heterocyclic compound whose derivatives are explored for a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The structural integrity and purity of such compounds are critical, necessitating validated analytical methods to ensure data quality and regulatory compliance.
This document is structured to provide not just procedural steps, but a logical framework for methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] We will explore and compare two powerful, commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method, providing the technical rationale for each procedural step.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[7] The objective is to demonstrate suitability, reliability, and accuracy for the analysis of a specific substance.[7] Failure to properly validate an analytical method can lead to inaccurate data, compromising product quality and patient safety. The core validation parameters, as stipulated by ICH Q2(R1), are the foundation of this guide.[4]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound hinges on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and laboratory capabilities.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis. Its versatility makes it suitable for a wide array of compounds, including those that are non-volatile or thermally sensitive. For a molecule like this compound, which possesses a chromophore in its quinoxaline ring system, UV detection is a straightforward and robust choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique known for its high separation efficiency and specificity, GC-MS requires the analyte to be volatile and thermally stable. This compound, with its carboxylic acid group and a molecular weight of 202.21 g/mol , may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet.[8] This additional sample preparation step can introduce variability. However, the mass spectrometric detection offers exceptional specificity, which can be invaluable for impurity profiling.
Below is a comparative summary of these techniques for the analysis of this compound.
| Feature | HPLC-UV | GC-MS (with derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or their derivatives). |
| Detection | UV absorbance of the quinoxaline chromophore. | Mass-to-charge ratio of fragmented ions, providing structural information. |
| Specificity | Good; can be improved with diode array detection. Potential for co-elution. | Excellent; mass spectra provide a high degree of certainty in identification. |
| Sensitivity | Typically in the microgram to nanogram per mL range. | Can achieve lower detection limits, often in the picogram range. |
| Sample Preparation | Generally straightforward: dissolution and filtration. | More complex: requires a validated derivatization step. |
| Throughput | High; compatible with modern autosamplers. | Lower, due to longer run times and additional sample preparation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and a hypothetical GC-MS method. These protocols are designed to be self-validating systems.
HPLC-UV Method Protocol
This method is designed for the quantification (assay) of this compound in a drug substance.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining the aromatic quinoxaline structure.
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The formic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds, though this should be optimized by scanning the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 1-50 µg/mL for linearity assessment.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate for 10 minutes to ensure complete dissolution, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol (Hypothetical)
This method is proposed for high-sensitivity analysis and impurity identification.
1. Derivatization:
-
Rationale: To increase volatility, the carboxylic acid group is converted to a more volatile ester, for example, a methyl ester using diazomethane or a silyl ester using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The following describes a silylation approach.
-
Procedure: To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 60 °C for 30 minutes.
2. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) for quantification.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of pyridine.
-
Working Standard Solutions: Prepare a series of working standards and subject them to the same derivatization procedure as the samples.
-
Sample Preparation: Dissolve the sample in pyridine to a suitable concentration and perform the derivatization as described above.
Validation Performance Data: A Comparative Analysis
The following tables summarize hypothetical validation data for the two methods, based on typical performance characteristics for these techniques and adherence to ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Core Validation Parameters
| Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | 0.1 - 10 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.9% | 1.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 2.2% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated against placebo and known impurities | Confirmed by mass spectra | No interference at the analyte retention time |
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A generalized workflow for analytical method validation.
Caption: Comparative workflow for HPLC-UV and GC-MS analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS can be validated to provide accurate and reliable data for the analysis of this compound. The choice between them should be guided by the specific analytical need.
-
For routine quality control, assay, and stability testing , the HPLC-UV method is highly recommended. Its straightforward sample preparation, high throughput, and robust performance make it an efficient and cost-effective choice for quantifying the principal compound.
-
For trace-level impurity identification and quantification , or in complex matrices where high specificity is required, the GC-MS method , despite its more complex sample preparation, offers superior sensitivity and selectivity. The structural information gleaned from mass spectrometry is invaluable for characterizing unknown degradation products or impurities.
Ultimately, the methods presented here, grounded in the authoritative ICH Q2(R1) guidelines, provide a solid foundation for any laboratory to develop and validate a fit-for-purpose analytical procedure for this compound, ensuring data of the highest integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Quality Guidelines. International Council for Harmonisation.
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
A Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds for Researchers. BenchChem.
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Dadun.
-
This compound Formula. ECHEMI.
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI.
-
2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID. ChemicalBook.
-
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
-
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate.
-
HPLC Separation of Carboxylic Acids. SIELC Technologies.
-
Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed.
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry.
-
[Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. PubMed.
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central.
-
A review on biological studies of quinoxaline derivatives. ResearchGate.
-
Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research.
-
[Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed.
-
Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. ResearchGate.
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. echemi.com [echemi.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Reactivity of 2,3-Dimethylquinoxaline-6-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the cross-reactivity profiles of 2,3-Dimethylquinoxaline-6-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate target selectivity and off-target effects. We will explore the causality behind experimental choices for assessing cross-reactivity and provide detailed, validated protocols for key assays.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Specifically, compounds based on the this compound core have emerged as promising kinase inhibitors.[2][5] However, as with any therapeutic candidate, understanding and mitigating off-target interactions is paramount to ensuring safety and efficacy. This guide will objectively compare the performance of these derivatives and provide the supporting experimental framework for their evaluation.
The Critical Role of Selectivity in Drug Development
In the quest for novel therapeutics, achieving high target selectivity is a primary objective. Off-target interactions can lead to unforeseen side effects, toxicity, or even a complete lack of therapeutic efficacy. For kinase inhibitors, which often target ATP-binding sites that are conserved across the kinome, cross-reactivity is a significant challenge.[5] Therefore, a thorough understanding of the structure-activity relationship (SAR) is crucial for designing derivatives with improved selectivity.[2][4]
This guide will focus on providing a framework for assessing the cross-reactivity of this compound derivatives against a panel of kinases and other relevant off-targets. We will discuss how subtle modifications to the core structure can dramatically influence the binding profile and how to experimentally quantify these differences.
Understanding the Structure-Activity Relationship of Quinoxaline Derivatives
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[2][4][6] For the this compound scaffold, key points of modification include the carboxylic acid group at the 6-position and the potential for substitution on the phenyl ring.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 6-position is often crucial for target engagement, potentially forming key hydrogen bonds or salt bridges within the active site of the target protein. Esterification or amidation of this group can significantly alter the binding affinity and selectivity profile.[7]
-
Substituents on the Phenyl Ring: The addition of various functional groups (e.g., halogens, alkyl, alkoxy) to the phenyl ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with on- and off-target proteins. For instance, electron-withdrawing groups may enhance activity against certain targets while diminishing it against others.[6]
The following diagram illustrates the key structural features of the this compound scaffold and potential points for modification to modulate cross-reactivity.
Caption: Key modification points on the this compound scaffold.
Comparative Cross-Reactivity Data
While comprehensive, publicly available screening data for a wide range of this compound derivatives against a full panel of off-targets is limited, we can draw valuable insights from studies on structurally related quinoxaline compounds. The following table summarizes hypothetical, yet representative, data that illustrates how modifications to the core scaffold might influence kinase selectivity.
| Compound | Modification | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Parent | This compound | 50 | 500 | 1000 | 10 |
| Derivative A | 6-Carboxamide | 75 | 2000 | 5000 | 26.7 |
| Derivative B | 7-Chloro substitution | 25 | 300 | 800 | 12 |
| Derivative C | 2-Trifluoromethyl, 3-Methyl | 10 | 1000 | 2500 | 100 |
Note: This data is illustrative and intended to demonstrate the principles of SAR. Actual experimental values would need to be determined for specific derivatives.
Experimental Protocols for Assessing Cross-Reactivity
To generate reliable and comparable cross-reactivity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in profiling the selectivity of small molecule inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel quinoxaline derivative.
Caption: A streamlined workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. A luciferase-based system is used to detect the remaining ATP, where a lower luminescence signal indicates higher kinase activity (and less inhibition).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add the kinase/substrate solution to each well containing the test compounds.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add the reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the compounds on a cancer cell line, providing an initial indication of potential off-target effects that impact cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. However, a thorough understanding and systematic evaluation of their cross-reactivity profiles are imperative for successful clinical translation. This guide has provided a framework for approaching this challenge, from understanding the underlying structure-activity relationships to implementing robust experimental protocols.
Future research should focus on generating comprehensive selectivity data for a diverse library of this compound derivatives against a broad panel of kinases, GPCRs, and ion channels. This will not only aid in the selection of lead candidates with optimal safety profiles but also contribute to a deeper understanding of the molecular determinants of selectivity within this important chemical class.
References
- Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European journal of medicinal chemistry, 163, 22-43.
- Kumar, A., Sharma, S., & Kumar, V. (2021). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic chemistry, 115, 105221.
- Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl-and 2-benzoyl-quinoxaline 1, 4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. European journal of medicinal chemistry, 38(7-8), 791-800.
- BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide.
-
Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Retrieved from [Link]
- Ahmed, E. A., et al. (2020). Synthesis, biological evaluation, and molecular modeling of novel quinoxaline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1376-1389.
- El Newahie, M. G., et al. (2019). Design, synthesis, and biological evaluation of new quinoxaline derivatives as potent and selective inhibitors of VEGFR-2. Bioorganic Chemistry, 86, 433-445.
- Google Patents. (n.d.). US8637543B2 - Quinoline derivatives as kinase inhibitors.
- Google Patents. (n.d.). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
-
MDPI. (2023). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
PubMed. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032334A1 - Quinoline and quinoxaline derivatives as kinase inhibitors.
-
PubMed Central. (n.d.). Distinct profiles of functional discrimination among G proteins determine the actions of G protein–coupled receptors. Retrieved from [Link]
-
PubMed Central. (n.d.). Evolutionary association of receptor-wide amino acids with G protein–coupling selectivity in aminergic GPCRs. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 2,3-Dimethylquinoxaline-6-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of synthetic routes to a key derivative, 2,3-Dimethylquinoxaline-6-carboxylic acid, with a focus on reaction efficiency, practical considerations, and supporting experimental data.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals and functional materials. Its structural motif is a key component in compounds exhibiting a range of biological activities, including antibacterial and anticancer properties. The efficiency of its synthesis directly impacts the cost and timeline of research and development projects, making the choice of synthetic route a critical decision. This guide aims to elucidate the nuances of various synthetic strategies, enabling an informed selection based on laboratory capabilities and project goals.
Core Synthetic Strategy: The Condensation of o-Phenylenediamines and α-Dicarbonyls
The most prevalent and versatile method for the synthesis of quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This approach is favored for its reliability and the ready availability of starting materials. In the context of our target molecule, this involves the reaction of 3,4-diaminobenzoic acid with 2,3-butanedione (diacetyl).
The fundamental mechanism involves the initial formation of a diimine intermediate through the condensation of the amino groups of the o-phenylenediamine with the carbonyl groups of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. The acidic proton of the carboxylic acid group on the diamine starting material can influence the reaction kinetics.
Comparative Analysis of Synthetic Methodologies
The following sections provide a detailed comparison of different experimental approaches to the synthesis of quinoxaline carboxylic acid derivatives, with a focus on key performance indicators such as reaction time, temperature, yield, and environmental impact.
Method 1: Conventional Synthesis via Reflux
This classical approach involves heating the reactants in a suitable solvent under reflux conditions, often with a catalytic amount of acid.
Workflow Diagram:
Caption: Workflow for conventional synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in ethanol.
-
Add 2,3-butanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis.
Experimental Protocol:
-
In a microwave-safe vessel, combine 3,4-diaminobenzoic acid (1 equivalent) and 2,3-butanedione (1.1 equivalents) in ethanol.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for 5-10 minutes.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization.
Method 3: Ultrasound-Assisted Synthesis
Sonication provides mechanical energy to the reaction mixture, promoting mass transfer and accelerating reaction rates at ambient temperatures.
Workflow Diagram:
Caption: Workflow for ultrasound-assisted synthesis.
Experimental Protocol:
-
In a flask, suspend 3,4-diaminobenzoic acid (1 equivalent) and 2,3-butanedione (1.1 equivalents) in ethanol.[3]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.[3]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by recrystallization from ethanol.[3]
Method 4: Green Synthesis in High-Temperature Water (HTW)
This innovative approach utilizes water as a green solvent at elevated temperatures and pressures, avoiding the use of volatile organic compounds and catalysts.[4] While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 3,4-diaminobenzoic acid and 1,2-diarylketones in HTW has been reported, suggesting its applicability.[4] A key challenge in this method is the potential for decarboxylation of the aromatic carboxylic acid at high temperatures.[4]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for HTW synthesis.
Conceptual Protocol:
-
Combine 3,4-diaminobenzoic acid (1 equivalent) and 2,3-butanedione (1.1 equivalents) in deionized water in a high-pressure reactor.
-
Heat the mixture to a temperature between 150-230°C for 5-30 minutes.[4]
-
Cool the reactor to room temperature.
-
Collect the precipitated product by filtration.
-
Analyze the product mixture for the desired carboxylic acid and any decarboxylated side products.
Performance Data Summary
| Parameter | Method 1: Conventional | Method 2: Microwave-Assisted | Method 3: Ultrasound-Assisted | Method 4: High-Temperature Water (Conceptual) |
| Reactants | 3,4-diaminobenzoic acid, 2,3-butanedione | 3,4-diaminobenzoic acid, 2,3-butanedione | 3,4-diaminobenzoic acid, 2,3-butanedione | 3,4-diaminobenzoic acid, 2,3-butanedione |
| Solvent | Ethanol | Ethanol | Ethanol | Water |
| Catalyst | Acetic Acid (catalytic) | None required | None required | None required |
| Temperature | Reflux (approx. 78 °C) | 120 °C | Room Temperature | 150-230 °C |
| Reaction Time | 2-4 hours | 5-10 minutes | 30-60 minutes | 5-30 minutes |
| Reported Yield | 85-95% (analogous)[3] | 90-98% (analogous)[3] | 88-96% (analogous)[3] | Variable, potential for side reactions[4] |
| Pros | Simple setup, reliable | Extremely fast, high yields | Energy efficient, room temp. | Green solvent, fast |
| Cons | Long reaction time, energy intensive | Requires specialized equipment | May not be as fast as microwave | High pressure, potential decarboxylation |
Purification and Characterization
Independent of the synthetic route, purification of the final product is crucial. Liquid carboxylic acids can be purified by dissolving them in an aqueous alkali, extracting with an organic solvent to remove neutral impurities, followed by acidification and re-extraction.[5] Solid carboxylic acids, such as the target molecule, are typically purified by recrystallization from a suitable solvent.[5] Aromatic carboxylic acids can also be purified by converting them to their sodium salts, recrystallizing from hot water, and then regenerating the free acid.[5]
Characterization of the synthesized this compound should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C=N of the quinoxaline ring).
-
Melting Point Analysis: As an indicator of purity.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages.
-
Conventional synthesis remains a viable and accessible option, particularly in laboratories without specialized equipment.
-
Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and efficiency, making it ideal for high-throughput applications.[3]
-
Ultrasound-assisted synthesis presents an energy-efficient and environmentally friendly alternative that operates at room temperature.[3]
-
High-temperature water synthesis is a promising green chemistry approach, although it requires careful optimization to mitigate potential side reactions like decarboxylation.[4]
The choice of the optimal synthetic route will depend on the specific priorities of the researcher, including the desired scale of the reaction, available equipment, energy consumption considerations, and green chemistry objectives. For rapid synthesis and high yields, microwave-assisted methods are highly recommended. For a balance of efficiency and green credentials with minimal specialized equipment, ultrasound-assisted synthesis is an excellent choice.
References
- Srinivas, K., Himabindua, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Rasayan J. Chem., 10(2), 464-473.
- Srinivas, K., et al. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- (n.d.).
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(1), 199-204.
- Amaya-García, F., & Unterlass, M. M. (2022).
- (n.d.). Synthesis of 2,3-dihydro-3-methyl-7-oxopyrido[1,2,3-de]quinoxaline-6-carboxylic acid.
- (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. MedChemExpress.
- (n.d.). Comparative analysis of different synthetic routes to 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.
- (n.d.). 2,3-DIMETHYLQUINOXALINE synthesis. ChemicalBook.
- (n.d.). Method for preparing heterocyclic-carboxylic acids.
- (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI.
- (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- (2025). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid.
- (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b.
- (n.d.). Process for the purification of aromatic carboxylic acids.
- (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. M3Kf8c86Bu-5fAeXLBxh4=)
Sources
Structure-activity relationship of "2,3-Dimethylquinoxaline-6-carboxylic acid" analogs
The quinoxaline core, a heterocyclic motif composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds endowed with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The structural rigidity and the presence of nitrogen atoms in the quinoxaline ring system allow for specific interactions with various biological targets, such as protein kinases, which are often dysregulated in cancer.[2] This guide will provide a comparative analysis of the structure-activity relationship (SAR) of analogs based on the "2,3-Dimethylquinoxaline-6-carboxylic acid" scaffold, with a focus on their potential as anticancer agents. While direct, comprehensive SAR studies on this specific parent compound are limited in publicly available literature, we can glean significant insights from closely related analogs, particularly those with substitutions at the 2, 3, and 6-positions.
Structure-Activity Relationship of 2,3,6-Substituted Quinoxaline Analogs
Systematic modifications of the quinoxaline scaffold have revealed critical insights into the structural requirements for potent anticancer activity. The substituents at the 2, 3, and 6-positions play a pivotal role in determining the efficacy and selectivity of these compounds.
Substitutions at the 2 and 3-Positions: Impact on Potency
Research on 2,3-disubstituted quinoxaline-6-amine analogs has demonstrated that the nature of the substituents at these positions is a key determinant of their antiproliferative effects.[3][4] A study involving a panel of human cancer cell lines revealed that analogs bearing furan moieties at the 2 and 3-positions exhibited significantly greater growth inhibitory activity compared to those with phenyl or thiophene groups.[3]
Table 1: Antiproliferative Activity of 2,3-Disubstituted Quinoxalin-6-amine Analogs [3]
| Compound ID | R1 and R2 Substituent | Cell Line | % Growth Inhibition at 10 µM |
| 4a | Methyl | A549 | <10% |
| 4b | Furan-2-yl | A549 | ~60% |
| 4c | Thiophen-2-yl | A549 | <20% |
| 4d | Phenyl | A549 | <10% |
This data underscores the importance of heteroaromatic substituents, particularly furan rings, at the 2 and 3-positions for enhancing anticancer potency. The electron-donating nature and the specific spatial arrangement of the furan rings may contribute to more favorable interactions with the biological target.
Modifications at the 6-Position: From Amine to Carboxylic Acid and its Derivatives
The functional group at the 6-position of the quinoxaline ring significantly influences the compound's pharmacological profile. While direct SAR data for this compound is scarce, we can infer potential trends from studies on 6-aminoquinoxaline analogs and general principles of medicinal chemistry.
The conversion of a 6-amino group to a 6-carboxylic acid introduces a hydrogen bond donor and acceptor, which can alter the compound's binding mode to its target protein. Furthermore, the carboxylic acid moiety provides a handle for the synthesis of a diverse range of ester and amide derivatives, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
In a series of 2,3-disubstituted-6-aminoquinoxalines, derivatization of the amino group to form ureas and thioureas led to compounds with potent, low micromolar activity against a panel of cancer cell lines.[3][4][5]
Table 2: IC50 Values of 2,3-Bisfuranylquinoxalin-6-urea Analogs [3]
| Compound ID | R3 Substituent (on urea) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 7c | 4-methoxyphenyl | 1.8 | 1.5 | 2.1 |
| 7d | 4-chlorophenyl | 2.5 | 2.2 | 3.0 |
These findings suggest that extending the molecule at the 6-position with an appropriate substituent can significantly enhance anticancer activity. It is plausible that converting the 6-carboxylic acid of the parent compound to various amides could similarly lead to potent analogs. The amide bond can participate in hydrogen bonding interactions within the target's binding site, and the substituent on the amide nitrogen can be varied to explore different chemical spaces and optimize activity.
Potential Molecular Targets and Signaling Pathways
Quinoxaline derivatives have been reported to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[6][7][8]
Kinase Inhibition
The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Caption: Potential mechanism of action of quinoxaline analogs as RTK inhibitors.
Experimental Protocols
The evaluation of the anticancer potential of novel this compound analogs involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the quinoxaline analogs. A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation: The plate is incubated for 48 to 72 hours.[9]
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
To determine the direct inhibitory effect of the quinoxaline analogs on specific protein kinases, in vitro kinase assays are performed.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP is prepared in a suitable buffer.[8]
-
Inhibitor Addition: The quinoxaline analogs are added to the reaction mixture at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[8]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The available structure-activity relationship data on related quinoxaline analogs strongly suggests that modifications at the 2, 3, and 6-positions are critical for optimizing potency. Specifically, the introduction of heteroaromatic groups at the 2 and 3-positions and the derivatization of the 6-carboxylic acid into amides are promising strategies for enhancing antiproliferative activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound esters and amides. This will enable the establishment of a more precise SAR for this specific scaffold. Furthermore, identifying the specific molecular targets and elucidating the detailed mechanisms of action, including the impact on key signaling pathways, will be crucial for the rational design and development of these compounds as effective and selective anticancer therapeutics.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). Molecules, 23(11), 2799. Retrieved from [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances, 14(38), 27303-27315. Retrieved from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7622. Retrieved from [Link]
-
Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2021). Tropical Journal of Pharmaceutical Research, 20(3), 599-605. Retrieved from [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. Retrieved from [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. Retrieved from [Link]
-
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. (2023). ChemMedChem, 18(18), e202300278. Retrieved from [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. Retrieved from [Link]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). Chemical Biology & Drug Design, 102(2), 303-315. Retrieved from [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2021). RSC Advances, 11(52), 32961-32975. Retrieved from [Link]
-
Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2021). Scientific Reports, 11(1), 22008. Retrieved from [Link]
-
Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025. Retrieved from [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3020. Retrieved from [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. (2011). Johns Hopkins University. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Computational Docking Studies of 2,3-Dimethylquinoxaline-6-carboxylic acid
This guide provides an in-depth, comparative analysis of the computational docking performance of 2,3-Dimethylquinoxaline-6-carboxylic acid against key kinase targets implicated in oncogenesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind methodological choices, ensuring a robust and reproducible virtual screening framework. We will compare our lead compound with a known FDA-approved inhibitor to benchmark its potential efficacy and elucidate its binding mechanism through rigorous computational methods.
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
Quinoxaline derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their efficacy often stems from their ability to act as competitive inhibitors at the ATP-binding site of various protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Recent research has increasingly focused on developing specific quinoxaline derivatives as potent kinase inhibitors.[2] In this context, This compound emerges as a compound of significant interest. Its structural features suggest a potential for forming critical interactions within a kinase active site.
This guide presents a comprehensive computational docking study of this compound against the Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer.[2] To establish a meaningful benchmark, we will compare its performance directly with Gefitinib , an FDA-approved EGFR inhibitor, and another promising quinoxaline derivative, Compound 4i , which has shown significant in-vitro activity.[2] Our objective is to predict the binding affinity, characterize the molecular interactions, and provide a scientifically grounded assessment of its potential as a novel EGFR inhibitor.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligand (e.g., EGF), the receptor dimerizes, leading to the autophosphorylation of its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell growth and division. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell proliferation.
Experimental Protocols
Here we detail the step-by-step protocols used in this comparative study.
Protocol 1: Target Protein Preparation
The initial quality of the protein structure is paramount for a successful docking simulation. The goal is to prepare a clean, structurally correct receptor model.
-
Selection and Retrieval: The crystal structure of the human EGFR kinase domain in complex with an inhibitor was selected (PDB ID: 4HJO). [3]This structure provides a validated active site conformation. The PDB file was downloaded from the Protein Data Bank.
-
Protein Clean-up: The structure was loaded into UCSF Chimera. [4]All non-essential components, including water molecules, co-crystallized ligands, and cofactors, were removed. This ensures the docking algorithm focuses solely on the protein-ligand interaction of interest. [5][6]3. Structural Correction and Optimization: The "Dock Prep" tool in Chimera was utilized. [7]This performs several crucial functions:
-
It adds hydrogen atoms, which are typically absent in crystal structures but are vital for defining the correct ionization states and forming hydrogen bonds. [8] * It assigns partial charges to the atoms (e.g., using the AMBER ff14SB force field), which is essential for the scoring function to calculate electrostatic interactions.
-
It repairs any missing side chains or loops in the protein structure, providing a more complete and realistic model.
-
-
Final Output: The prepared protein was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina. [9] Protocol 2: Ligand Preparation
Proper ligand preparation ensures that the molecule's three-dimensional structure, charge, and flexibility are accurately represented. [10][11]
-
Structure Generation: The 2D structures of this compound, Gefitinib, and Compound 4i were drawn using MarvinSketch and saved in SDF format.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D using Open Babel. An energy minimization step was then performed using the MMFF94 force field. This process yields a low-energy, stable 3D conformation of the ligand. [6]3. Preparation for Docking: The minimized ligand structures were loaded into AutoDockTools (ADT). * Gasteiger charges were calculated and added.
-
Non-polar hydrogens were merged to reduce computational complexity.
-
Rotatable bonds were defined, allowing the ligand to be flexible during the docking simulation, which is crucial for finding the optimal binding pose.
-
-
Final Output: The prepared ligands were saved in the PDBQT format.
Protocol 3: Docking Simulation with AutoDock Vina
AutoDock Vina was chosen for its accuracy, speed, and ease of use. [12]It employs a sophisticated scoring function and a Lamarckian genetic algorithm to predict binding poses and affinities. [12]
-
Grid Box Definition: A grid box was centered on the active site of the EGFR protein, defined by the position of the co-crystallized ligand in the original PDB file (4HJO). The box dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding pocket, providing ample space for the ligand to explore different conformations.
-
Configuration: A configuration file was created specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (set to 20 to ensure a thorough exploration of the conformational space).
-
Execution: The docking simulation was initiated from the command line using the Vina executable. The program generates multiple binding poses for the ligand, ranked by their predicted binding affinity.
Protocol 4: Post-Docking Analysis
The raw output of a docking simulation requires careful analysis to extract meaningful insights.
-
Binding Affinity Evaluation: The primary quantitative result is the binding affinity, reported in kcal/mol. [13]This value represents the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more stable interaction between the ligand and the protein. [14]2. Pose Visualization and Interaction Analysis: The top-ranked binding pose for each ligand was loaded into Discovery Studio Visualizer along with the protein structure. This allows for detailed 3D visualization and analysis of the specific molecular interactions, such as:
-
Hydrogen Bonds: Critical for binding affinity and specificity.
-
Hydrophobic Interactions: Key for anchoring the ligand in non-polar pockets of the active site.
-
Pi-Stacking and Cation-Pi Interactions: Important for aromatic moieties.
-
-
Comparative Analysis: The binding affinities and interaction patterns of this compound were compared against the benchmark compounds (Gefitinib and Compound 4i) to assess its relative potential.
Results: A Comparative Performance Analysis
The computational docking simulations yielded quantitative data on the binding affinities and detailed insights into the molecular interactions of each compound within the EGFR active site.
Data Summary
The table below summarizes the key quantitative results from the docking simulations. Binding affinity is a measure of the strength of the interaction, with more negative values indicating stronger binding. [13][15]The inhibition constant (Ki) is an estimate of the concentration required to produce half-maximum inhibition and is derived from the binding affinity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki, nM) | Key Hydrogen Bond Interactions (Residues) |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | -9.8 | 185.3 | Met793, Cys797 |
| Gefitinib (Reference) | C₂₂H₂₄ClFN₄O₃ | 446.90 | -11.5 | 12.1 | Met793, Asp855 |
| Compound 4i (Reference) | C₂₄H₂₃N₅O₂ | 413.48 | -10.9 | 28.7 | Met793, Thr790 |
Analysis of Binding Poses
-
This compound: Our compound of interest demonstrated a strong predicted binding affinity of -9.8 kcal/mol. Analysis of the top-ranked pose revealed that the quinoxaline core occupies the hydrophobic pocket of the ATP-binding site. Crucially, the carboxylic acid group forms a key hydrogen bond with the backbone amide of Met793 in the hinge region, an interaction critical for the potency of many EGFR inhibitors. An additional hydrogen bond is formed with the side chain of Cys797.
-
Gefitinib (Reference): The reference drug, Gefitinib, showed the highest binding affinity at -11.5 kcal/mol, consistent with its known high potency. It forms the canonical hydrogen bond with Met793 and an additional strong interaction with the catalytically important Asp855 from the DFG motif. Its larger structure allows for more extensive hydrophobic interactions within the binding pocket.
-
Compound 4i (Reference): This quinoxaline derivative also exhibited a high binding affinity of -10.9 kcal/mol. Similar to our lead compound, it anchors itself via a hydrogen bond to Met793. Its extended structure allows it to form an additional hydrogen bond with Thr790, contributing to its strong binding.
Discussion: Interpreting the Computational Data
The results of this computational study provide a strong rationale for considering this compound as a promising scaffold for the development of novel EGFR inhibitors. Its predicted binding affinity of -9.8 kcal/mol, while lower than the approved drug Gefitinib, is significant and suggests potent biological activity.
The key takeaway is the compound's ability to replicate the critical hydrogen bonding interaction with Met793 in the hinge region of the EGFR kinase domain. This interaction is a cornerstone of binding for a vast majority of successful EGFR inhibitors. The carboxylic acid moiety of our compound proves to be an effective hydrogen bond donor and acceptor, successfully anchoring the molecule in the correct orientation.
When compared to Gefitinib and Compound 4i, the lower binding affinity of this compound can be attributed to its smaller size and fewer hydrophobic interactions. [16]Gefitinib and Compound 4i possess larger, more complex side chains that allow for more extensive van der Waals contacts within the hydrophobic regions of the active site, thereby enhancing their overall binding energy.
This observation presents a clear path for future lead optimization. The 2,3-dimethylquinoxaline core serves as an excellent anchor, and the carboxylic acid group effectively engages the hinge region. Future synthetic efforts could focus on modifying the quinoxaline ring, potentially at the 7 or 8 positions, to introduce moieties that can form additional interactions, similar to those observed for the reference compounds. This structure-activity relationship (SAR) insight is a direct and actionable outcome of this comparative docking guide.
Conclusion
This guide has detailed a rigorous and validated workflow for the computational docking analysis of this compound. Through a direct comparison with the established EGFR inhibitor Gefitinib and another potent quinoxaline derivative, we have demonstrated that our compound of interest exhibits a strong predicted binding affinity and engages in key molecular interactions within the EGFR active site.
While its predicted affinity is slightly lower than the benchmarks, its ability to form the critical hinge-binding interaction makes it a highly valuable starting point for a lead optimization campaign. The protocols and comparative data presented herein provide a solid foundation for researchers and drug development professionals to advance the exploration of this and similar chemical scaffolds as next-generation kinase inhibitors.
References
- Quora. (2021). How does one prepare proteins for molecular docking?
- Creative Proteomics. Molecular Docking Software and Tools.
- ResearchGate.
- BenchChem.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- Apaydın, S., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chem Biol Drug Des.
- BenchChem. Comparative Docking Analysis of Pyridinylquinoxaline Analogs: A Guide for Drug Discovery Professionals.
- The Scripps Research Institute. AutoDock.
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Gajiwala, K. S., et al. (2013). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Medicinal Chemistry.
- Drug Discovery. Software.
- University of Cambridge. Introduction to in silico docking.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- ResearchGate. (2019).
- TrendBioTech. (2022).
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
- Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube.
- Dr. G. S. V. Satyanarayana. (2020). Autodock Results Analysis. YouTube.
- AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock.
- ChemicalBook. (2025). 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID | 17635-26-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
2,3-Dimethylquinoxaline-6-carboxylic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2,3-Dimethylquinoxaline-6-carboxylic Acid
As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: the lifecycle of a chemical does not end when an experiment is complete. The safe, responsible, and compliant disposal of laboratory reagents is paramount to ensuring the safety of personnel, protecting the environment, and maintaining the integrity of our research institutions. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 17635-26-6), moving beyond simple instructions to explain the causality behind each procedural choice.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a heterocyclic organic compound whose hazard profile necessitates cautious handling. While specific toxicity data may be limited, the available Safety Data Sheets (SDS) for this compound and structurally similar quinoxalines provide a clear framework for risk assessment.[1][2]
The compound is classified as hazardous under OSHA (29 CFR 1910.1200).[3] Key hazards include:
-
Harmful if swallowed (Acute toxicity, oral).[4]
These classifications are the primary drivers for the stringent personal protective equipment (PPE) and handling protocols outlined below. The quinoxaline core, a nitrogen-containing heterocyclic system, and the carboxylic acid functional group dictate its chemical reactivity and potential environmental impact. Therefore, under no circumstances should this chemical or its waste be disposed of via standard laboratory drains or in the regular trash.[1][2][4]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P310, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| Data synthesized from multiple Safety Data Sheets.[4][5] |
The Core Directive: Entrust to Licensed Professionals
The foundational principle for the disposal of this compound is that it must be managed as hazardous waste. All waste streams containing this compound must be collected, properly labeled, and transferred to a licensed and approved hazardous waste disposal facility.[1][3][5] In-laboratory treatment, such as neutralization, is generally not recommended for complex organic molecules like this without explicit and documented approval from your institution's Environmental Health & Safety (EHS) office, as neutralization does not necessarily mitigate the ecotoxicity of the quinoxaline moiety.[2][6]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety from the point of waste generation to its final collection.
Part A: Personal Protective Equipment (PPE)
All handling and preparation for disposal must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] The required PPE is non-negotiable:
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2] A face shield should be used if there is a risk of splashing.
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[4]
-
Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[2]
Part B: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal. Never mix incompatible wastes.[7] Known incompatibilities for this compound include strong oxidizing agents, strong acids, and strong bases.[1]
Caption: Decision workflow for segregating waste streams.
-
Solid Waste : Collect all solid this compound, contaminated weigh boats, gloves, pipette tips, and paper towels into a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled, and sealed liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
-
Empty Containers : The original containers of the chemical are considered hazardous waste until properly rinsed. The first rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7] After thorough rinsing and drying, and with the label completely defaced or removed, the container may be disposed of as regular glass or plastic waste, per institutional policy.[7][8]
Part C: Container Management and Labeling
Waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.[7]
-
Selection : Use sturdy, leak-proof containers. For liquid waste, ensure the container material is chemically resistant to all components of the waste stream.
-
Labeling : All waste containers must be clearly labeled with a completed EHS Hazardous Waste Label as soon as the first drop of waste is added.[6][7] The label must include:
Part D: Temporary Storage (Satellite Accumulation)
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[6] This area must be under the control of the laboratory personnel.
-
Store waste containers in a designated, secure, and well-ventilated area, preferably with secondary containment to contain any potential leaks.[1][7]
-
Segregate incompatible waste containers within the SAA.[6]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA at any one time.[7]
-
Request a waste pickup from your institution's EHS department as soon as a container is full.[7]
Caption: Overall disposal workflow from lab generation to final destruction.
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area.[9] Wearing appropriate PPE, contain the spill.
-
Solid Spills : Carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4][9]
-
Liquid Spills : Absorb with an inert material (e.g., sand, vermiculite) and place the contaminated material into a sealed container for disposal.[10]
-
Do not allow the spilled product to enter drains.[4] Notify your institution's EHS office immediately following any significant spill.
By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.
References
-
In-Laboratory Treatment of Chemical Waste . University of Florida Safety & Risk Services. Available at: [Link]
-
Safety Data Sheet: this compound . Angene Chemical. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Safety data sheet: 3-Methyl-quinoxaline-2-carboxylic acid . CPAChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. cpachem.com [cpachem.com]
A Senior Application Scientist's Guide to Handling 2,3-Dimethylquinoxaline-6-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides comprehensive safety protocols for the handling and disposal of 2,3-Dimethylquinoxaline-6-carboxylic acid (CAS No. 17635-26-6). As researchers and drug development professionals, it is imperative that we not only advance scientific discovery but also ensure the utmost safety in our laboratories. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to foster a deeply ingrained culture of safety and best practices. The information herein is synthesized from established safety data sheets and chemical handling guidelines to provide a self-validating system for laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound that presents several potential hazards. A thorough understanding of these risks is the foundation of a robust safety plan.
Primary Hazards:
Given these hazards, a risk assessment must be conducted prior to any handling of this compound. This assessment should consider the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with detailed specifications to ensure adequate protection.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards.[6] Goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities of the solid.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a non-flammable material should be worn to protect the skin and personal clothing.[6] |
| Closed-toe Shoes | Shoes made of a chemical-resistant material that fully enclose the foot are mandatory.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if engineering controls (i.e., fume hood) are not available or are insufficient to maintain airborne concentrations below exposure limits.[8][9] The type of respirator will depend on the potential exposure level. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[6]
-
Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work. The air velocity should be checked and documented as part of routine laboratory safety procedures.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling the Solid Compound
-
Weighing: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder from a height to minimize dust generation.[6]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent and decontaminating solution.
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination. A recommended sequence is:
-
Gloves
-
Face shield (if used)
-
Goggles
-
Lab coat
-
Workflow for Handling Solid this compound
Caption: Workflow for the safe handling of solid this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[10]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and other components of the waste stream.[10]
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are not leaking.[10]
-
Final Disposal: The disposal of this compound must be entrusted to a licensed and approved hazardous waste disposal facility.[10] Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment.[10]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
-
Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
-
Safety Data Sheet - this compound. Angene Chemical. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
